2-(Carbamimidoylthio)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-carbamimidoylsulfanylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLYRGFLNXMMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5425-78-5 | |
| Record name | 5425-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Synthesis pathway for 2-(Carbamimidoylthio)acetic acid hydrochloride.
An In-Depth Technical Guide to the Synthesis of 2-(Carbamimidoylthio)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable isothiourea derivative. The document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the primary synthetic pathway, mechanistic underpinnings, detailed experimental protocols, and critical safety considerations. By grounding the methodology in established chemical principles, this guide serves as a practical and authoritative resource for the laboratory-scale preparation of this compound.
Introduction and Strategic Importance
This compound, with the molecular formula C₃H₇ClN₂O₂S, is an organic compound characterized by a carbamimidoylthio (isothiouronium) group linked to an acetic acid backbone.[1] Its hydrochloride salt form enhances aqueous solubility, a crucial property for its application in biochemical research and pharmacology.[1] The molecule's structure, containing both a carboxylic acid and a thiocarbamimidoyl group, makes it a versatile building block and a subject of interest for its potential biological activities, including the inhibition of various enzymatic pathways.[1][2]
The synthesis of this compound relies on a robust and well-established nucleophilic substitution reaction, providing a reliable route for its preparation. This guide focuses on the most prevalent and efficient method: the S-alkylation of thiourea with chloroacetic acid.
The Core Synthesis: S-Alkylation of Thiourea
The most direct and widely employed pathway to this compound is the reaction between thiourea and chloroacetic acid. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of thiourea acts as the nucleophile.[1][3]
Mechanistic Rationale
The underlying mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[3]
-
Nucleophilic Attack: The sulfur atom of thiourea possesses lone pairs of electrons, rendering it a potent nucleophile. It attacks the electrophilic alpha-carbon of chloroacetic acid.
-
Transition State: A transient five-coordinate transition state is formed where the sulfur-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
-
Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the S-alkylated isothiouronium salt.[4]
The reaction is typically performed in a protic solvent, such as ethanol, which helps to solvate the ions formed during the process. Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[5] Although theoretical studies suggest the reaction may involve the iminothiol tautomer of thiourea, the direct attack from the thione form is the commonly depicted mechanism in this context.[6]
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process, from initial reactants to the final purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the S-alkylation of thiourea.[5]
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Thiourea | 76.12 | 0.20 | 1.0 | 15.2 g |
| Chloroacetic Acid | 94.50 | 0.21 | 1.05 | 19.8 g |
| 95% Ethanol | - | - | - | 100 mL |
| Deionized Water | - | - | - | As needed |
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Dissolution: Add thiourea (15.2 g, 0.20 mol) and 95% ethanol (100 mL) to the flask. Heat the mixture to reflux with stirring until the thiourea is completely dissolved.
-
Addition: Carefully add chloroacetic acid (19.8 g, 0.21 mol) to the solution through the top of the condenser in portions. An exothermic reaction may be observed. Maintain a gentle reflux.
-
Reaction: Continue to heat the mixture under reflux with stirring for 3 hours. A white precipitate of the product will begin to form during this time.
-
Isolation: After the reflux period, remove the heat source and allow the flask to cool to room temperature. The product will crystallize out of the solution.
-
Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimal amount of boiling deionized water (pre-boiled to expel oxygen, which can prevent discoloration) to dissolve the solid.[5] If necessary, add a small amount of ethanol to aid dissolution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Expected Yield and Characterization
-
Yield: Typical yields for this reaction are in the range of 75-85%.
-
Appearance: A white crystalline solid.
-
¹H NMR Analysis: The proton NMR spectrum provides key structural confirmation.[1] Expected chemical shifts (δ) in D₂O would be approximately:
-
δ 3.5-3.8 ppm (singlet, 2H, -S-CH₂ -COOH)
-
The NH and COOH protons will exchange with D₂O, so their signals may not be observed or may appear as a broad peak.
-
-
Mass Spectrometry: Mass spectral analysis should confirm the molecular weight of the protonated free base (C₃H₆N₂O₂S), with an expected m/z of approximately 135.02.[1]
Safety and Handling
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with extreme care.
-
Thiourea: A suspected carcinogen and potential teratogen.[7][8] Avoid inhalation of dust and skin contact. It is incompatible with strong acids and oxidizing agents.[7]
-
Chloroacetic Acid: Highly corrosive, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[9] It must be handled in a chemical fume hood while wearing appropriate gloves, lab coat, and eye protection.[9]
-
Ethanol: A flammable liquid. Ensure no open flames or spark sources are present during heating and reflux.
All chemical waste must be disposed of in accordance with local and institutional regulations. A thorough risk assessment should be conducted before beginning any experimental work.[5]
Conclusion
The synthesis of this compound via the S-alkylation of thiourea is a reliable and efficient method suitable for laboratory-scale production. The procedure is straightforward, relying on fundamental principles of nucleophilic substitution. By understanding the underlying mechanism, exercising meticulous experimental technique, and adhering to strict safety protocols, researchers can confidently prepare this valuable compound for further investigation in drug discovery and biochemical applications.
References
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Organic Syntheses. pseudothiohydantoin. [Link]
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ResearchGate. (2017, February 3). Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring?. [Link]
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ResearchGate. A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. [Link]
- Google Patents.
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Wikipedia. Isothiouronium. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. [Link]
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NJ.gov. HAZARD SUMMARY - Thiourea. [Link]
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Carl ROTH. Safety Data Sheet: Thiourea. [Link]
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Pearson+. Thiols can be prepared from the reaction of thiourea with an alky.... [Link]
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- 9. fishersci.com [fishersci.com]
A Technical Guide to the Mechanism of Action of 2-(Carbamimidoylthio)acetic Acid Hydrochloride in Biological Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical analysis of the mechanism of action for 2-(Carbamimidoylthio)acetic acid hydrochloride. While this specific nomenclature refers to a distinct chemical entity, its core biological activity is best understood through its structural and functional relationship to Guanidinoacetic Acid (GAA) , a naturally occurring amino acid derivative. GAA is the immediate and direct precursor in the endogenous synthesis of creatine, a molecule central to cellular energy homeostasis. The primary mechanism of action of this compound is its role as a substrate in the creatine biosynthesis pathway. By bypassing the initial rate-limiting step of endogenous synthesis, it directly fuels the production of creatine, thereby enhancing the bioenergetic capacity of tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. This document elucidates this core pathway, explores cellular transport mechanisms, details key experimental validation protocols, and discusses secondary biological effects and important metabolic considerations for researchers.
The Central Role in Cellular Bioenergetics: Creatine Biosynthesis
The fundamental action of this compound is rooted in its contribution to the synthesis of creatine. Endogenous creatine production is a critical two-step enzymatic process that spans different organs.[1]
Step 1: Synthesis of Guanidinoacetic Acid (GAA) The process begins primarily in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from the amino acid L-arginine to glycine.[1][2] This reaction produces GAA and ornithine.[2] The AGAT-catalyzed reaction is considered the rate-limiting step in the overall creatine synthesis pathway.[2]
Step 2: Methylation of GAA to Creatine Following its synthesis, GAA is transported via the bloodstream to the liver. Here, the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the final step: the methylation of GAA.[3][4] This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, converting GAA into creatine and producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[1] The newly synthesized creatine is then released into circulation and taken up by target tissues.[5]
By providing an exogenous source of the GAA molecule, this compound effectively bypasses the initial AGAT-controlled step, directly supplying the substrate for the GAMT enzyme and increasing the overall rate of creatine synthesis.[6]
Sources
- 1. Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAMT gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Reactome | Creatine metabolism [reactome.org]
- 6. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to 2-(Carbamimidoylthio)acetic Acid Hydrochloride: Structure, Properties, and Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(Carbamimidoylthio)acetic acid hydrochloride, a molecule of significant interest in chemical synthesis and pharmaceutical research. We will dissect its molecular architecture, elucidate the physicochemical properties and reactivity of its constituent functional groups—the carbamimidoyl (isothiourea), thioether, and carboxylic acid moieties—and discuss its applications. This document serves as a foundational resource, synthesizing structural data, reactivity principles, and practical insights to support advanced research and development.
Introduction
This compound, also known by synonyms such as (Amidinothio)-acetic Acid Monohydrochloride, is a unique organic compound featuring a combination of functional groups that impart diverse chemical reactivity and potential biological activity.[1] Its molecular formula is C₃H₇ClN₂O₂S, with a molecular weight of approximately 170.62 g/mol .[1] The hydrochloride salt form enhances its aqueous solubility, a crucial property for its application in biochemical and pharmacological studies.[1] This guide will explore the molecule's structure and the distinct chemical behaviors of its functional groups, providing a framework for its strategic use in synthesis and drug design.
Chemical Structure and Identification
A thorough understanding of a molecule begins with its precise structure and identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-carbamimidoylsulfanylacetic acid;hydrochloride | Smolecule[1] |
| CAS Number | 5425-78-5 (for the hydrochloride) | Smolecule[1] |
| Molecular Formula | C₃H₇ClN₂O₂S | PubChem[2] |
| Molecular Weight | 170.62 g/mol | Smolecule[1] |
| SMILES | C(C(=O)O)SC(=N)N.Cl | Smolecule[1] |
| InChI | InChI=1S/C3H6N2O2S.ClH/c4-3(5)8-1-2(6)7;/h1H2,(H3,4,5)(H,6,7);1H | Smolecule[1] |
The structure consists of an acetic acid backbone linked via a sulfur atom to a carbamimidoyl group, which is the S-alkylated form of thiourea, also known as an isothiourea or isothiouronium group.[1][3]
Caption: Molecular structure of this compound highlighting its key functional groups.
In-Depth Analysis of Functional Groups
The molecule's reactivity and biological potential are dictated by the interplay of its three primary functional groups.
The Carbamimidoyl (Isothiouronium) Group
This functional group, with the formula [RSC(NH₂)₂]⁺, is the defining feature of the molecule.[3] It is formed by the S-alkylation of thiourea.[3]
-
Structure and Basicity: The positive charge is delocalized across the S-C-N₂ system, similar to the guanidinium cation, resulting in a planar CN₂S core with short C-N bonds.[3] This delocalization imparts significant basicity. The isothiouronium group is protonated under physiological conditions, allowing it to act as a hydrogen bond donor and engage in electrostatic interactions with biological targets, such as the active sites of enzymes.[1]
-
Reactivity:
-
Hydrolysis: Isothiouronium salts can be hydrolyzed to yield thiols. This reaction is a classic method for thiol synthesis from alkyl halides via the intermediacy of an isothiouronium salt.[3]
-
Guanidinylation: S-alkylisothiouronium salts are effective reagents for converting amines into guanidinium groups, a transformation known as the Rathke synthesis.[3]
-
Catalysis: Chiral isothioureas are increasingly used as powerful Lewis base organocatalysts in a variety of enantioselective reactions, including Michael additions and cycloadditions.[4][5][6] This catalytic activity stems from the ability of the isothiourea to activate substrates through the formation of reactive intermediates like C(1)-ammonium enolates.[5]
-
The Thioether Linkage (-S-)
The thioether, or sulfide, linkage connects the acetic acid moiety to the carbamimidoyl group.
-
Nucleophilicity: The sulfur atom possesses lone pairs of electrons, making it a potent nucleophile.[1] This allows for further substitution reactions, although the adjacent electron-withdrawing groups temper this reactivity compared to simple alkyl sulfides.
-
Oxidation: Thioethers are susceptible to oxidation. Mild oxidizing agents can convert the sulfide to a sulfoxide (R-S(=O)-R'), while stronger agents can produce a sulfone (R-S(=O)₂-R'). This transformation is critical in drug metabolism, as it can alter the polarity, solubility, and biological activity of the parent molecule.
The Carboxylic Acid Group (-COOH)
The carboxylic acid is a classic functional group with well-defined properties.
-
Acidity: This group is acidic and will be deprotonated to its carboxylate form (COO⁻) at physiological pH. The proton of the carboxylic acid typically shows a characteristic downfield signal in ¹H NMR spectra, often between δ 12-13 ppm.[1]
-
Reactivity: The carboxylic acid is a versatile handle for chemical modification:
-
Esterification: Reaction with alcohols under acidic conditions yields esters.
-
Amidation: Activation (e.g., to an acyl chloride or using coupling reagents) followed by reaction with an amine forms a stable amide bond. This is a cornerstone of peptide synthesis and medicinal chemistry.
-
Reduction: Strong reducing agents can reduce the carboxylic acid to a primary alcohol.
-
Synthesis and Characterization
General Synthetic Approach
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The sulfur atom of thiourea acts as the nucleophile, attacking the alpha-carbon of a haloacetic acid, such as chloroacetic acid, displacing the halide.[1] The resulting product is then treated with hydrochloric acid to form the stable salt.[1]
Sources
- 1. Buy this compound | 5425-78-5 [smolecule.com]
- 2. 2-(Carbamimidoylthio)acetic acid; chlorine | C3H6ClN2O2S | CID 53395148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isothiouronium - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 2-(Carbamimidoylthio)acetic acid hydrochloride in aqueous buffers.
An In-depth Technical Guide to the Aqueous Solubility and Stability of 2-(Carbamimidoylthio)acetic acid hydrochloride
Introduction
This compound, a compound with the molecular formula C₃H₇ClN₂O₂S and a molecular weight of approximately 170.62 g/mol , is an isothiourea derivative of acetic acid.[1][2] Its structure, featuring a reactive thiocarbamimidoyl group linked to a carboxylic acid moiety, has garnered interest in biomedical research, with preliminary studies suggesting potential as an enzyme inhibitor and antidiabetic agent.[1][2]
For any compound to advance from a research curiosity to a viable therapeutic candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and stability are arguably the most critical. Solubility dictates the maximum achievable concentration in aqueous media, directly impacting formulation strategies, dose administration, and the design of in vitro biological assays. Stability determines the compound's shelf-life and its integrity under physiological conditions, ensuring that the biological effects observed are attributable to the parent compound and not its degradants.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous solubility and stability of this compound. It moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring that the data generated is both accurate and reliable.
Core Physicochemical Characteristics and Predicted Behavior
The behavior of this compound in water is governed by its functional groups: a carboxylic acid, an isothiourea group, and its status as a hydrochloride salt.[1]
-
Carboxylic Acid Group: This group has an acidic pKa (typically ~3-5). At pH values above its pKa, it will be deprotonated to a carboxylate anion (-COO⁻), which generally increases aqueous solubility.
-
Isothiourea Group: This group is basic and exists as a protonated isothiouronium cation at low pH. The hydrochloride salt form enhances stability and crystallinity, and indicates the compound is a salt of this basic functionality.[1] Hydrolysis of the isothiourea linkage is a primary anticipated degradation pathway, a reaction known to be sensitive to pH.[3]
-
Overall Molecule: As an ionizable molecule, its solubility is expected to be highly dependent on the pH of the aqueous buffer. Stability will likely be greatest in a specific pH range where catalytic hydrolysis by acid or base is minimized.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₃H₇ClN₂O₂S | [1][2] |
| Molecular Weight | ~170.62 g/mol | [1][2] |
| IUPAC Name | 2-(carbamimidoylsulfanyl)acetic acid hydrochloride | [2] |
| Key Functional Groups | Carboxylic acid, Isothiourea (thiocarbamimidoyl) | [1] |
| Known Degradation Paths | Prone to hydrolysis, particularly at the isothiourea linkage; potential for oxidation. | [3][4] |
Protocol for Aqueous Solubility Assessment
The definitive method for determining intrinsic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility testing.
Detailed Protocol: Shake-Flask Solubility
-
Buffer Preparation : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). Verify the final pH of each buffer.
-
Compound Addition : Add an excess of this compound to a known volume of each buffer in a glass vial. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration : Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Sampling : After equilibration, allow the vials to stand for at least 30 minutes for undissolved solids to settle.
-
Separation : Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all particulate matter.
-
Causality Behind Choice: Filtration is a critical self-validating step. Failure to remove microscopic undissolved particles will lead to a gross overestimation of solubility.
-
-
Quantification : Dilute the clear filtrate with mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method (see Protocol 3.3).
Analytical Method: HPLC-UV for Quantification
A stability-indicating reverse-phase HPLC method is essential for accurate quantification.
-
Method Parameters (Example) :
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient : 5% B to 95% B over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at a determined λmax (e.g., 220 nm). A UV scan of a dilute solution should be performed first to identify the optimal wavelength.
-
Injection Volume : 10 µL.
-
Causality Behind Choice: A C18 column is a versatile starting point for polar organic molecules. Using a gradient ensures that both the parent compound and any potential impurities or degradants are eluted and resolved. TFA is used as an ion-pairing agent to improve peak shape for the basic isothiourea group.
-
-
Method Validation (Trustworthiness) :
-
Calibration : Prepare a series of calibration standards of the compound in the mobile phase at known concentrations (e.g., 1 to 100 µg/mL).
-
Linearity : Inject the standards and plot the peak area versus concentration. The relationship must be linear, with a correlation coefficient (R²) > 0.995. This validates that the detector response is proportional to concentration in the working range.
-
Data Presentation
The results should be summarized in a clear, tabular format.
| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 2.0 | 25 | Result | Result |
| 4.5 | 25 | Result | Result |
| 6.8 | 25 | Result | Result |
| 7.4 | 25 | Result | Result |
| 9.0 | 25 | Result | Result |
| 7.4 | 37 | Result | Result |
Protocol for Aqueous Stability Assessment
Stability testing determines the rate of degradation as a function of pH, temperature, and other environmental factors. The primary goal is to develop a pH-rate profile.
Experimental Workflow for Stability Study
Caption: Workflow for pH-rate stability profiling.
Detailed Protocol: pH-Rate Profile
-
Forced Degradation (Method Development) : Before the main study, perform a forced degradation study by exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at an elevated temperature (e.g., 60°C). Analyze the samples by HPLC-UV.
-
Causality Behind Choice: This is a crucial preliminary step. It generates potential degradation products and validates that the chosen HPLC method (Protocol 3.3) is "stability-indicating"—meaning it can separate the parent peak from all degradation peaks, ensuring that loss of the parent compound is accurately measured.
-
-
Stock Solution Preparation : Prepare a concentrated stock solution of the compound in a non-reactive solvent (e.g., water or acetonitrile).
-
Incubation : In separate vials, add a small volume of the stock solution to each of the pH buffers from the solubility study to achieve a known final concentration (e.g., 50 µg/mL).
-
Time Course : Place the sets of vials at different controlled temperatures (e.g., 4°C for long-term, 25°C for ambient, and 40°C for accelerated stability).
-
Sampling : At specified time points (e.g., t=0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial. Immediately quench any further reaction if necessary (e.g., by neutralizing the pH or freezing at -80°C).
-
Analysis : Analyze all samples using the validated stability-indicating HPLC method. Record the peak area of the parent compound at each time point.
Data Analysis and Presentation
Assuming first-order kinetics, the degradation rate can be determined from the following equation:
ln[C]t = ln[C]₀ - k_obs * t
Where:
-
[C]t is the concentration at time t
-
[C]₀ is the initial concentration at t=0
-
k_obs is the observed first-order rate constant
-
Calculate Rate Constants : For each pH and temperature condition, plot the natural logarithm of the parent compound's concentration (or peak area) against time. The slope of the resulting line is equal to -k_obs.
-
Summarize Data : Present the calculated rate constants in a table.
| pH | Temperature (°C) | Rate Constant, k_obs (h⁻¹) | Half-life, t₁/₂ (h) |
| 2.0 | 40 | Result | Result |
| 4.5 | 40 | Result | Result |
| 6.8 | 40 | Result | Result |
| 7.4 | 40 | Result | Result |
| 9.0 | 40 | Result | Result |
-
Construct pH-Rate Profile : Plot log(k_obs) versus pH. This graph is a powerful visualization that immediately identifies the pH of maximum stability (the lowest point on the curve).
Summary and Recommendations for Handling
Based on the known chemistry of its functional groups, this compound is predicted to exhibit U-shaped or V-shaped pH-dependent solubility and an inverted U-shaped stability profile.
Expected Findings:
-
Solubility : Solubility is likely to be highest at low pH (<2) where both the carboxylic acid and isothiourea groups are fully protonated, and also high at basic pH (>9) where the carboxylic acid is fully deprotonated. A minimum solubility is expected in the mid-pH range.
-
Stability : The compound will likely exhibit maximum stability in the weakly acidic to neutral pH range (approx. pH 4-7). Degradation via hydrolysis of the isothiourea linkage is expected to be catalyzed by both acid and base, leading to faster degradation at the pH extremes.[3]
Practical Recommendations for Researchers:
-
Solution Preparation : For biological assays, prepare concentrated stock solutions in water or DMSO. Dilute into the final aqueous buffer immediately before use.
-
Buffer Selection : Whenever possible, use a buffer system where the compound shows maximal stability, as determined by the pH-rate profile.
-
Storage : Solid this compound should be stored in a cool, dry, and dark place. Aqueous stock solutions should be stored frozen at ≤ -20°C and are best prepared fresh. Avoid long-term storage of solutions in basic buffers.
References
- Lienhard, G. E., & Jencks, W. P. (1966). The SN1 hydrolysis of isothioureas. Journal of the American Chemical Society, 88(17), 3982–3989.
- Ortega-Amaya, R., et al. (2017). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. Comments on Inorganic Chemistry, 37(2), 99-115.
- Shaw, W. H. R., & Walker, D. G. (1958). The Decomposition of Thiourea in Water Solutions. Journal of the American Chemical Society, 80(20), 5337–5343.
-
Wikipedia. Thiourea. [Link]
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A Forward-Looking Technical Guide: Potential Applications of 2-(Carbamimidoylthio)acetic acid hydrochloride in Proteomics
Abstract
2-(Carbamimidoylthio)acetic acid hydrochloride, a molecule bearing both a guanidinium and a thiol-reactive group, presents a compelling, underexplored scaffold for the development of novel chemical proteomics tools. While its primary described role is as a precursor in creatine biosynthesis (guanidinoacetic acid), its unique bifunctional architecture suggests significant potential for proteomics applications. This technical guide synthesizes first-principle chemical insights with established proteomics methodologies to propose three core applications for this reagent: (1) as a novel, arginine-mimicking, thiol-reactive cross-linker for chemical cross-linking mass spectrometry (CX-MS) to study protein-protein interactions; (2) as an affinity-based probe for the enrichment and identification of arginine-binding proteins; and (3) as a chemical footprinting reagent for mapping protein surface accessibility and interaction interfaces. For each proposed application, we provide the underlying scientific rationale, detailed hypothetical experimental protocols, and data analysis strategies, underpinned by citations to authoritative literature. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in expanding the chemical proteomics toolkit.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₃H₇ClN₂O₂S.[1][2] It is characterized by a carbamimidoylthio group linked to an acetic acid moiety.[1] The hydrochloride salt form enhances its water solubility.[1] The structure contains two key functional groups that are of significant interest in the context of proteomics:
-
The Guanidinium Group: This positively charged group is isosteric to the side chain of arginine, one of the most common amino acids in protein interaction interfaces.[3][4] The guanidinium group's high pKa ensures it is protonated at physiological pH, allowing it to participate in strong electrostatic interactions and hydrogen bonding.[3] This property has been exploited in the design of various arginine mimetics for probing and inhibiting protein function.[4][5][6]
-
The Thioacetic Acid Moiety: This group contains a sulfur atom that can act as a nucleophile, enabling reactions with electrophiles.[1] More importantly, upon hydrolysis of the acetyl group, a free thiol (-SH) is revealed. Thiols are highly reactive functional groups widely utilized in bioconjugation and proteomics for their ability to react specifically with cysteine residues or to be targeted by various thiol-reactive probes.[7][8][9]
While its known biological role is in metabolic pathways, the combination of an arginine-mimicking group and a latent thiol makes this compound a promising candidate for the development of novel chemical probes for proteomics.
Proposed Application 1: A Novel Reagent for Chemical Cross-Linking Mass Spectrometry (CX-MS)
2.1. Principle and Rationale
Chemical cross-linking coupled with mass spectrometry (CX-MS) is a powerful technique for identifying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[10][11] Cross-linking reagents are molecules with two or more reactive ends that covalently link amino acid residues in close proximity.[10][11][12]
We propose the use of this compound as a novel heterobifunctional cross-linker. The rationale is as follows:
-
Targeted Reactivity: The guanidinium group can act as a targeting moiety, directing the reagent to negatively charged pockets on a protein's surface, which are often involved in protein-protein interactions. This is analogous to how arginine residues mediate many protein interactions.[3][13]
-
Thiol-Based Cross-Linking: After initial non-covalent binding, the revealed thiol group can form a disulfide bond with a nearby cysteine residue on an interacting protein. This would create a covalent cross-link between the two proteins.
This two-step mechanism—affinity-driven targeting followed by covalent capture—could provide a high degree of specificity in cross-linking experiments.
2.2. Hypothetical Experimental Workflow
A typical CX-MS workflow using this compound would involve the following steps:
-
Protein Incubation: A purified protein complex or a complex cell lysate is incubated with this compound under conditions that favor the hydrolysis of the thioester and subsequent disulfide bond formation (e.g., slightly alkaline pH).
-
Quenching: The cross-linking reaction is quenched by the addition of a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol.
-
Protein Digestion: The cross-linked protein mixture is denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
Enrichment of Cross-Linked Peptides (Optional): Cross-linked peptides can be enriched using various chromatographic techniques to reduce sample complexity.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. This involves searching for peptide pairs that are linked by the mass of the cross-linker.
2.3. Data Presentation: Expected Mass Shifts in CX-MS
| Peptide State | Mass Modification (Da) | Description |
| Unmodified Cysteine | 0 | Cysteine residue not involved in cross-linking. |
| Cross-linked Peptide Pair | +149.01 | Mass of the cross-linker (C₃H₅N₂O₂S) linking two peptides. |
| Dead-end Modification | +150.02 | Cross-linker attached to a single peptide. |
2.4. Visualization: Proposed CX-MS Workflow
Caption: Proposed workflow for CX-MS experiments.
Proposed Application 2: An Affinity-Based Probe for Arginine-Binding Proteins
3.1. Principle and Rationale
Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to identify and characterize protein families based on their affinity for small molecule probes.[15][16] We propose that this compound can be adapted for use as an affinity probe to enrich and identify arginine-binding proteins.
The rationale for this application is based on the structural mimicry of the guanidinium group to the arginine side chain.[3][17] Many enzymes and proteins specifically recognize and bind to arginine residues in their substrates or interaction partners.[3][4] By immobilizing this compound on a solid support (e.g., agarose or magnetic beads), it can be used as "bait" to capture these arginine-binding proteins from a complex biological sample.
3.2. Hypothetical Experimental Workflow
-
Probe Immobilization: this compound is covalently attached to a solid support via its carboxylic acid group.
-
Protein Incubation: The immobilized probe is incubated with a cell lysate or other protein mixture. Arginine-binding proteins will selectively bind to the probe.
-
Washing: Non-specifically bound proteins are removed by a series of washing steps.
-
Elution: The specifically bound proteins are eluted from the solid support, for example, by changing the pH or by using a high concentration of free arginine or guanidine hydrochloride as a competitor.[13]
-
Protein Identification: The eluted proteins are identified by standard proteomics techniques, such as SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.
3.3. Data Analysis and Interpretation
Proteins that are significantly enriched in the eluate compared to a control experiment (e.g., using beads without the immobilized probe) are considered potential arginine-binding proteins. Further validation experiments would be required to confirm the direct interaction and functional relevance.
3.4. Visualization: Affinity-Based Enrichment Strategy
Caption: Workflow for affinity-based protein profiling.
Proposed Application 3: A Reagent for Chemical Footprinting and Structural Proteomics
4.1. Principle and Rationale
Chemical footprinting is a technique used to map the solvent-accessible surfaces of proteins and identify regions involved in protein-protein or protein-ligand interactions.[7] The principle is to modify accessible amino acid residues with a chemical reagent and then identify the modified sites by mass spectrometry.[18][19]
We propose that this compound can be used as a chemical footprinting reagent that targets cysteine residues in a targeted manner. The guanidinium group could direct the reagent to specific regions of the protein surface, and the thiol-reactive group would then modify accessible cysteine residues in those regions. By comparing the modification pattern of a protein in its free state versus its complexed state, one could infer the interaction interface.
4.2. Hypothetical Experimental Workflow
-
Protein Labeling: The protein of interest, both in its free form and in a complex with its binding partner, is treated with this compound under controlled conditions to label accessible cysteine residues.
-
Quenching: The labeling reaction is stopped.
-
Protein Digestion: The labeled proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptide mixtures are analyzed by LC-MS/MS.
-
Data Analysis: The MS/MS data is searched for peptides containing the mass modification corresponding to the footprinting reagent. The relative abundance of the modified peptides in the free versus the complexed state is quantified.
4.3. Data Presentation: Quantifying Differential Modification
| Peptide | Modification Site | Abundance (Free Protein) | Abundance (Complexed Protein) | Interpretation |
| Peptide A | Cys-54 | 85% | 10% | Cys-54 is likely in the interaction interface. |
| Peptide B | Cys-123 | 92% | 89% | Cys-123 is likely not in the interaction interface. |
4.4. Visualization: Principle of Chemical Footprinting
Caption: Chemical footprinting reveals interaction interfaces.
Summary and Future Perspectives
This compound represents a versatile and untapped resource for the development of novel proteomics reagents. Its unique chemical architecture, combining an arginine-mimicking guanidinium group with a thiol-reactive moiety, opens up exciting possibilities for studying protein interactions, identifying novel drug targets, and mapping protein structures. The proposed applications in CX-MS, affinity-based protein profiling, and chemical footprinting provide a roadmap for future research in this area.
Further work is needed to synthesize and characterize the proposed probes, optimize the experimental conditions for each application, and validate their utility in complex biological systems. The development of a "clickable" version of this reagent, by incorporating an alkyne or azide handle, would further expand its utility by enabling bio-orthogonal ligation to reporter tags for visualization or enrichment.[8][20][21]
The exploration of such novel chemical tools is essential for advancing our understanding of the complex world of the proteome and for the development of next-generation therapeutics.
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Spectroscopic characteristics of 2-(Carbamimidoylthio)acetic acid hydrochloride.
An In-Depth Technical Guide to the Spectroscopic Characteristics of 2-(Carbamimidoylthio)acetic Acid Hydrochloride
Introduction: Elucidating the Molecular Identity of a Bioactive Scaffold
This compound, also known as S-Carboxymethylisothiourea hydrochloride, is an isothiouronium salt with the molecular formula C₃H₇ClN₂O₂S.[1][2] Its structure, featuring a carboxylic acid and a carbamimidoylthio (isothiourea) group, makes it a subject of interest in biochemical research and pharmaceutical development, with studies suggesting potential antidiabetic activity.[1][3] The hydrochloride salt form enhances its aqueous solubility, a critical property for biological applications.[1]
A precise and comprehensive understanding of a molecule's structure is the bedrock of drug discovery and development. Spectroscopic analysis provides the fundamental dataset for this structural elucidation. This guide offers an in-depth examination of the key spectroscopic characteristics of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and similar isothiouronium compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone technique for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH), whereas D₂O will exchange with these protons, causing their signals to disappear.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a 30-degree pulse angle to ensure quantitative reliability if needed, though a 90-degree pulse is standard for routine spectra.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS.
Caption: Workflow for FT-IR Spectroscopy via ATR.
The FT-IR spectrum of this compound will be dominated by absorptions from its polar functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very broad, strong | Characteristic of the hydrogen-bonded dimer in the solid state. This broad envelope will overlap the C-H stretches. [1][4] |
| N-H Stretch | Isothiouronium | 3100 - 3400 | Strong, multiple bands | Asymmetric and symmetric stretching of the N-H bonds. The presence of multiple peaks can indicate different types of N-H groups. [5] |
| C-H Stretch | Methylene | 2900 - 3000 | Medium-Weak | Often appear as minor peaks on the shoulder of the broad O-H band. [4] |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong, sharp | A classic and reliable indicator of a saturated carboxylic acid. [1][4] |
| N-H Bend | Isothiouronium | 1600 - 1650 | Strong | Bending (scissoring) vibration of the NH₂ groups. |
| C=N Stretch | Isothiouronium | 1580 - 1620 | Strong | Stretching of the carbon-nitrogen double bond, a key feature of the isothiouronium moiety. |
| C-S Stretch | Thioether | 600 - 800 | Weak to Medium | C-S stretches are typically weak and fall in the fingerprint region, making them less diagnostically reliable than other bands. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups).
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent, such as water or ethanol.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Scan a wavelength range from approximately 190 nm to 400 nm.
-
-
Processing: The instrument records the absorbance (A) at each wavelength, automatically subtracting the solvent's absorbance. The resulting spectrum is a plot of absorbance versus wavelength (λ).
The UV-Vis spectrum is expected to be relatively simple, with absorptions in the short-wavelength UV region.
| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Rationale |
| n → π | Carbonyl (C=O) | 200 - 215 | Low (< 100) | This is a formally "forbidden" transition, resulting in a weak absorption band. It may be masked by more intense absorptions. [1] |
| π → π | Isothiouronium (C=N) | ~200 - 230 | High (> 1000) | This is an "allowed" transition and is expected to be the most prominent feature in the UV spectrum. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
-
Sample Preparation: Prepare a very dilute solution (µg/mL or lower) of the sample in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile/water.
-
Instrument Setup: Introduce the sample into an ESI-MS instrument. ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like this one, as it minimizes fragmentation.
-
Acquisition Parameters:
-
Operate in positive ion mode, as the isothiouronium group is permanently cationic.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Processing: The output is a mass spectrum plotting relative ion abundance against m/z.
The primary goal is to identify the molecular ion. For 2-(Carbamimidoylthio)acetic acid (the cationic part), the formula is C₃H₆N₂O₂S.
-
Monoisotopic Mass of Cation: 134.0150 Da
| Ion | m/z (Expected) | Interpretation |
| [C₃H₆N₂O₂S]⁺ | 134.02 | This is the molecular ion (the cation itself). It is expected to be the base peak or a very prominent peak in the ESI-MS spectrum. |
Tandem MS (MS/MS) could be used to induce fragmentation of the m/z 134 ion to further confirm the structure. Expected fragmentation pathways would include:
-
Loss of CO₂ (44 Da): Resulting in a fragment at m/z 90.
-
Loss of COOH (45 Da): Resulting in a fragment at m/z 89.
-
Cleavage of the S-CH₂ bond.
Conclusion
The collective application of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. FT-IR confirms the presence of all key functional groups through their characteristic vibrational frequencies. UV-Vis spectroscopy identifies the electronic chromophores, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form a self-validating analytical workflow, ensuring the structural integrity and identity of this compound for researchers in medicinal chemistry and drug development.
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A Guide to the Theoretical and Experimental Molecular Weight Determination of 2-(Carbamimidoylthio)acetic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the molecular weight of 2-(Carbamimidoylthio)acetic acid hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical applications of molecular weight analysis. We will delve into the theoretical calculation based on the compound's molecular formula and explore two robust experimental techniques: Electrospray Ionization Mass Spectrometry (ESI-MS) and Potentiometric Acid-Base Titration. Each experimental section includes a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and a discussion of potential sources of error to ensure scientific integrity and reproducibility.
Introduction
This compound, also known as an isothiouronium salt, is a molecule of interest in various research and pharmaceutical contexts.[1] Accurate determination of its molecular weight is a fundamental step in its characterization, confirming its identity, purity, and structural integrity. Discrepancies between theoretical and experimentally determined molecular weights can indicate the presence of impurities, degradation products, or unexpected molecular adducts. This guide will provide the necessary framework for both calculating the theoretical molecular weight and obtaining precise experimental values.
Theoretical Molecular Weight
The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms based on its molecular formula.
Molecular Formula: C₃H₇ClN₂O₂S[2][3]
To calculate the theoretical molecular weight, we use the standard atomic weights of each element:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
Calculation: (3 × 12.011) + (7 × 1.008) + (1 × 35.453) + (2 × 14.007) + (2 × 15.999) + (1 × 32.06) = 170.62 g/mol [2][3]
This value serves as the benchmark against which experimental results are compared.
Experimental Molecular Weight Determination
The experimental molecular weight is determined through analytical techniques. Here, we focus on two powerful and commonly used methods: Mass Spectrometry and Acid-Base Titration.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it an ideal choice for analyzing this compound.[4] It allows for the ionization of the molecule with minimal fragmentation, enabling the direct observation of the molecular ion.
In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For 2-(Carbamimidoylthio)acetic acid, we would expect to observe the protonated molecule [M+H]⁺ in positive ion mode.
While ESI is a soft ionization technique, some fragmentation can be induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. Based on the structure of 2-(Carbamimidoylthio)acetic acid, the following fragmentation pathways are plausible:
-
Loss of H₂O: The carboxylic acid moiety can easily lose a molecule of water.
-
Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway.
-
Cleavage of the C-S bond: The bond between the acetic acid moiety and the sulfur atom can cleave.
-
Loss of the carbamimidoyl group: The entire carbamimidoyl group may be lost as a neutral fragment.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution.[5] Formic acid aids in the protonation of the analyte.
-
From the stock solution, prepare a working solution of approximately 1-10 µg/mL by diluting with the same solvent mixture.[5]
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.[5]
Instrumentation and Analysis:
-
Set up the ESI-MS instrument to operate in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).
-
The primary peak of interest should correspond to the protonated molecule, [C₃H₆N₂O₂S + H]⁺, which has a theoretical monoisotopic mass of approximately 135.02 m/z.
-
To confirm the molecular formula, high-resolution mass spectrometry should be employed to obtain an accurate mass measurement with an error of less than 5 ppm.
-
If structural confirmation is required, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and inducing fragmentation to observe the characteristic product ions.
Potentiometric Acid-Base Titration
Acid-base titration is a classical analytical technique that can be used to determine the molecular weight of an acidic or basic compound.[6] For this compound, a potentiometric titration is recommended for higher accuracy and precision in endpoint determination, especially given the presence of two acidic protons.
This compound possesses two acidic protons that will react with a strong base:
-
The proton from the hydrochloride salt (a strong acid).
-
The proton from the carboxylic acid group (a weak acid).
The titration reaction with a strong base, such as sodium hydroxide (NaOH), will proceed in two distinct steps, resulting in two equivalence points on the titration curve. By accurately determining the volume of titrant required to reach each equivalence point, the number of moles of the acid can be calculated. Knowing the initial mass of the sample, the molecular weight can then be determined.
Materials:
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
-
This compound sample
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beaker
-
Deionized water
Procedure:
-
Standardization of NaOH: If the concentration of the NaOH solution is not accurately known, it must be standardized against a primary standard acid, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound into a 250 mL beaker.
-
Dissolve the sample in approximately 50-100 mL of deionized water. Add a magnetic stir bar.
-
Titration Setup: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[7] Rinse the electrode with deionized water and immerse it in the sample solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Titration: Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL) while continuously stirring. After each addition, record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately capture the equivalence points.
-
Continue the titration well past the second equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The two equivalence points will appear as inflection points in the curve. For more accurate determination, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
Calculation:
-
Let V₁ be the volume of NaOH at the first equivalence point and V₂ be the volume at the second equivalence point.
-
The volume of NaOH required to neutralize the carboxylic acid proton is (V₂ - V₁). The volume required for the hydrochloride proton is V₁. These two volumes should be approximately equal.
-
Calculate the moles of NaOH used to neutralize the entire molecule: Moles of NaOH = Molarity of NaOH × V₂
-
Since the stoichiometry is 1:2 (2 moles of NaOH per mole of the hydrochloride salt of the diprotic acid), the moles of the analyte are: Moles of Analyte = (Moles of NaOH) / 2
-
Calculate the experimental molecular weight: Molecular Weight = (Mass of Analyte) / (Moles of Analyte)
-
Data Summary and Comparison
| Parameter | Theoretical Value | Experimental Method | Expected Experimental Value |
| Molecular Weight | 170.62 g/mol | ESI-MS ([M+H]⁺) | m/z ≈ 135.02 |
| Potentiometric Titration | ≈ 170.62 g/mol | ||
| Molecular Formula | C₃H₇ClN₂O₂S | High-Resolution MS | Confirmed by accurate mass |
| Number of Acidic Protons | 2 | Potentiometric Titration | Two equivalence points observed |
Conclusion
The determination of the molecular weight of this compound is a critical aspect of its chemical characterization. The theoretical molecular weight, calculated to be 170.62 g/mol , provides a fundamental reference point. Experimental verification through techniques such as Electrospray Ionization Mass Spectrometry and Potentiometric Acid-Base Titration offers robust and reliable methods for confirming this value. ESI-MS provides a direct measurement of the mass-to-charge ratio of the protonated molecule, while potentiometric titration allows for the determination of the equivalent weight based on the compound's acidic properties. The convergence of results from these orthogonal experimental techniques with the theoretical value provides a high degree of confidence in the identity and purity of the compound, which is paramount for its application in research and drug development.
References
-
Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. New Journal of Chemistry. Available at: [Link].
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Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link].
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link].
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link].
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Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube. Available at: [Link].
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2-(Carbamimidoylthio)acetic acid; chlorine | C3H6ClN2O2S | CID 53395148. PubChem. Available at: [Link].
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Potentiometry-titration.pdf. Saraswati Institute of Pharmaceutical Sciences. Available at: [Link].
-
Isothiouronium. Wikipedia. Available at: [Link].
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Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. New Journal of Chemistry (RSC Publishing). Available at: [Link].
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Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory. Available at: [Link].
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Experiment (6) Potentiometric titration of strong acid with strong base. Available at: [Link].
-
POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Available at: [Link].
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Determination of strength of HCl potentiometrically. SlideShare. Available at: [Link].
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Harnessing the Nucleophile: An In-depth Technical Guide to the Reactivity of the Thiol Group in Protein Modification
Introduction: The Cysteine Residue - A Hub of Reactivity and Regulation
Within the diverse landscape of protein functional groups, the thiol (or sulfhydryl) group of the cysteine residue stands out for its unique chemical reactivity.[1][2] This sulfur-containing side chain is a potent nucleophile, a readily oxidizable moiety, and a key player in protein structure and function.[2] Its reactivity is not a static property but is exquisitely tuned by the local protein microenvironment, allowing specific cysteine residues to act as catalytic centers, redox sensors, or sites for post-translational modifications that regulate signaling pathways.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of thiol reactivity is paramount. It forms the basis for designing selective bioconjugation strategies, developing novel covalent therapeutics, and deciphering complex biological processes. This guide provides a comprehensive exploration of the core principles governing thiol reactivity, practical methodologies for its manipulation and analysis, and insights into its application in the development of next-generation therapeutics.
Part 1: The Fundamental Chemistry of the Cysteine Thiol
The utility of the cysteine thiol in protein modification is fundamentally dictated by its electronic properties and its immediate chemical surroundings.
The Thiol Group: pKa and the Ascendancy of the Thiolate
The reactivity of the thiol group is intrinsically linked to its ionization state. The thiol (R-SH) itself is a weak nucleophile. However, upon deprotonation, it forms the highly reactive thiolate anion (R-S⁻).[4] This deprotonation is governed by the thiol's acid dissociation constant, or pKa. The intrinsic pKa of the cysteine side chain is approximately 8.3-8.6.[5][6] This means that at a physiological pH of ~7.4, only a fraction of cysteine residues will exist in the reactive thiolate form.
However, the protein microenvironment can dramatically influence a cysteine's pKa.[5] Factors such as hydrogen bonding with neighboring residues, the local electrostatic environment, and solvent accessibility can stabilize the thiolate anion, thereby lowering its pKa.[7][8] For instance, the catalytic cysteine in human tyrosine phosphatase 1B (PTP-1B) has a pKa of 5.4, rendering it highly nucleophilic at physiological pH.[9] This pKa perturbation is a critical determinant of a cysteine's reactivity and is a key factor in achieving selective modification.[1][7][10] A low pKa leads to a higher concentration of the nucleophilic thiolate at neutral pH, making it a prime target for electrophilic reagents.[1][7][10]
| Protein | Cysteine Residue | Experimental pKa | Influencing Factors |
| Free Cysteine (in solution) | - | ~8.3-8.6 | Baseline |
| Human Tyrosine Phosphatase 1B | Cys215 (catalytic) | 5.4 | P-loop microenvironment, hydrogen bonding |
| DsbA | Cys1 | ~3.5 | Four hydrogen bonds stabilizing the thiolate |
| Thioredoxin (Trx) | Cys1 | ~7.1 | Two hydrogen bonds stabilizing the thiolate |
| Papain | Cys25 | ~4.2 | Ion pair with His159 |
This table presents a selection of experimentally determined pKa values for cysteine residues in different protein environments, illustrating the significant impact of the local microenvironment on thiol reactivity. Data compiled from sources.[5][8][9]
Part 2: A Toolkit of Reactions for Thiol Modification
The nucleophilic nature of the thiolate anion makes it amenable to a variety of chemical modifications. The choice of reaction chemistry is dictated by the desired outcome, be it stable bioconjugation, the introduction of a fluorescent probe, or the development of a covalent inhibitor.
Disulfide Bond Formation: The Structural and Redox Staple
One of the most fundamental reactions of thiols is their oxidation to form disulfide bonds (-S-S-).[11][12] This process is crucial for stabilizing the tertiary and quaternary structures of many extracellular proteins.[11] In the cellular environment, the formation and cleavage of disulfide bonds are tightly regulated through a process called thiol-disulfide exchange.[4][13] This reaction involves the nucleophilic attack of a thiolate on one of the sulfur atoms of a disulfide bond, resulting in the formation of a new disulfide and a new thiolate.[4] This exchange is central to the function of enzymes like protein disulfide isomerase (PDI), which catalyzes the correct folding of proteins in the endoplasmic reticulum.[13]
Caption: Thiol-Disulfide Exchange Mechanism.
Alkylation: Forging Stable Covalent Bonds
Alkylation is a widely used strategy for the irreversible modification of cysteine residues, often employed to block free thiols and prevent disulfide bond formation during protein analysis.[14][15]
-
Iodoacetamide: Iodoacetamide (IAA) and the related iodoacetic acid are classic alkylating agents that react with thiols via a bimolecular nucleophilic substitution (SN2) reaction.[16][17] The thiolate anion attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether bond.[16] Iodoacetamide is generally more reactive than iodoacetate and is uncharged, allowing it to more readily cross cell membranes.[9][17]
Caption: Alkylation of Cysteine with Iodoacetamide.
-
Maleimides: Maleimide-based reagents are highly popular for bioconjugation due to their high specificity for thiols over other nucleophilic amino acid side chains, particularly within the pH range of 6.5-7.5.[18][19] The reaction proceeds via a Michael addition, where the thiolate attacks one of the carbons of the maleimide's double bond, forming a stable thiosuccinimide linkage.[18] This reaction is approximately 1,000 times faster with thiols than with amines at neutral pH.[18][19]
Caption: Michael Addition of a Thiol to a Maleimide.
Thiol-Ene Reaction: A "Click Chemistry" Approach
The thiol-ene reaction is a powerful tool for bioconjugation that involves the addition of a thiol to an alkene ("ene").[20] This reaction can be initiated by radicals (often using light) and is considered a form of "click chemistry" due to its high efficiency, specificity, and compatibility with aqueous conditions.[14][21] It has found broad applications in peptide modification, including glycosylation and lipidation.[14][22]
Reversible Covalent Modification: The New Frontier in Drug Discovery
While irreversible covalent inhibitors have long been a mainstay of pharmacology, there is a growing interest in reversible covalent inhibitors.[23] These compounds form a covalent bond with their target, often a cysteine residue, but the reaction is reversible.[24] This can lead to improved safety profiles by reducing the potential for off-target effects.[25] A variety of "warheads," including nitriles and α-cyanoacrylamides, have been developed to reversibly target cysteine thiols.[5][23] For example, nirmatrelvir, an antiviral drug for COVID-19, uses a nitrile warhead to reversibly inhibit the main protease (Mpro) of SARS-CoV-2 by forming a covalent bond with a catalytic cysteine.[5][25]
Part 3: Experimental Design and Methodologies
Harnessing the reactivity of the thiol group requires careful experimental design and the use of robust analytical techniques.
Achieving Specificity: The Art of Controlled Modification
The key to successful thiol modification is to control the reaction conditions to favor the modification of the desired cysteine residue(s). This is achieved by manipulating several factors:
-
pH: The pH of the reaction buffer is critical. Performing the reaction at a pH close to the pKa of the target cysteine will maximize its concentration in the reactive thiolate form, while keeping other cysteines with higher pKa values protonated and less reactive.
-
Stoichiometry: The molar ratio of the modifying reagent to the protein can be adjusted to control the extent of labeling. Using a limited amount of reagent can favor the modification of the most reactive cysteines.
-
Temperature and Time: These parameters can be optimized to ensure the reaction goes to completion without causing protein denaturation or significant side reactions.
Experimental Protocol: Quantification of Protein Thiols using Ellman's Assay
The Ellman's assay is a classic colorimetric method for quantifying free thiol groups in a sample.[20] It relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, with an absorbance maximum at 412 nm.[7][26]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[7]
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[7]
-
Cysteine or other thiol standard for generating a standard curve.
-
Spectrophotometer.
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.[7]
-
Prepare Samples: Dissolve the protein sample in the Reaction Buffer. If necessary, dilute the sample to ensure the final absorbance reading falls within the linear range of the spectrophotometer.
-
Reaction Setup: In a microplate or cuvettes, add a defined volume of the Reaction Buffer and the Ellman's Reagent Solution. For a blank, add only the Reaction Buffer and Ellman's Reagent Solution.[26]
-
Initiate Reaction: Add the standard or protein sample to the reaction mixture. Mix well.[7]
-
Incubation: Incubate the reaction at room temperature for 15 minutes to allow the color to develop.[7][26]
-
Measurement: Measure the absorbance of the standards and samples at 412 nm, using the blank to zero the spectrophotometer.[7]
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of thiols in the protein sample from the standard curve.
-
Alternatively, the concentration can be calculated directly using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for TNB of 14,150 M⁻¹cm⁻¹.[24][26]
-
Causality and Self-Validation: The use of a standard curve with a known thiol-containing compound like cysteine provides an internal validation for the assay's performance under the specific experimental conditions. The reaction is performed at pH 8.0 to ensure that most thiol groups are deprotonated to the reactive thiolate form, driving the reaction to completion.
Fluorescent Probes: A High-Sensitivity Alternative
For applications requiring higher sensitivity, a variety of fluorescent probes that react with thiols are available.[27] These probes typically contain a reactive group, such as a maleimide or an iodoacetamide, attached to a fluorophore.[4] Upon reaction with a thiol, the fluorescence properties of the probe may change, or the probe becomes covalently attached to the protein, allowing for detection and quantification.
| Probe Family | Reactive Group | Excitation (nm) | Emission (nm) | Key Features |
| Coumarin | Maleimide | ~386 | ~470 | Becomes fluorescent upon reaction with thiols. |
| Fluorescein | Maleimide, Iodoacetamide | ~495 | ~519 | Bright and widely used fluorophore. |
| Alexa Fluor™ | Maleimide | 346 | 442 | Photostable with high quantum yield. |
| Oregon Green™ | Maleimide | 496 | 524 | Less pH-sensitive than fluorescein. |
This table provides a comparative overview of common thiol-reactive fluorescent probes. Spectroscopic properties are for the thiol-conjugated forms. Data compiled from sources.[4][27]
Experimental Workflow: Identifying Modified Cysteines via Mass Spectrometry
Identifying the specific cysteine residue(s) that have been modified is crucial for understanding the functional consequences of the modification. Mass spectrometry-based proteomics is the primary tool for this purpose.[1] A general workflow involves several key steps:
Caption: General Workflow for Mass Spectrometry-based Identification of Cysteine Modifications.
This workflow can be adapted to specifically identify different types of modifications. For example, in a differential labeling approach, two samples (e.g., control vs. treated) can be labeled with light and heavy isotopic versions of an alkylating agent, allowing for the relative quantification of modification at specific sites.[28]
Specialized Protocol: The Biotin Switch Assay for S-Nitrosylation
The biotin switch assay is a widely used method for the specific detection of S-nitrosylation, a reversible modification where a nitroso group is added to a cysteine thiol.[29][30] The method involves three main steps:
-
Blocking: All free, unmodified thiols are blocked, typically with a methylthiolating reagent like methyl methanethiosulfonate (MMTS).[30]
-
Reduction: The S-nitrosothiols are selectively reduced to free thiols using ascorbate.[30]
-
Labeling: The newly exposed thiols are labeled with a biotin-containing reagent, such as biotin-HPDP.[30] The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or enriched using streptavidin affinity chromatography for identification by mass spectrometry.[29]
Part 4: Applications in Drug Development
The unique reactivity of the cysteine thiol has made it an attractive target for drug development. Covalent drugs that form a bond with a cysteine residue in their target protein can offer enhanced potency and prolonged duration of action.
-
Irreversible Covalent Inhibitors: Many successful drugs, such as afatinib (an EGFR inhibitor) and ibrutinib (a BTK inhibitor), form irreversible covalent bonds with non-catalytic cysteine residues in their target kinases. This strategy can achieve high selectivity by targeting poorly conserved cysteines.
-
Reversible Covalent Inhibitors: As mentioned earlier, reversible covalent inhibitors are an emerging class of drugs with potential safety advantages.[23] The ability to tune the reactivity of the warhead to achieve a desired balance of covalent bond formation and reversal is a key area of research.[24]
-
Antibody-Drug Conjugates (ADCs): Thiol-maleimide chemistry is a cornerstone of ADC development. Cytotoxic drugs are linked to antibodies via maleimide-containing linkers that react with cysteine residues on the antibody, allowing for targeted delivery of the drug to cancer cells.[16][18]
Conclusion
The cysteine thiol is a remarkably versatile functional group. Its reactivity, finely tuned by the protein microenvironment, underpins a vast array of biological functions and provides a wealth of opportunities for chemical intervention. For scientists and researchers, a thorough understanding of the principles of thiol reactivity, combined with a mastery of the experimental techniques to modify and analyze it, is essential. From fundamental studies of protein function to the development of innovative covalent drugs, the ability to harness the nucleophilic power of the cysteine thiol will continue to be a driving force in biochemical and pharmaceutical research.
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MtoZ Biolabs. Cysteine Modification Mass Spectrometry. [Link]
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RayBiotech. S-Nitrosylation Detection Kit (Biotin Switch). [Link]
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BMG LABTECH. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]
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- Johnson, A., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Acta Pharmaceutica Sinica B, 13(7), 2735-2755.
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ResearchGate. Comparison of Some Calculated and Experimentally Measured Cysteine pK a s. [Link]
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ResearchGate. Quantitative thiol-reactivity profiling for detection and identification of thiol oxidation. [Link]
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YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]
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Peptide Web. pKa and pI values of amino acids. [Link]
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Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
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YouTube. (2020). Oxidation and Reduction Reactions of Thiols. [Link]
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Methodological & Application
Application Notes and Protocols for Protein Alkylation using 2-(Carbamimidoylthio)acetic acid hydrochloride
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Carbamimidoylthio)acetic acid hydrochloride for the alkylation of cysteine residues in proteins. This document offers detailed protocols, explains the underlying chemical principles, and provides insights based on established practices in proteomics and protein chemistry.
Introduction: The Critical Role of Cysteine Alkylation in Protein Analysis
In the field of proteomics and protein characterization, the reduction and alkylation of cysteine residues are fundamental steps for robust and reproducible analysis.[1][2] Cysteine's thiol (-SH) group is highly reactive and can form disulfide bonds, which play a crucial role in protein folding and stability.[3] For analytical techniques like mass spectrometry, these disulfide bonds must be cleaved (reduction) and the resulting free thiols permanently blocked (alkylation) to prevent re-oxidation and to ensure complete protein denaturation and enzymatic digestion.[4][5]
While reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are widely used, the search for novel alkylating agents with unique properties continues.[3][6] this compound presents an interesting alternative. Its guanidinium group is anticipated to enhance solubility in aqueous buffers, and its reactive thioester linkage offers a distinct mechanism for cysteine modification. This guide provides a detailed protocol for employing this reagent for effective protein alkylation.
Principle of the Method: The Chemistry of Alkylation
The alkylation of cysteine residues by this compound is predicated on the nucleophilic character of the cysteine thiol group.[3] The proposed mechanism involves the nucleophilic attack of the deprotonated thiol (thiolate anion) on the carbon of the thioester group in 2-(Carbamimidoylthio)acetic acid. This results in the formation of a stable mixed disulfide bond on the cysteine residue, effectively capping it.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism of cysteine alkylation.
Experimental Protocols
The following are detailed, step-by-step methodologies for protein alkylation. It is crucial to work with freshly prepared solutions and in a clean environment to avoid contamination from dust and keratin.[7][8]
Protocol 1: In-Solution Protein Alkylation
This protocol is designed for purified proteins or complex protein mixtures in solution, which is a common workflow in bottom-up proteomics.[3]
Materials:
-
Protein sample (1-2 mg/mL in a suitable buffer)
-
Denaturation Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water
-
Alkylation Reagent: 500 mM this compound in water (prepare fresh)
-
Quenching Reagent: 1 M DTT in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Protein Solubilization and Denaturation:
-
To your protein sample, add an equal volume of Denaturation Buffer.
-
Vortex gently to mix and incubate for 15 minutes at 37°C.
-
-
Reduction of Disulfide Bonds:
-
Add 1 M DTT to a final concentration of 10 mM.
-
Incubate for 1 hour at 56°C to ensure complete reduction of disulfide bonds.[5]
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add freshly prepared 500 mM this compound to a final concentration of 25 mM.
-
Incubate for 45 minutes at room temperature in the dark. Protecting the reaction from light is a standard precaution for many alkylating agents.[9]
-
-
Quenching the Reaction:
-
Add 1 M DTT to a final concentration of 20 mM to quench any excess alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 1.5 M, which is essential for optimal protease activity (e.g., trypsin).[9]
-
-
Enzymatic Digestion:
-
Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Clean-up:
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Proceed with peptide desalting using C18 spin columns or other suitable methods prior to mass spectrometry analysis.[10]
-
Protocol 2: In-Gel Protein Alkylation
This protocol is suitable for proteins that have been separated by SDS-PAGE.
Materials:
-
Coomassie-stained gel band containing the protein of interest
-
Destaining Solution: 50% acetonitrile, 50 mM Ammonium Bicarbonate
-
Reducing Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM this compound in 100 mM Ammonium Bicarbonate (prepare fresh)
-
Wash Solution: 100 mM Ammonium Bicarbonate
-
Dehydration Solution: 100% Acetonitrile
-
Digestion Buffer: 50 mM Ammonium Bicarbonate with trypsin (10-20 ng/µL)
Procedure:
-
Excise and Destain Gel Band:
-
Carefully excise the protein band of interest from the gel.[7]
-
Cut the band into small pieces (~1 mm³).
-
Wash the gel pieces with water, then with Destaining Solution until the Coomassie blue color is removed.
-
-
Reduction:
-
Remove the destaining solution and add enough Reducing Solution to cover the gel pieces.
-
Incubate for 45 minutes at 56°C.[10]
-
-
Alkylation:
-
Cool the sample to room temperature and remove the reducing solution.
-
Immediately add enough freshly prepared Alkylation Solution to cover the gel pieces.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
-
Washing and Dehydration:
-
Remove the alkylation solution and wash the gel pieces with Wash Solution for 15 minutes.
-
Dehydrate the gel pieces by adding Dehydration Solution (100% acetonitrile) until they turn white and shrink.
-
-
In-Gel Digestion:
-
Rehydrate the gel pieces in ice-cold Digestion Buffer for 45 minutes on ice.
-
Remove the excess buffer and add a minimal amount of 50 mM Ammonium Bicarbonate to keep the gel pieces wet.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of washes with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid).[10]
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried peptides in a small volume of 0.1% formic acid for mass spectrometry analysis.
-
Quantitative Data and Parameters
For ease of reference, the key quantitative parameters for both protocols are summarized in the table below.
| Parameter | In-Solution Protocol | In-Gel Protocol | Rationale |
| Protein Amount | 10-100 µg | Variable (from gel band) | Sufficient for detection by mass spectrometry. |
| DTT Concentration | 10 mM | 10 mM | A standard concentration for effective disulfide bond reduction. |
| Alkylation Reagent Conc. | 25 mM | 55 mM | Higher concentration in-gel compensates for diffusion limitations. |
| Reaction Temperature | 56°C (Reduction), RT (Alkylation) | 56°C (Reduction), RT (Alkylation) | Optimal temperatures for reduction and to prevent side reactions during alkylation. |
| Reaction Time | 60 min (Reduction), 45 min (Alkylation) | 45 min (Reduction), 30 min (Alkylation) | Sufficient time for reactions to go to completion. |
| pH | ~8.5 | ~8.0 | A slightly basic pH is required for the deprotonation of cysteine thiols. |
Experimental Workflow Visualization
The general workflow for protein sample preparation involving reduction and alkylation is depicted below.
Caption: General workflow for protein alkylation.
Troubleshooting and Considerations
-
Incomplete Alkylation: If mass spectrometry data reveals a significant number of unmodified cysteines, consider increasing the concentration of the alkylating reagent or the incubation time. Ensure the pH of the reaction buffer is optimal.
-
Off-Target Modifications: While cysteine is the primary target, other nucleophilic residues like lysine can sometimes be modified, especially at higher pH.[3] If this is a concern, consider optimizing the pH to be closer to the pKa of the cysteine thiol (~8.3).
-
Reagent Stability: Always prepare the this compound solution fresh, as reagents can degrade over time in solution.[5]
Conclusion
The protocols outlined in this document provide a robust starting point for the use of this compound as an effective alkylating agent for cysteine residues in proteins. By following these guidelines, researchers can achieve complete and specific modification, leading to higher quality and more reliable data in their proteomics and protein chemistry experiments. As with any new reagent, some level of optimization may be required for specific applications.
References
-
H. M. Müller and D. Winter, "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents," bioRxiv, 2017. [Link]
-
Y. Li, et al., "Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes," Angewandte Chemie International Edition, 2017. [Link]
-
Peak Proteins, "Reduction and Alkylation of Cysteines," Peak Proteins Protocols. [Link]
-
University of Oxford, "In-solution protein digestion," Mass Spectrometry Research Facility. [Link]
-
L. T. H. Nguyen, et al., "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics," Molecular BioSystems, 2011. [Link]
-
University of Washington, "Protein Reduction, Alkylation, Digestion," UW Proteomics Resource. [Link]
-
L. T. H. Nguyen, et al., "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics," PMC, 2011. [Link]
-
Boston Children's Research, "Proteomics Center Useful Protocols," Boston Children's Hospital. [Link]
-
JPT Peptide Technologies, "Protocol CAMCheck Kit," JPT Peptide Technologies. [Link]
-
Matrix Science, "Step away from the iodoacetamide," Matrix Science Blog, 2017. [Link]
-
H-J. Kim, et al., "A mechanism to explain novel cysteine modifications," ResearchGate, 2015. [Link]
-
N. Takahashi, et al., "Protein cysteine modifications: (1) medical chemistry for proteomics," PubMed, 2009. [Link]
-
Y. Gao, et al., "Unusual Cysteine Modifications in Natural Product Biosynthesis," ResearchGate, 2024. [Link]
-
M. D. Paulsen and K. S. Carroll, "Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery," PMC, 2013. [Link]
-
J. M. S. W. V. D. G. M. S. C. C. M. S. C. D. M. L. E. Phinney, "Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow," Current Protocols in Protein Science, 2017. [Link]
-
Princeton University, "Protocols & Guidelines," Department of Molecular Biology. [Link]
-
Z. Chen, et al., "ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis," PMC, 2023. [Link]
-
K. Gevaert, et al., "Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis," ResearchGate, 2015. [Link]
-
UTHSC, "Sample Preparation," Proteomics and Metabolomics (PMC). [Link]
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- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. peakproteins.com [peakproteins.com]
- 5. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Useful Protocols [research.childrenshospital.org]
- 8. molbio.princeton.edu [molbio.princeton.edu]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine Modification with 2-(Carbamimidoylthio)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Date: January 16, 2026
Abstract
This document provides a comprehensive guide to the standard operating procedure for the selective modification of cysteine residues in peptides and proteins using 2-(Carbamimidoylthio)acetic acid hydrochloride. This reagent, also known as S-Carboxymethylisothiourea, facilitates the guanidinylation of sulfhydryl groups, a transformation of significant interest in drug development and proteomics. The protocol details the reaction mechanism, optimal conditions, step-by-step experimental procedures, and analytical methods for characterization of the modified product. Furthermore, it addresses potential side reactions and offers troubleshooting strategies to ensure high efficiency and specificity.
Introduction: The Significance of Cysteine Guanidinylation
Cysteine is a relatively rare amino acid, and its side chain possesses a uniquely nucleophilic thiol group, making it a prime target for selective chemical modification in proteins and peptides.[1][2] Guanidinylation, the conversion of a primary amine or, in this case, a thiol to a guanidinium group, can profoundly alter the physicochemical properties of a molecule. The guanidinium group of arginine, for instance, is crucial for many protein-protein and protein-nucleic acid interactions due to its ability to form multiple hydrogen bonds and its persistent positive charge over a wide physiological pH range.
The modification of cysteine to a guanidinylated analogue using this compound offers a powerful tool to:
-
Mimic Arginine: Introduce an arginine-like side chain at a specific cysteine residue to probe structure-activity relationships.
-
Enhance Cell Penetration: The cationic nature of the guanidinium group can facilitate the cellular uptake of peptides and proteins.
-
Modulate Protein Interactions: Altering the charge and hydrogen bonding potential at a specific site can be used to enhance or disrupt protein interactions.
-
Improve Pharmacokinetic Properties: Modification can influence the stability and distribution of therapeutic peptides and proteins.
This guide provides the necessary technical details for researchers to confidently and successfully implement this important bioconjugation technique.
Reaction Mechanism and Principles
The modification of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The key steps are outlined below:
-
Deprotonation of Cysteine: The reaction is initiated by the deprotonation of the cysteine thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻). This is favored under neutral to slightly basic conditions.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of the isothiourea moiety of the reagent.
-
Displacement of Leaving Group: This attack leads to the formation of a new carbon-sulfur bond and the displacement of a leaving group, resulting in the S-guanidinylated cysteine residue.
The overall reaction can be visualized as follows:
Caption: S-guanidinylation of a cysteine residue.
Causality Behind Experimental Choices:
The selectivity of this modification for cysteine residues over other nucleophilic amino acids, such as lysine, is primarily controlled by pH. The pKa of the cysteine thiol group is typically around 8.5, while the pKa of the lysine ε-amino group is around 10.5. By maintaining the reaction pH in the neutral to slightly basic range (e.g., pH 7.4-8.5), a significant portion of cysteine residues will be in the reactive thiolate form, while the majority of lysine residues will remain protonated and thus less nucleophilic.[3]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the guanidinylation of a cysteine-containing peptide or protein.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Commercial Source | ≥95% Purity | Store at 2-8°C, desiccated. |
| Cysteine-containing peptide/protein | User-provided | Purified | Ensure the starting material is free of reducing agents. |
| Phosphate Buffered Saline (PBS), 10X | Commercial Source | Molecular Biology | Prepare 1X working solution. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Source | ≥98% Purity | For reduction of disulfide bonds, if necessary. |
| Hydrochloric Acid (HCl) | Commercial Source | ACS Grade | For pH adjustment. |
| Sodium Hydroxide (NaOH) | Commercial Source | ACS Grade | For pH adjustment. |
| Acetonitrile (ACN) | Commercial Source | HPLC Grade | For sample analysis. |
| Formic Acid (FA) | Commercial Source | LC-MS Grade | For sample analysis. |
| Water | Milli-Q or similar | Ultrapure |
Step-by-Step Protocol
Caption: Experimental workflow for cysteine modification.
1. Preparation of the Protein/Peptide Solution: a. Dissolve the cysteine-containing protein or peptide in 1X PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL. b. If the protein/peptide solution was stored with reducing agents (e.g., DTT, β-mercaptoethanol), they must be removed prior to the modification reaction. This can be achieved by dialysis, buffer exchange, or using a desalting column.
2. (Optional) Reduction of Disulfide Bonds: a. If the protein contains disulfide bonds that need to be reduced to free the cysteine residues for modification, add a 10-20 fold molar excess of TCEP to the protein/peptide solution. b. Incubate at room temperature for 1 hour. c. It is not necessary to remove the TCEP before proceeding, as it does not interfere with the guanidinylation reaction.
3. Preparation of the Reagent Solution: a. Immediately before use, prepare a stock solution of this compound in ultrapure water. A 100 mM stock solution is recommended. b. The reagent is a hydrochloride salt; for reactions sensitive to slight pH changes upon addition, the pH of the stock solution can be adjusted to ~7 with NaOH.
4. Guanidinylation Reaction: a. Add a 50-100 fold molar excess of the this compound solution to the protein/peptide solution. b. Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2-4 hours. For less reactive cysteines or to increase the reaction rate, the incubation can be performed at 37°C. c. The optimal pH for the reaction is between 7.4 and 8.5. If necessary, adjust the pH of the reaction mixture using dilute HCl or NaOH.
5. Monitoring the Reaction: a. The progress of the reaction can be monitored by taking aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by LC-MS. b. The appearance of a new peak with the expected mass shift corresponding to the addition of the guanidinyl group confirms the modification.
6. Quenching the Reaction: a. Once the reaction is complete, it can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, in a 2-fold molar excess relative to the guanidinylating reagent. b. Alternatively, the reaction can be stopped by immediately proceeding to the purification step.
7. Purification of the Modified Product: a. The modified protein or peptide can be purified from excess reagent and by-products using standard techniques such as:
- Size-Exclusion Chromatography (SEC): For proteins.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For peptides and small proteins.
- Dialysis or Buffer Exchange: For proteins.
8. Characterization of the Final Product: a. The purified, modified protein or peptide should be characterized to confirm the modification and assess its purity. Recommended analytical techniques include:
- Mass Spectrometry (MS): To confirm the expected mass increase.
- Tandem Mass Spectrometry (MS/MS): To pinpoint the exact site of modification.
- HPLC: To assess the purity of the final product.
Analytical Characterization
Accurate characterization of the S-guanidinylated product is crucial for validating the success of the modification.
Mass Spectrometry
-
Expected Mass Shift: The addition of a guanidinyl group to a cysteine residue results in a specific mass increase. This can be calculated and compared with the experimentally determined mass.
-
LC-MS Analysis: A typical LC-MS method for analyzing the reaction mixture or the purified product would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.[4]
-
MS/MS Fragmentation: To confirm the site of modification, the modified peptide can be subjected to fragmentation in the mass spectrometer (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). The fragmentation pattern will reveal the location of the modification on the peptide backbone.
HPLC Analysis
-
Purity Assessment: RP-HPLC is an excellent method for determining the purity of the final product. A single, sharp peak corresponding to the modified peptide is indicative of high purity.
-
Method Parameters: A typical analytical RP-HPLC method would use a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[5]
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 214 nm and 280 nm, and Mass Spectrometry |
Troubleshooting and Scientific Integrity
A self-validating protocol anticipates and addresses potential issues.
| Problem | Potential Cause | Solution |
| Low Modification Efficiency | 1. Incomplete reduction of disulfide bonds.2. Inaccessible cysteine residue.3. Suboptimal pH.4. Insufficient reagent concentration or reaction time. | 1. Increase the concentration of TCEP and/or incubation time.2. Consider using a denaturant (e.g., urea, guanidine HCl) if the protein's native structure can be refolded.3. Ensure the reaction pH is between 7.4 and 8.5.4. Increase the molar excess of the reagent and/or prolong the reaction time. |
| Non-specific Modification | 1. Reaction pH is too high, leading to deprotonation and reaction with lysine residues.2. Prolonged reaction times at elevated temperatures. | 1. Maintain the reaction pH at or below 8.5.[3]2. Monitor the reaction closely and quench it as soon as the desired modification level is reached. Avoid unnecessarily long incubation times. |
| Protein Precipitation | 1. The modification alters the protein's solubility.2. High concentration of the reagent. | 1. Perform the reaction at a lower protein concentration.2. Add the reagent solution portion-wise to the protein solution. |
| Instability of Modified Product | The S-guanidinyl-cysteine linkage may have limited stability under certain conditions. | Characterize the stability of the modified product at different pH values and temperatures. For long-term storage, consider lyophilization and storage at -20°C or -80°C. |
Conclusion
The guanidinylation of cysteine residues using this compound is a robust and selective method for introducing an arginine-like moiety into peptides and proteins. By carefully controlling the reaction conditions, particularly the pH, high modification efficiency and specificity can be achieved. The detailed protocols and troubleshooting guide provided in these application notes are intended to enable researchers to successfully apply this valuable bioconjugation technique in their drug discovery and development endeavors.
References
- Guanidino Labeling Derivatization Strategy for Global Characterization of Peptide Mixtures by Liquid Chromatography Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. (URL not available)
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (URL not available)
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]
- Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. (URL not available)
- A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (URL not available)
-
Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. Amino Acids. [Link]
-
Programmable Site-Selectivity: pH-Modulated Triazine–Thiol Exchange for Site- and Chemoselective Cysteine Labeling. Angewandte Chemie. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (URL not available)
-
Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. Analytical Chemistry. [Link]
-
(PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
-
On the specific cleavage of cysteine containing peptides and proteins. Hoppe-Seyler's Zeitschrift für physiologische Chemie. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
A perfluoroaryl-cysteine S(N)Ar chemistry approach to unprotected peptide stapling. Angewandte Chemie (International ed. in English). [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Research. [Link]
-
Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System. Antioxidants & Redox Signaling. [Link]
-
Cysteine-enabled cleavability to advance cross-linking mass spectrometry for global analysis of endogenous protein-protein interactions. Nature Communications. [Link]
-
Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules. [Link]
-
Potentiometric titration of poly-S-carboxymethyl-L-cysteine in aqueous NaCl solution. Biopolymers. [Link]
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- 5. agilent.com [agilent.com]
Using 2-(Carbamimidoylthio)acetic acid hydrochloride for peptide mapping studies.
An Application Guide to Advanced Peptide Mapping Using 2-(Carbamimidoylthio)acetic acid hydrochloride
Authored by: A Senior Application Scientist
Introduction
Peptide mapping is an indispensable analytical technique in the biopharmaceutical industry, serving as a cornerstone for the primary structure verification, quality control, and comparability assessment of therapeutic proteins like monoclonal antibodies.[1][2] A typical peptide mapping workflow involves the enzymatic digestion of a protein into smaller peptides, which are then separated and analyzed, most commonly by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] The resulting "peptide fingerprint" provides a comprehensive overview of the protein's amino acid sequence and can reveal post-translational modifications (PTMs), degradation hotspots, and sequence variants.[1][6]
Trypsin is the most commonly used protease for these studies due to its high specificity, cleaving C-terminal to lysine (Lys) and arginine (Arg) residues.[7] However, large regions of a protein devoid of Lys or Arg residues can result in very long peptides that are difficult to analyze effectively by MS, leading to incomplete sequence coverage. This is particularly challenging for cysteine-rich domains or regions with complex disulfide bonding patterns.[8]
To address this limitation, chemical modification strategies can be employed to introduce new, specific cleavage sites for trypsin. This application note presents a detailed protocol for the use of this compound, a reagent that modifies cysteine residues to create a homoarginine-like structure. This modification renders the peptide bond C-terminal to the modified cysteine susceptible to tryptic cleavage, thereby increasing the number of observable peptides and significantly enhancing protein sequence coverage.
Principle of the Method
The core of this method lies in the specific chemical modification of cysteine residues. The process begins with the complete reduction of all disulfide bonds within the protein to yield free sulfhydryl (-SH) groups on cysteine residues. Following reduction, these reactive thiols are targeted by 2-(Carbamimidoylthio)acetic acid. The reaction involves a nucleophilic attack of the cysteine thiolate on the reagent, leading to the formation of a stable thioether linkage. This modification adds a guanidinium group to the cysteine side chain.
The guanidinium group is structurally analogous to the side chain of arginine. Trypsin recognizes this "homoarginine" mimic and efficiently catalyzes the hydrolysis of the peptide bond at its C-terminal side.[9] This strategy effectively transforms every cysteine residue into a new site for tryptic digestion.
Reaction Mechanism
The proposed reaction of a reduced cysteine residue with this compound proceeds as follows:
A proposed reaction scheme for the modification of a cysteine residue.
Note: The precise reaction mechanism and resulting structure may vary. The above represents a plausible pathway resulting in a guanidinium-containing adduct that is recognized by trypsin.
Advantages of Cysteine Guanidinylation
-
Increased Sequence Coverage: By creating new cleavage sites, this method generates smaller, more readily analyzable peptides, which is especially beneficial for proteins with cysteine-rich regions or areas with sparse tryptic cleavage sites.[8]
-
Improved Peptide Identification: The generation of additional peptides increases the overall confidence in protein identification and characterization.
-
Enhanced Analysis of Disulfide-Rich Proteins: This technique is particularly powerful for complex proteins like monoclonal antibodies, which contain numerous disulfide bonds that can obscure large portions of the sequence from standard tryptic mapping.[6]
-
Complementary to Standard Workflows: The protocol is an extension of the standard reduction and alkylation procedure and can be readily integrated into existing peptide mapping workflows.[10]
Materials and Reagents
| Material/Reagent | Recommended Grade/Supplier |
| Purified Protein (e.g., monoclonal antibody) | ≥95% purity |
| This compound | Sigma-Aldrich (or equivalent) |
| Dithiothreitol (DTT) | Proteomics Grade |
| Iodoacetamide (IAM) (for control reaction) | Proteomics Grade |
| Tris-HCl | Molecular Biology Grade |
| Guanidine Hydrochloride | Proteomics Grade |
| Trypsin, TPCK-Treated | Mass Spectrometry Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Formic Acid (FA) | LC-MS Grade |
| Ultrapure Water | Type I, 18.2 MΩ·cm |
| pH Meter | Calibrated |
| Thermomixer or Water Bath | Capable of maintaining 37°C and 56°C |
| Centrifuge | Microcentrifuge |
| LC-MS/MS System | High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) |
Detailed Step-by-Step Protocol
This protocol is designed for the in-solution modification and digestion of a protein sample. It is recommended to perform a parallel control experiment using a standard alkylating agent like iodoacetamide (IAM) to compare peptide maps.
Overall Experimental Workflow
A high-level overview of the peptide mapping workflow.
Protein Denaturation and Reduction
-
Objective: To unfold the protein and break all disulfide bonds, making cysteine residues accessible.
-
Procedure:
-
Prepare a denaturation buffer: 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0.
-
Dissolve the protein sample in the denaturation buffer to a final concentration of 1-2 mg/mL.
-
Prepare a fresh 500 mM DTT stock solution in ultrapure water.
-
Add the DTT stock solution to the protein solution to a final concentration of 10 mM.
-
Incubate the mixture for 1 hour at 56°C with gentle shaking.
-
Allow the sample to cool to room temperature.
-
Cysteine Modification with this compound
-
Objective: To covalently modify the free sulfhydryl groups of cysteine residues.
-
Procedure:
-
Prepare a fresh 1 M stock solution of this compound in 100 mM Tris-HCl, pH 8.0.
-
Add the modification reagent to the reduced protein solution to a final concentration of 50 mM (a 5-fold molar excess over DTT).
-
Incubate the reaction for 1.5 hours at room temperature in the dark (e.g., by wrapping the tube in aluminum foil).
-
Note on Optimization: The optimal concentration of the reagent and incubation time may vary depending on the protein. A range of 20-100 mM and incubation times of 1-2 hours can be tested. The pH should be maintained between 7.5 and 8.5 for efficient modification of the cysteine thiol group.[11]
-
Sample Preparation for Digestion
-
Objective: To reduce the concentration of guanidine-HCl to allow for trypsin activity.
-
Procedure:
-
Dilute the sample at least 5-fold with 50 mM Tris-HCl, pH 8.0, to bring the guanidine-HCl concentration below 1 M.
-
Alternatively, perform a buffer exchange using a desalting column equilibrated with 50 mM Tris-HCl, pH 8.0.
-
Enzymatic Digestion
-
Objective: To cleave the protein into smaller peptides using trypsin.
-
Procedure:
-
Add trypsin to the protein solution at a 1:50 to 1:20 enzyme-to-substrate ratio (w/w).
-
Incubate the digestion mixture overnight (12-18 hours) at 37°C with gentle shaking.
-
Quenching the Digestion and Sample Preparation for LC-MS
-
Objective: To inactivate trypsin and prepare the sample for analysis.
-
Procedure:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%. The pH should be below 3.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The key to analyzing the data from this workflow is to identify peptides that have been cleaved at the newly created sites. This requires configuring the mass spectrometry data analysis software to account for the mass modification on cysteine residues and to allow for tryptic cleavage C-terminal to these modified cysteines.
Expected Mass Shifts
The modification of a cysteine residue by 2-(Carbamimidoylthio)acetic acid results in a specific mass increase. This must be set as a variable modification in the search parameters.
| Modification Type | Reagent | Mass Shift (Monoisotopic) |
| Cysteine Guanidinylation | 2-(Carbamimidoylthio)acetic acid | +116.0146 Da |
| Carbamidomethylation (Control) | Iodoacetamide | +57.0215 Da |
| Oxidation (Common Artifact) | - | +15.9949 Da (per O atom) |
Calculation for Cysteine Guanidinylation: The molecular formula of the added moiety, C3H4N2O2S, results in a monoisotopic mass increase of 116.0146 Da.
Software Configuration for Peptide Identification:
-
Enzyme: Select Trypsin.
-
Missed Cleavages: Allow for at least 2-3 missed cleavages.
-
Variable Modifications:
-
Oxidation (M)
-
Deamidation (N, Q)
-
Custom Modification: Define a new modification for Cysteine with a mass shift of +116.0146 Da.
-
-
Cleavage Rules: Crucially, the software must be configured to recognize the modified cysteine as a cleavage site for trypsin. This may require custom settings in the search algorithm to treat the modified cysteine as an arginine-like residue.
By comparing the peptide map of the modified sample to the control (e.g., IAM-alkylated) sample, you should observe a significant number of new, shorter peptides corresponding to cleavage at cysteine residues. This will be evident as a substantial increase in the overall sequence coverage.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Sequence Coverage | Incomplete reduction; Inefficient cysteine modification; Incomplete digestion. | Ensure DTT is fresh and used at a sufficient concentration. Optimize modification reaction time, temperature, and reagent concentration. Ensure trypsin is active and the guanidine-HCl concentration is low enough. |
| No Cleavage at Cysteine Residues | Modification reaction failed; Incorrect data analysis settings. | Verify the pH of the modification reaction. Check the mass of the modification reagent. Ensure the data analysis software is configured to cleave at modified cysteines. |
| High Number of Missed Cleavages | Suboptimal digestion conditions; Steric hindrance around the cleavage site. | Increase digestion time or enzyme-to-substrate ratio. Ensure proper denaturation and reduction. |
| Unwanted Side Reactions/Artifacts | Reagent instability; High pH during sample preparation. | Prepare reagents fresh. Minimize exposure to light and high temperatures. Control pH carefully during all steps.[12] |
Conclusion
The use of this compound to introduce artificial trypsin cleavage sites at cysteine residues is a powerful strategy to overcome the limitations of traditional peptide mapping protocols. By generating a more comprehensive peptide map, this method enables a more thorough and confident characterization of complex therapeutic proteins. The protocol described herein provides a robust framework for implementing this advanced workflow, which can be optimized to suit specific proteins and analytical needs. This approach significantly enhances the depth of information obtainable from peptide mapping studies, making it a valuable tool for researchers, scientists, and drug development professionals.
References
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- Zhang, Y., et al. (2021). Systematic Design of Trypsin Cleavage Site Mutated Exendin4-Cysteine 1, an Orally Bioavailable Glucagon-Like Peptide-1 Receptor Agonist. PubMed.
- Zhang, H., et al. (2011).
- ResearchGate. (n.d.). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen....
- MedChemExpress. (n.d.). 2-(Carbamimidoylsulfanyl)acetic acid hydrochloride.
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- ResearchGate. (n.d.). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates.
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- Zhang, C., et al. (n.d.).
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- PubChem. (n.d.). 2-(Carbamimidoylthio)acetic acid; chlorine.
- UCL Discovery. (n.d.). Novel approaches for cysteine bioconjugation.
- ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- BenchChem. (n.d.). The A-Z Guide to Protein Modification with 2-Iminothiolane Hydrochloride (Traut's Reagent).
- Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
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Step-by-step guide to protein reduction and alkylation for 2D gel electrophoresis.
A Step-by-Step Guide to Protein Reduction and Alkylation for High-Resolution 2D Gel Electrophoresis
For: Researchers, scientists, and drug development professionals
Abstract
Two-dimensional gel electrophoresis (2DE) remains a cornerstone technique in proteomics for resolving complex protein mixtures.[1][2][3] The success of 2DE is critically dependent on meticulous sample preparation to ensure that proteins are fully denatured, solubilized, and individualized before and during electrophoretic separation.[3][4][5] This guide provides a detailed, step-by-step protocol for the crucial stages of protein reduction and alkylation. We will delve into the causality behind these steps, offering field-proven insights to enhance the resolution, reproducibility, and overall quality of your 2DE results.
Introduction: The Rationale Behind Reduction and Alkylation
Proteins in their native state are folded into complex three-dimensional structures stabilized by a variety of interactions, including covalent disulfide bonds between cysteine residues.[6] These bonds can be both intramolecular (within a single polypeptide chain) and intermolecular (linking different polypeptide chains), leading to protein aggregation and the formation of complexes. For accurate separation based on isoelectric point (pI) in the first dimension (isoelectric focusing, IEF) and molecular weight in the second dimension (SDS-PAGE), these structures must be completely disrupted.[3][7]
Reduction is the chemical process that cleaves these disulfide bonds (-S-S-).[6][7] This step is essential to linearize the protein and eliminate any disulfide-linked aggregates, which would otherwise lead to streaking, smearing, and incorrect positioning of protein spots on the 2D gel.[7][8]
However, the free sulfhydryl groups (-SH) resulting from reduction are highly reactive and can re-form disulfide bonds, especially in the slightly alkaline conditions often used in IEF.[8][9] To prevent this re-oxidation, a subsequent step called alkylation is performed. Alkylation permanently blocks the free sulfhydryl groups by adding an alkyl group, thus ensuring that the proteins remain in a fully reduced and linearized state throughout the 2DE process.[10][11]
Proper reduction and alkylation are therefore fundamental for achieving sharp, well-defined spots and a highly reproducible 2D protein map.[12]
The Reduction and Alkylation Workflow
The timing of reduction and alkylation in the 2DE workflow has been a subject of discussion. While traditionally performed as part of the equilibration step between the first and second dimensions, there is substantial evidence that performing these steps before the first-dimension isoelectric focusing yields superior results by preventing artifacts and protein loss during IEF.[9][12] This guide will focus on the pre-IEF reduction and alkylation protocol.
Figure 1: Pre-IEF Reduction and Alkylation Workflow.
Reagents and Their Mechanisms
A careful selection of reagents is paramount for successful reduction and alkylation.
Reducing Agents
Commonly used reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
-
Dithiothreitol (DTT): DTT is a classic and widely used reducing agent that effectively cleaves disulfide bonds through a thiol-disulfide exchange reaction.[6] However, DTT is charged at alkaline pH and can migrate out of the basic end of the IPG strip during IEF, potentially allowing for re-oxidation of proteins.[8][9]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is more stable and effective over a wider pH range than DTT.[6][13] It is odorless and less prone to oxidation. TCEP reduces disulfide bonds by forming a phosphine oxide.[6]
Figure 2: DTT-mediated disulfide bond reduction.
Alkylating Agents
Iodoacetamide (IAA) is the most common alkylating agent used in 2DE sample preparation.
-
Iodoacetamide (IAA): IAA reacts with the free sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction, forming a stable carbamidomethyl derivative.[6][10] This reaction is irreversible and effectively prevents the re-formation of disulfide bonds.[10] It is crucial to perform this step in the dark as iodoacetamide is light-sensitive.[14]
Figure 3: Alkylation of a cysteine residue with IAA.
Detailed Protocol: In-Solution Reduction and Alkylation
This protocol is optimized for protein samples solubilized in a urea-based buffer, which is standard for 2DE.
Materials
-
Protein sample in a suitable lysis/solubilization buffer (e.g., 7M Urea, 2M Thiourea, 4% CHAPS).
-
Reducing agent stock solution: 1 M Dithiothreitol (DTT) in ultrapure water or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP), pH 7.0.
-
Alkylation agent stock solution: 0.5 M Iodoacetamide (IAA) in ultrapure water. Note: Prepare this solution fresh and protect it from light.[14][15]
-
Heating block or water bath.
-
Microcentrifuge tubes.
Step-by-Step Procedure
-
Sample Preparation:
-
Reduction:
-
To your protein sample, add the reducing agent to a final concentration as specified in Table 1.
-
Using DTT: Add DTT to a final concentration of 5-10 mM.[14][16]
-
Using TCEP: Add TCEP to a final concentration of 5 mM.
-
Vortex the sample gently.
-
Incubate at 56-60°C for 30-60 minutes to facilitate the reduction of disulfide bonds.[14] Avoid temperatures above 60°C if using urea-based buffers to prevent carbamylation.[14]
-
-
Cooling:
-
After incubation, allow the sample to cool to room temperature. This is crucial as the subsequent alkylation reaction is performed at room temperature.[14]
-
-
Alkylation:
-
Add the freshly prepared iodoacetamide solution to a final concentration that is approximately 2-4 times the molar concentration of the reducing agent (see Table 1). A common final concentration is 14-20 mM.[14][16]
-
Vortex the sample gently.
-
Incubate for 30-45 minutes at room temperature in complete darkness.[14][16][18]
-
-
Quenching (Optional but Recommended):
-
Final Sample Preparation for IEF:
-
Your protein sample is now reduced, alkylated, and ready for dilution in the appropriate rehydration buffer for the first-dimension IEF.
-
Summary of Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Stock Concentration | Typical Final Concentration | Incubation Time | Incubation Temperature | Key Considerations |
| Reduction | Dithiothreitol (DTT) | 1 M | 5-10 mM | 30-60 min | 56-60°C | Can migrate during IEF.[9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 M | 5 mM | 30-60 min | 56-60°C | More stable and effective over a wider pH range.[6][13] | |
| Alkylation | Iodoacetamide (IAA) | 0.5 M | 14-20 mM | 30-45 min | Room Temperature | Prepare fresh and protect from light.[14][15] |
| Quenching | Dithiothreitol (DTT) | 1 M | ~5 mM | 15 min | Room Temperature | Quenches excess iodoacetamide.[14] |
Troubleshooting and Expert Insights
-
Horizontal Streaking: This is often a sign of incomplete reduction or re-oxidation of sulfhydryl groups.[7][8] Ensure your reducing and alkylating agents are fresh and used at the correct concentrations. Performing reduction and alkylation before IEF is a key strategy to minimize this issue.[9][12]
-
Vertical Streaking: While often associated with the second dimension, incomplete solubilization due to protein aggregation can be a contributing factor. Proper reduction and alkylation help to maintain proteins in a soluble state.[7]
-
Side Reactions: Iodoacetamide can, under certain conditions, react with other nucleophilic side chains (e.g., lysine, histidine).[6] Using the correct stoichiometry and quenching excess reagent helps to minimize these off-target modifications.[14][19]
-
Protein Loss: Inadequate reduction and alkylation can lead to the formation of large protein aggregates that may precipitate out of solution or fail to enter the IEF gel, resulting in protein loss.[12]
Conclusion
The reduction and alkylation steps are not merely procedural formalities but are foundational to the success of 2D gel electrophoresis. By chemically ensuring the complete and permanent denaturation of proteins, these processes enable the high-resolution separation that is the hallmark of 2DE. Adherence to a well-validated protocol, such as the one detailed in this guide, coupled with an understanding of the underlying chemical principles, will empower researchers to produce high-quality, reproducible 2DE data essential for advancing proteomics research.
References
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2-D Electrophoresis Workflow. (n.d.). Bio-Rad. Retrieved from [Link]
-
In-solution protein digestion. (n.d.). University of Oxford. Retrieved from [Link]
-
2-D Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]
-
Protein Reduction, Alkylation, Digestion. (2011, October 4). University of Washington. Retrieved from [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2016, July 26). Molecular BioSystems. Retrieved from [Link]
-
2-D Electrophoresis Workflows & Resources. (n.d.). Bio-Rad. Retrieved from [Link]
-
Bio-Rad's 2-D Electrophoresis Workflow How-To Guide, Fourth Edition, is Now Available for Download. (2013, March 19). Bio-Rad. Retrieved from [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2017, May 24). PubMed. Retrieved from [Link]
-
2D Gel Electrophoresis Sample Preparation. (n.d.). Kendrick Labs. Retrieved from [Link]
-
2-D Electrophoresis Workflow How-To Guide. (n.d.). Bio-Rad. Retrieved from [Link]
-
Procedure for Reduction and Alkylation. (n.d.). University of Iowa. Retrieved from [Link]
-
Protein Reduction, Alkylation Reagent 2D Electrophoresis. (n.d.). G-Biosciences. Retrieved from [Link]
-
In-solution trypsin digestion. (n.d.). Protocol book. Retrieved from [Link]
-
Protein gel electrophoresis guide for SDS-PAGE and 2D gel electrophoresis. (n.d.). G-Biosciences. Retrieved from [Link]
-
Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing? (2017, August 2). National Institutes of Health. Retrieved from [Link]
-
FOCUS™ Protein Reduction-Alkylation. (n.d.). G-Biosciences. Retrieved from [Link]
-
Reduction and alkylation of proteins in preparation of two-dimensional map analysis: Why, When, and How? (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization Strategies for Improving the Resolution of Alkaline Proteins Using 2D-Gel Electrophoresis. (2018, May 29). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Two-Dimensional Gel Electrophoresis Guide. (n.d.). Scribd. Retrieved from [Link]
-
2-D Electrophoresis for Proteomics. (n.d.). Bio-Rad. Retrieved from [Link]
-
Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). (2022, August 17). protocols.io. Retrieved from [Link]
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Application Note: Advanced Analytical Strategies for the Detection and Characterization of 2-(Carbamimidoylthio)acetic acid hydrochloride Adducts
Abstract
This document provides a comprehensive guide for the detection and characterization of covalent adducts formed by 2-(Carbamimidoylthio)acetic acid hydrochloride, a compound featuring a reactive guanidino-thioether moiety. The formation of such adducts with biological macromolecules, particularly proteins, is a critical consideration in drug development and toxicology, as it can be linked to mechanisms of drug-induced toxicity.[1][2][3] We present detailed analytical workflows and step-by-step protocols centered on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for adduct analysis.[4][5] This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust methods for identifying and quantifying these modifications in complex biological matrices.
Introduction: The Toxicological Significance of Adduct Formation
This compound is a chemical entity with a molecular formula of C₃H₇ClN₂O₂S and a molecular weight of approximately 170.62 g/mol .[6][7] Its structure, containing a reactive isothiourea group, suggests a potential for covalent interactions with biological nucleophiles. In drug development, the metabolic activation of a parent drug into a reactive metabolite is a primary cause of idiosyncratic adverse drug reactions.[3] These electrophilic metabolites can covalently bind to nucleophilic residues on proteins, forming drug-protein adducts.[8] Such adduct formation can alter protein function, trigger an immune response, or induce cellular stress, leading to organ toxicity.[1][8]
Therefore, the early detection and structural elucidation of potential adducts of compounds like this compound are paramount for de-risking new chemical entities. The analytical challenge lies in identifying these modified biomolecules at low abundance within a highly complex biological sample.
Chemical Profile: this compound
-
Molecular Formula: C₃H₇ClN₂O₂S[9]
-
Molecular Weight: 170.62 g/mol [9]
-
Key Functional Groups: Carboxylic acid, Thioether, Guanidinium (Carbamimidoyl)
-
Reactivity: The sulfur atom can act as a nucleophile.[6] However, metabolic oxidation could generate electrophilic species capable of forming stable covalent adducts with biological macromolecules.
Analytical Strategy: A Mass Spectrometry-Centric Workflow
The cornerstone of modern adduct analysis is mass spectrometry (MS), prized for its sensitivity and specificity.[4][5] When coupled with liquid chromatography (LC) for separation, LC-MS/MS provides the necessary power to resolve and identify adducted peptides from a complex mixture of unmodified peptides derived from a proteolytically digested sample (a "bottom-up" proteomics approach).
Our recommended workflow is a two-stage process:
-
Discovery/Screening Phase: An untargeted or semi-targeted approach to identify potential adducts in an in vitro system. This phase focuses on finding unexpected mass shifts on peptides.
-
Targeted/Quantification Phase: Once an adduct is identified and characterized, a targeted method is developed to specifically and sensitively quantify it in more complex systems, including in vivo samples.
Figure 2: Workflow for protein sample preparation (bottom-up proteomics).
LC-MS/MS Parameters and Data Analysis
The key to finding adducts is to search for peptides with an unexpected mass modification. The mass of the parent compound (or a metabolite) will be added to the mass of a reactive amino acid residue (e.g., Cys, Lys, His).
| Parameter | Setting for Adduct Screening | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 1.7-2.1 mm ID, 50-150 mm length, <2 µm particle size) | Provides excellent separation of complex peptide mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for positive ion electrospray. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for peptide elution. |
| Gradient | 5-40% B over 60-90 minutes | A long, shallow gradient is necessary to resolve the thousands of peptides in the digest. |
| MS Acquisition Mode | Data-Dependent Acquisition (DDA) | The instrument automatically selects the most intense precursor ions from a full scan (MS1) for fragmentation (MS/MS or MS2). [4] |
| MS1 Resolution | > 60,000 | High resolution is critical to accurately determine the precursor mass and distinguish it from interfering ions. |
| MS/MS Fragmentation | Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) | Standard methods to fragment peptides for sequence identification. |
| Data Analysis Software | Proteome Discoverer™, MaxQuant, Mascot, or similar with Open Modification Search capability. | An open or variable modification search allows the software to look for any mass shift on any amino acid, rather than just known modifications. [8] |
Table 1: Recommended starting parameters for LC-MS/MS screening.
Protocol 2: Targeted Adduct Quantification by MRM
Rationale: Once a specific adducted peptide has been identified and its fragmentation pattern determined, a highly sensitive and specific targeted assay can be developed using a triple quadrupole mass spectrometer. This is essential for quantifying the adduct in more complex biological samples or for assessing dose-response relationships. The most common technique is Multiple Reaction Monitoring (MRM).
Method Development
-
Select Precursor and Product Ions:
-
The precursor ion is the m/z of the adducted peptide identified in the discovery phase.
-
Select 3-5 of the most intense and specific product ions (fragments) from the MS/MS spectrum of the adducted peptide. These ion pairs are called "transitions."
-
-
Optimize MS Parameters:
-
Infuse a synthesized standard of the adducted peptide (if available) or use the digested sample to optimize instrument parameters like collision energy for each transition to maximize signal intensity.
-
-
Develop LC Method:
-
Optimize the LC gradient to ensure the target peptide is well-resolved from isomers and matrix interferences. A shorter, faster gradient can often be used compared to the discovery phase.
-
Step-by-Step Quantification Protocol
-
Sample Preparation: Prepare samples as described in Protocol 1 (3.2, step 3). To improve accuracy, spike in a heavy-isotope labeled version of the adducted peptide as an internal standard before digestion.
-
LC-MS/MS Analysis:
-
Set up the triple quadrupole MS to monitor the pre-determined MRM transitions for the target adducted peptide and the internal standard.
-
Acquire data over the expected retention time window for the peptide.
-
-
Data Analysis:
-
Integrate the peak areas for each transition.
-
Calculate the ratio of the endogenous (light) peptide peak area to the internal standard (heavy) peptide peak area.
-
Quantify the amount of adducted protein by comparing this ratio to a standard curve generated from known concentrations of the synthetic peptide standard.
-
Data Interpretation: The Hallmarks of a True Adduct
Confirming the identity of a putative adduct is a critical step that requires careful data interpretation.
-
Accurate Mass Measurement: The mass of the modified peptide must match the theoretical mass (within a few ppm) of the native peptide plus the mass of the modifying moiety.
-
Plausible MS/MS Fragmentation: The MS/MS spectrum should contain a series of fragment ions (b- and y-ions) that allow for the unambiguous sequencing of the peptide backbone. The mass shift should be localized to a specific, chemically plausible amino acid residue (e.g., Cysteine, Lysine).
-
Control Sample Comparison: The signal for the adducted peptide must be present in the test sample and absent (or significantly lower) in all control samples (e.g., incubations without NADPH or without the test compound).
Conclusion
The analytical workflows described provide a robust framework for the detection, identification, and quantification of this compound adducts. The initial screening phase, utilizing high-resolution mass spectrometry with an open modification search strategy, is a powerful tool for discovering potential covalent modifications. Subsequent development of a targeted MRM assay provides the sensitivity and specificity required for quantitative toxicological risk assessment. By applying these state-of-the-art methodologies, researchers can gain crucial insights into the bioactivation potential of novel chemical entities, contributing to the development of safer medicines.
References
-
van den Berg, A. J. J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals (Basel), 16(4), 547. Available at: [Link]
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PubMed. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Pharmaceuticals (Basel), 16(4), 547. Available at: [Link]
-
Waters Corporation. Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Available at: [Link]
-
G. A. A. E. M. De Vaan, et al. (1981). Desorption chemical ionization mass spectrometry of guanidino compounds. Biomedical Mass Spectrometry. Available at: [Link]
-
SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Guanidine. Available at: [Link]
-
Tang, W., et al. (2005). Separation and Detection Methods for Covalent Drug-Protein Adducts. ResearchGate. Available at: [Link]
-
Tang, W., et al. (2005). Separation and detection methods for covalent drug-protein adducts. ScholarBank@NUS. Available at: [Link]
-
Dahn, T., et al. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790. Available at: [Link]
-
Waters Corporation. Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Available at: [Link]
-
MicroSolv Technology Corporation. Guanidine analyzed with HPLC- AppNote. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Guanidine analyzed with HPLC- AppNote. Available at: [Link]
-
Zheng, J., et al. (2013). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (1987). HPLC separation of guanidino compounds: (1) Reagent Methylglyoxal, (2).... Available at: [Link]
-
ResearchGate. The mass spectra of the guanidines. Available at: [Link]
-
Golizeh, M. (2020). Quantifying reactive metabolite modifications of target proteins by LC-MS. Archipel UQAM. Available at: [Link]
-
Gafken, P. R., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3466-3474. Available at: [Link]
-
Schulze, G., et al. (1998). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Analytica Chimica Acta, 372(1-2), 17-24. Available at: [Link]
-
Bodamer, O. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current Protocols in Human Genetics, Chapter 17, Unit 17.5. Available at: [Link]
-
National Institute of Standards and Technology. Guanidine. NIST WebBook. Available at: [Link]
-
PubChem. 2-(Carbamimidoylthio)acetic acid; chlorine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]
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Application Notes and Protocols for 2-(Carbamimidoylthio)acetic Acid Hydrochloride in Irreversible Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the application of 2-(Carbamimidoylthio)acetic acid hydrochloride, also known as S-Carboxymethylisothiourea, in the study of irreversible enzyme inhibition. While this compound is recognized for its potential as an enzyme inhibitor, detailed public-domain studies on its specific enzyme targets are limited. Therefore, this document synthesizes established principles of irreversible enzyme kinetics with the known reactivity of isothiourea-containing molecules to provide a robust framework for its investigation. We will delve into the putative mechanism of action, present detailed protocols for kinetic analysis, and offer insights into data interpretation, empowering researchers to effectively utilize this reagent in their studies.
Introduction to Irreversible Enzyme Inhibition and this compound
Irreversible enzyme inhibitors are a class of molecules that form a stable, covalent bond with an enzyme, leading to a permanent loss of its catalytic activity.[1] Unlike reversible inhibitors, their effect cannot be overcome by increasing the substrate concentration.[1] This class of inhibitors is invaluable for elucidating enzyme mechanisms, identifying active site residues, and as therapeutic agents.[1][2] Many successful drugs on the market act as irreversible inhibitors.
This compound (PubChem CID: 53395148) is a water-soluble compound featuring a reactive carbamimidoylthio (isothiourea) group linked to an acetic acid moiety.[3][4] Its structure suggests its potential as an affinity label, where the acetic acid portion may mimic a substrate or ligand, guiding the reactive isothiourea group to the enzyme's active site. The hydrochloride salt form enhances its solubility in aqueous buffers, making it suitable for a variety of biochemical assays.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇ClN₂O₂S | [3][4] |
| Molecular Weight | 170.62 g/mol | [3][4] |
| Synonyms | S-Carboxymethylisothiourea hydrochloride | [5] |
| Solubility | Water soluble | [3] |
| Chemical Structure | PubChem |
Putative Mechanism of Covalent Modification
The carbamimidoylthio group of this compound is an electrophilic moiety that can react with nucleophilic amino acid residues within an enzyme's active site. Based on the reactivity of similar isothiourea-containing compounds, the primary target for covalent modification is likely the sulfhydryl group of a cysteine residue. The reaction proceeds via a nucleophilic attack of the deprotonated cysteine (thiolate) on the isothiourea carbon, leading to the formation of a stable covalent adduct and the displacement of a leaving group.
The general two-step mechanism for irreversible inhibition can be described as:
-
Step 1: Reversible Binding. The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). The strength of this initial binding is characterized by the inhibition constant, KI.
-
Step 2: Covalent Modification. Following binding, the enzyme's active site nucleophile attacks the inhibitor, forming a covalent bond and inactivating the enzyme (E-I). This step is characterized by the rate constant of inactivation, kinact.
Figure 1: A diagram illustrating the two-step mechanism of irreversible enzyme inhibition.
Experimental Protocols for Kinetic Analysis
The potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI, which represents the efficiency of inactivation. The following protocols outline the "kobs method," a common approach to determine kinact and KI.
Materials and Reagents
-
Enzyme of Interest: Purified and of known concentration.
-
Substrate: Specific for the enzyme of interest.
-
This compound: Prepare a concentrated stock solution (e.g., 100 mM) in a suitable buffer and store at -20°C.
-
Assay Buffer: The buffer should be chosen to ensure optimal enzyme activity and stability. The pH should be carefully considered, as the reactivity of nucleophilic residues like cysteine is pH-dependent.
-
Detection Reagents: Reagents necessary to monitor the enzymatic reaction (e.g., chromogenic or fluorogenic substrate, or reagents for a coupled assay).
-
Microplate Reader or Spectrophotometer: To monitor the reaction progress.
Protocol 1: Determination of the Apparent Rate of Inactivation (kobs)
This protocol measures the rate of enzyme inactivation at various concentrations of this compound.
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer.
-
Inhibitor Dilutions: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0 to 10-fold the expected KI.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately start monitoring the reaction progress (e.g., absorbance or fluorescence) over time using a microplate reader. Collect data at regular intervals for a period sufficient to observe a clear decrease in the reaction rate.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation versus time. The resulting progress curves will show a time-dependent decrease in the reaction rate.
-
Fit each progress curve to the following equation for time-dependent inhibition: P(t) = (v₀/kobs) * (1 - e-kobs*t) Where:
-
P(t) is the product concentration at time t
-
v₀ is the initial velocity
-
kobs is the observed rate of inactivation
-
-
This will yield a kobs value for each inhibitor concentration.
-
Figure 2: Workflow for determining the apparent rate of inactivation (k_obs).
Protocol 2: Determination of kinact and KI
This protocol uses the kobs values obtained from Protocol 1 to determine the kinetic parameters kinact and KI.
-
Data Plotting: Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).
-
Data Fitting:
-
If the plot of kobs versus [I] is linear, it suggests that the KI is much greater than the inhibitor concentrations tested. The slope of the line represents the apparent second-order rate constant (kinact/KI).
-
If the plot is hyperbolic, fit the data to the following equation: kobs = (kinact * [I]) / (KI + [I]) This will allow for the determination of both kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration at which the rate of inactivation is half of kinact).
-
Table 2: Hypothetical Data for Irreversible Inhibition Kinetics
| [Inhibitor] (µM) | kobs (min⁻¹) |
| 0 | 0 |
| 1 | 0.05 |
| 2.5 | 0.11 |
| 5 | 0.18 |
| 10 | 0.25 |
| 20 | 0.33 |
| 50 | 0.40 |
Data Interpretation and Troubleshooting
-
Linear vs. Hyperbolic Plot: A linear plot of kobs vs. [I] indicates that the initial non-covalent binding is weak (high KI) and the inactivation is primarily driven by the covalent modification step. A hyperbolic plot signifies a two-step process with a measurable initial binding affinity.
-
Substrate Competition: The presence of a substrate can compete with the inhibitor for binding to the active site. To determine the true KI, experiments should be performed at different substrate concentrations.
-
Inhibitor Instability: Ensure that this compound is stable under the assay conditions. Its stability can be checked by pre-incubating it in the assay buffer for the duration of the experiment and then testing its inhibitory activity.
-
Non-specific Reactivity: To confirm that the inhibition is specific, perform control experiments with a denatured enzyme or in the presence of a known reversible inhibitor that protects the active site.
Concluding Remarks
This compound presents a valuable tool for the study of enzyme mechanisms and for the development of novel therapeutic agents. Its reactive isothiourea moiety makes it a promising candidate for the irreversible inhibition of enzymes, particularly those with a cysteine residue in their active site. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively characterize the kinetics of enzyme inactivation by this compound and gain deeper insights into enzyme function and inhibition.
References
-
PubChem. Compound Summary for CID 53395148, 2-(Carbamimidoylthio)acetic acid; chlorine. [Link]
-
ResearchGate. How to calculate Kinact and Kobs for irreversible enzyme inhibition?[Link]
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Domainex. kinact / KI Assay for Irreversible Covalent Compounds. [Link]
-
Charles River. (2018). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. [Link]
-
Wikipedia. Enzyme inhibitor. [Link]
-
PubChem. Compound Summary for CID 81899, Acetic acid, 2-((aminoiminomethyl)thio)-. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(Carbamimidoylthio)acetic acid hydrochloride (Traut's Reagent)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Carbamimidoylthio)acetic acid hydrochloride, commonly known as Traut's Reagent or 2-iminothiolane (2-IT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for preventing non-specific binding and other common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Traut's Reagent and what is its primary function?
Traut's Reagent is a cyclic thioimidate compound used for thiolation[1][2]. Its primary function is to react with primary amines (-NH₂), such as the side chains of lysine residues on proteins, to introduce a free sulfhydryl (-SH) group[2][3]. A key advantage is that the resulting amidine linkage preserves the positive charge of the original amine, minimizing disturbances to the protein's overall isoelectric point[3].
Q2: What constitutes "non-specific binding" in the context of Traut's Reagent?
Non-specific binding can refer to several distinct issues:
-
Off-Target Reactions: The reagent reacting with unintended functional groups on your biomolecule.
-
Unproductive Side Reactions: The modified biomolecule undergoing unintended chemical changes, such as the loss of the newly introduced sulfhydryl group.
-
Interference in Downstream Applications: The modified biomolecule non-specifically adsorbing to surfaces (e.g., ELISA plates, chromatography beads) or other proteins, leading to high background signals[4][5].
-
Protein Aggregation: Excessive modification leading to changes in protein conformation and subsequent aggregation.
Q3: What are the most critical parameters to control during a thiolation reaction with Traut's Reagent?
The three most critical parameters are pH , molar excess of the reagent , and the choice of buffer . The reaction with primary amines is most efficient in the pH range of 7 to 10[3]. Using an appropriate molar excess (typically 2- to 20-fold over amines) ensures effective modification without causing protein damage[1]. Finally, the reaction buffer must be free of primary amines (e.g., Tris) to avoid consuming the reagent[1].
Troubleshooting Guide: Preventing Non-Specific Binding & Side Reactions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Problem Area 1: Low or No Sulfhydryl Incorporation
Q4: I've performed the reaction, but Ellman's assay shows very low thiol incorporation. What went wrong?
This is a common issue that can stem from several factors related to reaction setup or product instability.
Root Cause Analysis and Solutions:
-
Incorrect Buffer Choice:
-
Why it happens: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for the reagent, reducing thiolation efficiency. While Tris is noted to be less reactive than other primary amines, it can still interfere[1].
-
Solution: Always use an amine-free buffer. Recommended buffers include Phosphate Buffered Saline (PBS), borate, or HEPES at a pH between 7 and 9[1].
-
-
Suboptimal pH:
-
Why it happens: The reaction rate is highly pH-dependent[3][6]. If the pH is too low (e.g., < 7), the reaction with amines will be significantly slower. If it is too high (e.g., > 10), reagent hydrolysis and reactivity with other groups like hydroxyls increase[1].
-
Solution: Prepare your protein in a buffer and carefully adjust the pH to be within the optimal 7.5-8.5 range immediately before adding the reagent.
-
-
Instability of the Thiolated Product:
-
Why it happens: This is a critical and often overlooked issue. The initial thiol adduct formed by the reaction is unstable at neutral or alkaline pH. It can undergo an intramolecular cyclization to form an N-substituted 2-iminothiolane, which eliminates ammonia and, crucially, the free sulfhydryl group[7][8][9][10]. This decay can happen rapidly.
-
Solution: The introduced thiol group must be used immediately for the subsequent conjugation step (e.g., reaction with a maleimide-activated molecule). If immediate use is not possible, the product should be stabilized by acidifying the solution to pH 3-4, though this may not be compatible with all proteins[7][10]. Capping the thiol with a reversible protecting group is an alternative advanced strategy.
-
Diagram 1: Primary Reaction vs. Unstable Side Reaction
Caption: Reaction pathways for Traut's Reagent.
Problem Area 2: High Background in Downstream Assays (ELISA, Western Blot, etc.)
Q5: My thiolated antibody is causing very high background signal in my ELISA. How can I fix this?
High background is a classic sign of non-specific binding of the modified protein to the assay surface or other reagents[11][12]. While thiolation itself minimizes charge changes, other factors can contribute.
Root Cause Analysis and Solutions:
-
Insufficient Blocking:
-
Why it happens: The surfaces of microplates, membranes, and beads have sites that can non-specifically adsorb proteins through hydrophobic or charge-based interactions[5][13].
-
Solution: This is the most critical step to optimize.
-
Use a Protein-Based Blocking Agent: Add a high concentration of an inert protein to your buffers to saturate non-specific binding sites. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk, typically at 1-5% (w/v)[14][15].
-
Add a Non-Ionic Surfactant: Include a low concentration (0.05-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your wash and antibody dilution buffers. This disrupts weak hydrophobic interactions[16][17].
-
Increase Ionic Strength: For interactions driven by charge, increasing the salt concentration (e.g., adding NaCl to 150-500 mM) in your buffers can create a shielding effect that reduces non-specific binding[4][17].
-
-
-
Protein Aggregation:
-
Why it happens: Using a large molar excess of Traut's Reagent can sometimes lead to over-modification, potentially altering protein conformation and causing aggregation[1][18]. These aggregates are "sticky" and bind non-specifically.
-
Solution:
-
Titrate the Reagent: Empirically determine the lowest molar excess of Traut's Reagent that gives you sufficient thiolation for your application (e.g., 3-7 thiols per antibody)[1]. Test a range from 5x to 20x molar excess.
-
Purify After Thiolation: Immediately after the reaction, remove aggregates and excess reagent using a desalting column or size-exclusion chromatography (SEC)[3].
-
-
Diagram 2: Troubleshooting Workflow for High Background
Caption: Decision tree for troubleshooting high background.
Problem Area 3: Loss of Protein Function or Activity
Q6: After thiolation, my protein has lost its biological activity. Why did this happen?
Loss of activity implies that the modification has occurred at a site critical for function (e.g., an antigen-binding site or an active site) or has denatured the protein.
Root Cause Analysis and Solutions:
-
Modification of Critical Lysine Residues:
-
Why it happens: Traut's Reagent reacts with available primary amines, which are predominantly on lysine residues. If a critical lysine residue resides in a binding or active site, its modification can abolish function.
-
Solution:
-
Reduce Molar Excess: This is the simplest approach. By using a lower molar excess of the reagent, you reduce the overall number of modified lysines, statistically decreasing the chance of hitting a critical one[1]. A 10-fold molar excess is often sufficient for an IgG molecule[1].
-
Site-Directed Mutagenesis: For recombinant proteins, if the critical lysines are known, they can be mutated to another amino acid (e.g., arginine) to prevent modification at that site.
-
-
-
Disulfide Bond Reduction (A Self-Inflicted Problem):
-
Why it happens: The newly introduced, highly reactive thiol group can, under certain conditions, attack and reduce existing disulfide bonds within the protein, leading to unfolding and loss of function. This is more likely if the protein's disulfide bonds are solvent-accessible.
-
Solution:
-
Include a Chelating Agent: Add 1-5 mM EDTA to your reaction buffer. This chelates divalent metal ions that can catalyze the oxidation of thiols, which in turn can participate in disulfide exchange reactions[18].
-
Work Quickly: As mentioned, the best way to protect the new thiol (and the protein) is to proceed immediately to the next step of your conjugation, effectively "capping" the thiol in a productive manner.
-
-
Key Experimental Protocols
Protocol 1: General Thiolation of a Protein (e.g., IgG Antibody)
| Parameter | Recommended Value / Condition | Rationale |
| Protein Buffer | Amine-Free (e.g., PBS, Borate) | Prevents reagent consumption by buffer components[1]. |
| Reaction pH | 7.5 - 8.5 | Optimal for specific and efficient reaction with primary amines[1][3]. |
| Molar Excess | 10- to 20-fold molar excess of Traut's Reagent over protein | Provides efficient thiolation without excessive modification that could damage the protein[1]. |
| Reaction Time | 60 minutes | Generally sufficient for the reaction to go to completion[1]. |
| Temperature | Room Temperature | Convenient and effective. |
| Chelating Agent | 1-5 mM EDTA | Prevents metal-catalyzed oxidation and disulfide scrambling[18]. |
Step-by-Step Methodology:
-
Prepare the protein solution (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS with 5 mM EDTA, pH 8.0).
-
Prepare a fresh stock solution of Traut's Reagent (e.g., 2 mg/mL, ~14 mM) in the same buffer[1].
-
Add the desired molar excess of the Traut's Reagent stock solution to the protein solution. For example, to modify IgG (150 kDa) at 2 mg/mL with a 20-fold molar excess, add ~19 µL of 14 mM Traut's Reagent per mL of protein solution.
-
Incubate for 60 minutes at room temperature with gentle mixing.
-
Immediately purify the thiolated protein from excess reagent and byproducts using a desalting spin column (e.g., Zeba™ Spin Desalting Columns) equilibrated in the buffer for your next application[3].
-
Proceed immediately to the next conjugation step or quantify thiol incorporation using Protocol 2.
Protocol 2: Quantification of Thiol Incorporation (Ellman's Assay)
Step-by-Step Methodology:
-
Materials: Thiolated protein sample, Assay Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0), Ellman's Reagent (DTNB) stock (4 mg/mL in Assay Buffer), Cysteine for standard curve[3].
-
Standard Curve: Prepare a series of known concentrations of cysteine in Assay Buffer (e.g., 0 to 150 µM).
-
Sample Preparation: Dilute a small aliquot of your purified thiolated protein into the Assay Buffer.
-
Reaction: To 250 µL of each standard and sample in a 96-well plate, add 5 µL of the DTNB stock solution.
-
Incubation & Measurement: Incubate for 15 minutes at room temperature. Measure the absorbance at 412 nm.
-
Calculation: Calculate the concentration of thiols in your protein sample using the standard curve. Divide this by the molar concentration of your protein to determine the average number of thiols per protein molecule.
References
-
Singh, R., et al. (1997). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. Analytical Biochemistry, 254(2), 184-190. Retrieved from [Link]
-
Al-Mihanna, H., et al. (2003). Attachment strategy, using 2-iminothiolane (Traut's reagent) to link alpha-synuclein to a gold surface. Biophysical Journal, 85(5), 3237-3243. Retrieved from [Link]
-
Numata, K., & Kaplan, D. L. (2010). Exploring the Gelation Mechanisms and Cytocompatibility of Gold (III)-Mediated Regenerated and Thiolated Silk Fibroin Hydrogels. Biomacromolecules, 11(12), 3189-3195. Retrieved from [Link]
-
Affinity Biosensors. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Iminothiolane. Retrieved from [Link]
-
Gajos, K., et al. (2021). Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors. International Journal of Molecular Sciences, 22(24), 13385. Retrieved from [Link]
-
Shapiro, A. B. (2014, July 29). Answer to "How can we decrease nonspecific protein adsorption?". ResearchGate. Retrieved from [Link]
-
Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. Journal of Peptide Research, 57(5), 383-389. Retrieved from [Link]
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Connelly, J. T., et al. (2012). A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers. PLoS ONE, 7(10), e46369. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
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Reddit user discussion. (2023). Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl). r/Biochemistry. Retrieved from [Link]
- Google Patents. (n.d.). A polymer conjugate for blocking non-specific interactions in immunochemical assays, its production method and its use.
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BioSpace. (2016, September 20). BBI Solutions Launches Innovative Conjugate Blocking Technology That Enhances Signal Intensity For Lateral Flow Immunoassays. Retrieved from [Link]
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ResearchGate user discussion. (2014). Can someone advise on how to solve DSP cross-linking problems? Retrieved from [Link]
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Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. Journal of Peptide Research, 57(5), 383-389. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]
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Schöneich, C. (2020). Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation. Environmental Science & Technology, 54(15), 9225-9234. Retrieved from [Link]
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The Principle of Alkylation: Why We Control Time and Temperature
Welcome to the Technical Support Center for Protein Alkylation Optimization. As Senior Application Scientists, we understand that achieving complete and specific alkylation of your protein samples is critical for reliable downstream analysis, particularly in mass spectrometry-based proteomics. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the nuances of optimizing reaction time and temperature for protein alkylation.
Protein alkylation is a crucial step in many proteomics workflows, designed to irreversibly block the thiol groups (-SH) of cysteine residues. This prevents the re-formation of disulfide bonds after they have been reduced, ensuring that proteins remain in a denatured, linear state for effective enzymatic digestion and subsequent analysis.[1][2] The most commonly used alkylating agent is iodoacetamide (IAA), which covalently attaches a carbamidomethyl group to the cysteine thiol.
The efficiency and specificity of this reaction are governed by chemical kinetics, where both time and temperature play pivotal roles.[1]
-
Temperature: Influences the rate of the reaction. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions between the alkylating agent and the cysteine residues, thus accelerating the reaction.[1][3] However, excessive heat can also promote undesirable side reactions with other amino acid residues and can lead to the degradation of heat-labile reagents like iodoacetamide.[4][5]
-
Time: Determines the extent of the reaction. A sufficient incubation period is necessary for the reaction to proceed to completion. However, prolonged reaction times can also increase the likelihood of off-target modifications.[1][6]
The interplay between these two parameters is critical. The goal is to find the "sweet spot" that maximizes the alkylation of cysteine residues while minimizing off-target effects.
Troubleshooting Guide: Common Issues in Protein Alkylation
This section addresses specific problems you may encounter during your protein alkylation experiments, with a focus on issues related to reaction time and temperature.
Issue 1: Incomplete Alkylation Detected in Mass Spectrometry Data
-
Symptom: Your mass spectrometry data reveals a significant number of peptides with unmodified cysteine residues.
-
Probable Causes & Solutions:
-
Inadequate Reaction Time: The alkylation reaction may not have been allowed to proceed to completion. While a significant portion of the reaction can occur within the first few minutes, achieving complete alkylation of all cysteine residues, especially those that are less accessible, may require a longer incubation period.[6]
-
Suboptimal Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.
-
Incomplete Reduction of Disulfide Bonds: Cysteine residues involved in disulfide bridges are not available for alkylation.[10]
-
Issue 2: Evidence of Off-Target Alkylation
-
Symptom: Your mass spectrometry data shows modifications on amino acids other than cysteine, such as lysine, histidine, methionine, or the N-terminus of peptides.[2][4]
-
Probable Causes & Solutions:
-
Excessively High Temperature: Higher temperatures, while increasing the rate of cysteine alkylation, can also provide enough energy to overcome the activation barrier for reactions with less nucleophilic sites.[4]
-
Solution: Perform the alkylation at room temperature. A study systematically investigating the effect of temperature on iodoacetamide alkylation found that as the temperature increased from room temperature to 85°C, the number of peptides with alkylated N-termini dramatically increased.[4]
-
-
Prolonged Reaction Time: Extending the incubation time unnecessarily can increase the chances of side reactions.[11]
-
Solution: Optimize your reaction time. If you find that complete alkylation is achieved within 30 minutes, there is no need to extend it further. For some proteins, even shorter times may be sufficient.
-
-
High pH: The reactivity of other nucleophilic amino acid side chains increases at higher pH values, making them more susceptible to alkylation.[10]
-
Solution: Maintain the pH of your reaction buffer between 7.5 and 8.5 for optimal cysteine specificity.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the reduction step prior to alkylation?
A1: The reduction of disulfide bonds is typically carried out at an elevated temperature to facilitate the unfolding of the protein and allow the reducing agent access to the disulfide bonds. A common and effective temperature is 56°C to 60°C for 25 to 60 minutes.[4][7] It is crucial to cool the sample to room temperature before adding the alkylating agent to prevent heat-induced side reactions.[4][9]
Q2: Should I perform the alkylation reaction at room temperature or 37°C?
A2: Both temperatures are commonly used. Room temperature (around 20-25°C) is generally recommended as a starting point because it provides a good balance between reaction efficiency and minimizing side reactions.[4] If you are working with a particularly stable protein or have evidence of incomplete alkylation, increasing the temperature to 37°C can be beneficial.[1] However, be mindful that this may also increase the risk of off-target modifications.[4]
Q3: How long should I incubate my sample with the alkylating agent?
A3: A standard incubation time is 30 minutes at room temperature in the dark.[4][9] For in-gel alkylation, a 45-minute incubation is often recommended.[7] Studies have shown that while a large percentage of cysteines are alkylated within the first few minutes, achieving complete alkylation can take longer.[6] It is advisable to optimize this for your specific sample type.
Q4: Can I perform the reduction and alkylation steps simultaneously?
A4: It is not recommended to perform reduction and alkylation simultaneously. The reducing agent will react with and consume the alkylating agent, preventing it from modifying the cysteine residues on the protein. The standard workflow is to first reduce the disulfide bonds, and then add the alkylating agent. Some protocols include a step to quench the remaining alkylating agent with an excess of the reducing agent after the alkylation is complete.[9]
Q5: How does the choice of alkylating agent affect the optimal time and temperature?
A5: Different alkylating agents have different reactivities. Iodoacetamide (IAA) is highly reactive. Chloroacetamide (CAA) is generally less reactive and may require longer incubation times or slightly higher temperatures to achieve the same level of cysteine alkylation.[12] Acrylamide is another alternative with different reaction kinetics.[4] When switching between alkylating agents, it is essential to re-optimize your reaction time and temperature.
Data Summary and Protocols
Recommended Reaction Conditions for Iodoacetamide Alkylation
| Parameter | In-Solution Alkylation | In-Gel Alkylation | Rationale |
| Reduction Temperature | 56-60°C[4][8] | 56°C[7][13] | Promotes protein denaturation and efficient reduction of disulfide bonds. |
| Reduction Time | 25-60 minutes[4][9] | 30-60 minutes[7][13] | Ensures complete cleavage of disulfide bonds. |
| Alkylation Temperature | Room Temperature (20-25°C)[4][9] | Room Temperature (20-25°C)[7][13] | Optimal balance between reaction rate and specificity. |
| Alkylation Time | 30 minutes[4][9] | 20-45 minutes[7][13] | Sufficient for complete alkylation while minimizing side reactions. |
Standard Protocol for In-Solution Protein Reduction and Alkylation
-
Protein Solubilization: Dissolve your protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.3).[9][10]
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate the sample at 56°C for 30-60 minutes.[7][9]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 14-55 mM.[4][7] Incubate for 30 minutes at room temperature in the dark.
-
Quenching (Optional but Recommended): Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide and incubate for 15 minutes.[9]
-
Proceed to Digestion: The sample is now ready for buffer exchange and enzymatic digestion.
Visualizing the Workflow and Key Relationships
Workflow for Protein Reduction and Alkylation
Caption: Relationship between reaction parameters and alkylation outcomes.
References
-
protocols.io. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). (2022-08-17). [Link]
-
Galvani, M., Hamdan, M., Herbert, B., & Righetti, P. G. (2001). Alkylation kinetics of proteins in preparation for two-dimensional maps: a matrix assisted laser desorption/ionization-mass spectrometry investigation. Electrophoresis, 22(10), 2058–2065. [Link]
-
Wang, L. H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2633–2641. [Link]
-
University of Iowa Carver College of Medicine. Procedure for Reduction and Alkylation. Proteomics Facility. [Link]
-
Boston Children's Research. Proteomics Center Useful Protocols. [Link]
-
University of Washington. Protein Reduction, Alkylation, Digestion. UWPR. (2011-10-04). [Link]
-
Seidel, P., et al. (2018). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 17(2), 376–387. [Link]
-
Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 2051, 239-246. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103946. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3448. [Link]
-
ResearchGate. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. [Link]
-
Uedaira, H., et al. (1993). Effect of alkylation with different sized substituents on thermal stability of lysozyme. Journal of Biochemistry, 114(3), 429–434. [Link]
-
ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. [Link]
-
ProteomeXchange. The impact of commonly used alkylating agents on artefactual peptide modification. [Link]
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Thermo Fisher Scientific Inc. Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. (2023-12-14). [Link]
-
Geyer, P. E., et al. (2017). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols, 12(9), 1745–1762. [Link]
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ResearchGate. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics | Request PDF. [Link]
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Technology Networks. Perfect Your Protein Prep for Mass Spectrometry. (2024-12-12). [Link]
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G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]
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Chemistry LibreTexts. 2.5: Denaturation of proteins. (2025-09-04). [Link]
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FoodTech Pathshala. Science of Protein Denaturation by Heat. [Link]
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G-Biosciences. OneQuant™ Iodoacetamide. [Link]
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Molecular BioSystems. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
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Chemistry LibreTexts. 10.8: The Effect of Temperature on Enzyme Kinetics. (2025-06-29). [Link]
-
Sechi, S., & Chait, B. T. (1998). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 70(24), 5150–5158. [Link]
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Britannica. Protein - Denaturation, Structure, Function. (2025-12-31). [Link]
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Derewenda, Z. S. (2004). Salvage of Failed Protein Targets by Reductive Alkylation. Structure, 12(4), 529–531. [Link]
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Technical Support Center: Strategies for Post-Reaction Removal of 2-(Carbamimidoylthio)acetic acid Hydrochloride
Welcome to the technical support center for post-reaction purification challenges involving 2-(Carbamimidoylthio)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for the efficient removal of this highly polar reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that make it challenging to remove?
A1: this compound is a highly polar, water-soluble compound due to the presence of a carboxylic acid, a guanidinyl group, and its formulation as a hydrochloride salt.[1][2] Its molecular formula is C₃H₇ClN₂O₂S, with a molecular weight of approximately 170.62 g/mol .[1] The hydrochloride salt form enhances its water solubility, which is a primary factor complicating its removal from less polar organic products using standard extraction techniques.[1]
Q2: What are the primary strategies for removing this reagent?
A2: The most effective strategies leverage the polarity difference between the reagent and the desired product. These include:
-
Liquid-Liquid Extraction: A fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[3]
-
Recrystallization: A powerful method for purifying solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling, leaving impurities behind in the solvent.[4][5][6][7]
-
Chromatography: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are specifically designed for the separation of highly polar compounds.[8][9][10][11][12]
-
Scavenger Resins: These are solid-supported reagents that react with and bind to specific functional groups, allowing for the removal of excess reagents or byproducts by simple filtration.[13][14][15]
The choice of method depends on the properties of your desired product, the scale of the reaction, and the required level of purity.
Troubleshooting Guide: Specific Scenarios and Solutions
This section addresses common experimental challenges and provides detailed, step-by-step protocols to overcome them.
Scenario 1: My desired product has low to moderate polarity and is soluble in a water-immiscible organic solvent.
Issue: How do I efficiently remove the highly water-soluble this compound from my organic product?
Solution: A targeted liquid-liquid extraction protocol is the most straightforward approach. The principle is to partition the polar impurity into an aqueous phase while retaining your product in the organic phase.[3]
Experimental Protocol: Optimized Liquid-Liquid Extraction
-
Reaction Quench: At the end of your reaction, carefully quench any reactive species as per your established procedure.
-
Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). This will neutralize the hydrochloride salt and the carboxylic acid, further increasing the reagent's aqueous solubility.
-
Phase Separation: Gently invert the separatory funnel to mix the phases, venting frequently to release any pressure. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution (2-3 times) to ensure complete removal of the reagent.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your product.
Causality: The use of a basic aqueous wash deprotonates the carboxylic acid and the guanidinium hydrochloride, forming highly polar species that strongly partition into the aqueous phase, leaving the less polar desired product in the organic phase.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing polar impurities via liquid-liquid extraction.
Scenario 2: My desired product is a solid and has some water solubility, making extraction inefficient.
Issue: How can I purify my solid product when it partially partitions into the aqueous phase during extraction?
Solution: Recrystallization is an excellent alternative. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] By carefully selecting a solvent system, you can dissolve your product at an elevated temperature and have it crystallize upon cooling, while the more soluble this compound remains in the mother liquor.[5][16]
Experimental Protocol: Recrystallization for Purification
-
Solvent Screening: The key is to find a solvent or solvent system where your product has high solubility when hot and low solubility when cold. The impurity, this compound, should ideally remain soluble at cold temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures with water.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen hot solvent until the product is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurity.
-
Drying: Dry the purified crystals under vacuum.
Causality: The difference in solubility profiles between your product and the highly polar impurity at different temperatures is the driving force for this separation. The slow cooling process allows for the formation of a pure crystal lattice of your desired compound.
Scenario 3: My desired product is also highly polar and water-soluble.
Issue: Standard extraction and recrystallization methods are failing because my product and the impurity have similar properties.
Solution: For this challenging scenario, more advanced techniques are required. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of scavenger resins are highly effective.
Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique ideal for the separation of highly polar compounds that are not well-retained by reverse-phase chromatography.[8][9] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of a polar solvent like water.[10][12] In HILIC, water is the strong, eluting solvent.[8][10]
Experimental Protocol: HILIC Purification
-
Column Selection: Choose a polar stationary phase column (e.g., silica, diol, or amino-propyl).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile and a low percentage of water (e.g., 95:5 acetonitrile:water). You may need to add a modifier like formic acid or ammonium formate to improve peak shape.
-
Sample Preparation: Dissolve your crude product in the mobile phase or a solvent with a similar or weaker elution strength.
-
Gradient Elution: Start with a high organic content in the mobile phase. Your more polar product will be retained on the polar stationary phase. The less retained this compound will elute first. Gradually increase the water content to elute your desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify the pure product.
Causality: HILIC operates on a partitioning mechanism where polar analytes are retained in a water-enriched layer on the surface of the polar stationary phase.[10][12] By manipulating the mobile phase composition, you can achieve differential retention and separation of highly polar compounds.
Diagram: HILIC Separation Principle
Caption: Principle of separating polar compounds using HILIC.
Option B: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[13][14] For removing a guanidine-containing compound, a resin with acidic functional groups would be effective.
Experimental Protocol: Purification with a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with acidic functional groups, such as a sulfonic acid-functionalized polystyrene resin.
-
Reaction: After your primary reaction is complete, add the scavenger resin to the reaction mixture. The amount of resin should be in excess relative to the amount of this compound.
-
Incubation: Gently stir or shake the mixture at room temperature for a few hours to allow the resin to react with and bind the impurity.
-
Filtration: Simply filter the reaction mixture. The resin, now with the bound impurity, will be retained on the filter paper.
-
Product Isolation: The filtrate contains your desired product, which can then be isolated by concentrating the solvent.
Causality: The basic guanidinyl group of the impurity reacts with the acidic functional groups on the solid-supported resin, forming a salt and effectively tethering the impurity to the solid phase. This allows for its easy removal by filtration.
Summary of Strategies
| Scenario | Recommended Strategy | Principle of Separation | Key Advantages |
| Product is non-polar to moderately polar | Liquid-Liquid Extraction | Differential solubility in immiscible solvents | Simple, fast, and scalable |
| Product is a solid with some water solubility | Recrystallization | Differential solubility at different temperatures | Can yield highly pure crystalline material |
| Product is also highly polar and water-soluble | HILIC or Scavenger Resins | Differential partitioning on a polar stationary phase or covalent/ionic capture on a solid support | Highly effective for challenging separations |
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]
-
Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Studylib. (n.d.). Recrystallization Lab: Purification of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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Unknown Source. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
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Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
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U.S. Pharmacopeia. (2011, December 3). Description and Solubility. Retrieved from [Link]
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Eastern Mediterranean University, Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
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Biotage. (n.d.). Solid supported reagents. Retrieved from [Link]
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ResearchGate. (2014, August 15). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Retrieved from [Link]
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Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
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PubMed Central. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]
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ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
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- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. Scavenger resin - Wikipedia [en.wikipedia.org]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. glycopep.com [glycopep.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Enhancing Protein Labeling Efficiency with Isothiourea Compounds
Welcome to the technical support center for protein labeling with isothiourea compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to improve the efficiency and success of your protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protein labeling with isothiourea compounds?
Isothiourea compounds, specifically isothiocyanates (R-N=C=S), are electrophilic reagents that primarily react with nucleophilic residues on a protein's surface. The most common target is the ε-amino group of lysine residues.[1][2] The reaction involves the nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.[1][3] While isothiocyanates can also react with other nucleophiles like the N-terminal α-amino group and the thiol group of cysteine, the reaction with lysine is generally favored under slightly basic conditions.[3][4]
Q2: What are the main advantages of using isothiourea compounds for protein labeling?
Isothiourea-based labeling offers several advantages:
-
Stability of the resulting linkage: The thiourea bond formed is generally stable under physiological conditions.[5]
-
Tolerance to hydrolysis: Compared to other amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, isothiocyanates are more resistant to hydrolysis in aqueous buffers, allowing for more efficient labeling.[5][6]
-
Commercially available variety: A wide range of isothiocyanate derivatives, including fluorescent dyes like fluorescein isothiocyanate (FITC), are commercially available, facilitating various applications.[6]
Q3: Can isothiourea labeling be reversed?
The formation of a thiourea bond with lysine residues is generally considered irreversible under typical biological conditions.[1][7] However, the reaction of isothiocyanates with cysteine's thiol group to form a dithiocarbamate is reversible.[4][5] This reversibility can sometimes be exploited in specific experimental designs but is an important consideration for off-target reactions.
Troubleshooting Guide
This section addresses common problems encountered during protein labeling with isothiourea compounds and provides actionable solutions.
Problem 1: Low Labeling Efficiency or Incomplete Reaction
Q: I am observing very low or no labeling of my target protein. What are the potential causes and how can I improve the efficiency?
A: Low labeling efficiency is a frequent issue with several potential root causes. Here's a systematic approach to troubleshooting:
-
Suboptimal pH: The reaction between isothiocyanates and primary amines is highly pH-dependent. The ε-amino group of lysine has a pKa of around 10.5.[8] For the reaction to proceed efficiently, the amine must be in its unprotonated, nucleophilic state.
-
Incorrect Molar Coupling Ratio: An insufficient amount of the isothiourea compound will lead to incomplete labeling.
-
Hydrolysis of the Isothiocyanate Reagent: While more stable than NHS esters, isothiocyanates can still hydrolyze in aqueous solutions over time.
-
Solution: Prepare the isothiocyanate solution fresh in an anhydrous, water-miscible solvent like DMSO or DMF and add it to the protein solution immediately before starting the reaction.[11]
-
-
Inaccessible Lysine Residues: The lysine residues on your protein of interest may be buried within the protein's structure and therefore inaccessible to the labeling reagent.
-
Solution: If possible, perform the labeling under partially denaturing conditions, though this may compromise protein function. Alternatively, consider using a different labeling chemistry that targets more accessible residues.
-
Problem 2: Protein Precipitation or Aggregation During or After Labeling
Q: My protein precipitates out of solution during the labeling reaction or subsequent purification steps. What could be causing this and how can I prevent it?
A: Protein precipitation is often a consequence of changes in the protein's surface properties or over-labeling.
-
Over-labeling: Attaching too many label molecules can alter the protein's net charge and pI, leading to a decrease in solubility.[9][12]
-
Solution: Reduce the molar excess of the isothiourea reagent in the reaction.[12] Perform a titration to determine the maximum degree of labeling your protein can tolerate without precipitating.
-
-
Poor Solubilizing Agents: The buffer composition may not be optimal for maintaining protein solubility, especially for hydrophobic proteins.
-
Change in Buffer Conditions During Purification: Rapid changes in buffer pH or ionic strength during purification steps like dialysis or size-exclusion chromatography can cause the labeled protein to precipitate.
-
Solution: Ensure a gradual buffer exchange. Consider adding stabilizing agents like glycerol or non-ionic detergents to the purification buffers.
-
Problem 3: Non-Specific Labeling or Heterogeneous Products
Q: I am observing a mixture of labeled products with varying degrees of labeling, or labeling of non-target proteins. How can I improve the specificity?
A: Achieving specific and homogenous labeling is crucial for many downstream applications.
-
Reaction with Cysteine Residues: Isothiocyanates can react with cysteine residues, especially at neutral to slightly acidic pH (pH 6-8), forming a reversible dithiocarbamate linkage.[3][4]
-
Solution: To favor lysine labeling, maintain the reaction pH between 8.5 and 9.5.[1] If cysteine reactivity is a persistent issue, consider temporarily blocking the cysteine residues with a reversible thiol-blocking agent prior to isothiourea labeling.
-
-
Reaction with the N-terminus: The α-amino group at the N-terminus of a protein can also react with isothiocyanates. Due to its lower pKa (around 8), it can be more reactive than lysine at near-neutral pH.[1][15]
-
Solution: To specifically target lysines, perform the reaction at a higher pH (8.5-9.5) where the ε-amino groups of lysine are more significantly deprotonated.[1]
-
-
Reactive Impurities in the Protein Sample: Other nucleophilic molecules in your protein preparation can compete for the labeling reagent.
-
Solution: Ensure your protein sample is highly purified before labeling. Remove any small molecule contaminants by dialysis or size-exclusion chromatography.
-
Experimental Protocols & Data Presentation
General Protocol for Protein Labeling with Isothiocyanates
This protocol provides a starting point for labeling your protein of interest. Optimization will be required for each specific protein and isothiourea reagent.
Materials:
-
Purified protein in a suitable buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Isothiocyanate labeling reagent (e.g., FITC)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium carbonate-bicarbonate, pH 9.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Dissolve or dialyze your purified protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the isothiocyanate stock solution to achieve the desired molar coupling ratio (start with a 10- to 40-fold molar excess).[8]
-
Slowly add the isothiocyanate solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 10-20 mM Tris to consume any unreacted isothiocyanate.[9] Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted label and other small molecules using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.
Data Summary: Optimizing Molar Coupling Ratio
The following table illustrates a hypothetical optimization experiment for labeling a 150 kDa antibody with FITC.
| Molar Coupling Ratio (FITC:Antibody) | Degree of Labeling (DOL) | Protein Recovery (%) | Observations |
| 5:1 | 1.2 | 95 | Low labeling efficiency |
| 10:1 | 3.5 | 92 | Good labeling, no precipitation |
| 20:1 | 6.8 | 85 | High labeling, slight turbidity observed |
| 40:1 | 9.2 | 60 | Significant precipitation |
Visualizing the Workflow
Isothiourea Labeling Workflow
Caption: A streamlined workflow for efficient protein labeling with isothiourea compounds.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common isothiourea labeling issues.
References
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. Available at: [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH. Available at: [Link]
-
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry. Available at: [Link]
-
Advances in Chemical Protein Modification. ACS Publications. Available at: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein. PubMed. Available at: [Link]
-
How to improve stoechiometry in bioconjugation of small molecules to proteins. ResearchGate. Available at: [Link]
-
Physiological relevance of covalent protein modification by dietary isothiocyanates. The Journal of Nutritional Biochemistry. Available at: [Link]
-
Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. PMC - NIH. Available at: [Link]
-
Optimizing the labeling of proteins. Molecular Devices. Available at: [Link]
-
Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. NIH. Available at: [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. Available at: [Link]
-
Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. Available at: [Link]
-
SpSrtA-Catalyzed Isopeptide Ligation on Lysine Residues. MDPI. Available at: [Link]
-
A rapid and robust method for selective isotope labeling of proteins. PMC - NIH. Available at: [Link]
-
Recent Advances towards the Reversible Chemical Modification of Proteins. PubMed. Available at: [Link]
-
Why is my protein labelling not working? ResearchGate. Available at: [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. NIH. Available at: [Link]
-
Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients. NIH. Available at: [Link]
-
Isotope Labeling in Mammalian Cells. PMC - NIH. Available at: [Link]
-
LABELING OF PROTEINS BY ISOTOPIC AMINO ACID DERIVATIVES. PMC - NIH. Available at: [Link]
-
Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. PubMed Central. Available at: [Link]
-
Isothiourea – catalyzed α-selective glycosylations. RSC Publishing. Available at: [Link]
-
New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's group at the University of Toronto. Available at: [Link]
-
Stable isotope labeling strategy for protein-ligand binding analysis in multi-component protein mixtures. Scholars@Duke. Available at: [Link]
-
Chemical modification of proteins – challenges and trends at the start of the 2020s. Biomaterials Science (RSC Publishing). Available at: [Link]
-
Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. MDPI. Available at: [Link]
-
Protein Labeling Techniques. Sino Biological. Available at: [Link]
-
Analytical Techniques For Structural Characterization of Proteins - 2021. PDF - Scribd. Available at: [Link]
-
Detection of proteins by hyphenated techniques with endogenous metal tags and metal chemical labelling. Analyst (RSC Publishing). Available at: [Link]
-
Effective Isotope Labeling of Proteins in a Mammalian Expression System. PMC - NIH. Available at: [Link]
-
Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. PubMed. Available at: [Link]
-
Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae. NIH. Available at: [Link]
-
Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. MDPI. Available at: [Link]
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH. Available at: [Link]
-
Recent progress in enzymatic protein labelling techniques and their applications. PMC. Available at: [Link]
-
Effect of Urea and Thiourea on Generation of Xenogeneic Extracellular Matrix Scaffolds for Tissue Engineering. PMC - NIH. Available at: [Link]
Sources
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Urea and Thiourea on Generation of Xenogeneic Extracellular Matrix Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with 2-(Carbamimidoylthio)acetic acid hydrochloride and how to avoid them.
Welcome to the technical support guide for 2-(Carbamimidoylthio)acetic acid hydrochloride (CAS 5425-78-5). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
Introduction to the Reagent
This compound, also known as S-amidinothioacetic acid hydrochloride, is a unique bifunctional molecule. Its structure, featuring a guanidinium group, a thioether linkage, and a carboxylic acid, makes it a valuable building block in organic synthesis, particularly for creating heterocyclic compounds and in medicinal chemistry research.[1] However, this same structural complexity presents several potential pathways for unwanted side reactions.
This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic understanding and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and I've isolated a cyclic byproduct. What is happening?
Answer: You are likely observing an intramolecular cyclization, one of the most common side reactions with this reagent.
The Chemistry Behind It: The molecule contains both a nucleophilic guanidine group and an electrophilic carboxylic acid. Under activating conditions (e.g., presence of carbodiimides like EDC) or elevated temperatures, the guanidine nitrogen can attack the carboxylic acid carbonyl, leading to the formation of a stable, six-membered cyclic product, 2-imino-1,3-thiazinan-4-one hydrochloride. This process is a type of intramolecular condensation. Brønsted or Lewis acids can also catalyze such cyclizations.[2][3][4]
Troubleshooting & Avoidance Protocol:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the cyclization pathway, which typically has a higher activation energy than the desired intermolecular reaction.
-
Order of Addition: If your main reaction involves activating the carboxylic acid, add the external nucleophile to the reaction mixture before or concurrently with the activating agent. This ensures the activated acid reacts with your desired substrate competitively.
-
pH Management: Maintain a slightly acidic to neutral pH (pH 5-7). In strongly acidic conditions, the guanidine group is fully protonated, reducing its nucleophilicity. In basic conditions, the carboxylic acid is deprotonated, making it less electrophilic, but other base-catalyzed side reactions can occur.
-
Choice of Coupling Agents: If performing a peptide-like coupling, use reagents that minimize the lifetime of the highly reactive activated intermediate, such as HATU or HOBt/EDC combinations.
FAQ 2: My final product is showing unexpected mass peaks corresponding to +16 and +32 Da. Why?
Answer: Your compound is likely undergoing oxidation at the thioether linkage.
The Chemistry Behind It: The sulfur atom in the thioether group is susceptible to oxidation, forming a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da).[5] This is a very common side reaction for thioethers.[6] The oxidation can be initiated by:
-
Atmospheric oxygen, especially in the presence of metal catalysts or light.
-
Strong oxidizing agents used in the reaction sequence.
-
Reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or hypochlorite (OCl⁻), which may be present as impurities or formed in situ.[7][8]
Troubleshooting & Avoidance Protocol:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides. Ethers, for example, are notorious for forming peroxides upon storage.
-
Avoid Oxidizing Agents: Scrutinize your reaction scheme to ensure no incompatible oxidizing agents are present. If an oxidation step is necessary elsewhere in the molecule, protect the thioether group or perform the oxidation selectively under controlled conditions.
-
Quench Thoroughly: If peroxides could be present (e.g., from a previous step), consider a mild reducing quench (e.g., with sodium sulfite) before proceeding.
FAQ 3: During workup or purification, I am losing my compound, and I detect thiourea and a glycolic acid derivative. What is causing this degradation?
Answer: You are observing hydrolysis of the S-alkylisothiourea linkage.
The Chemistry Behind It: The bond between the sulfur and the guanidinyl carbon (the isothiourea linkage) can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[9][10]
-
Acid-catalyzed hydrolysis: In strong acid, water can attack the carbamimidoyl carbon, leading to cleavage of the C-S bond to release thiourea and 2-mercaptoacetic acid (which can be oxidized or otherwise react).
-
Base-catalyzed hydrolysis: Strong bases can promote an elimination-addition mechanism or direct nucleophilic attack, also leading to cleavage.[9] The resulting thiolate is also highly nucleophilic and can participate in other reactions.[11]
Troubleshooting & Avoidance Protocol:
-
pH Control During Workup: Avoid prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 10) aqueous solutions during extraction and washing steps. Use buffered solutions where possible.
-
Temperature: Perform all aqueous workups and purifications at low temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.[12]
-
Chromatography Conditions: When using reverse-phase HPLC, use a mobile phase with a mild acid additive like formic acid (0.1%) or acetic acid instead of stronger acids like TFA, if compatibility allows. For silica gel chromatography, consider deactivating the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent if the compound shows instability on the column.
Section 2: Visual Troubleshooting Guide
The following diagram illustrates the primary side reaction pathways discussed above. Understanding these competing reactions is key to designing a robust experimental protocol.
Caption: Competing reaction pathways for 2-(Carbamimidoylthio)acetic acid HCl.
Section 3: Proactive Experimental Design
To minimize side reactions from the outset, consider the following general protocol when using this compound in a typical coupling reaction.
General Protocol: Amide Bond Formation
This protocol describes the coupling of the reagent's carboxylic acid with a generic primary amine (R-NH₂).
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and the acid formed during coupling.
-
In a separate vessel, dissolve the coupling agent (e.g., HATU, 1.1 eq) in a small amount of the same solvent.
-
Add the coupling agent solution dropwise to the main reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction with a small amount of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Note: Minimize the duration of these aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<40 °C).
-
Purify the crude product via flash column chromatography or preparative HPLC as required.
-
Workflow Diagram
Caption: Step-by-step workflow for a typical coupling reaction.
Summary Table of Side Reactions and Solutions
| Side Reaction | Cause | Primary Solution(s) | Secondary Actions |
| Intramolecular Cyclization | Heat, acid catalysis, slow addition of external nucleophile | Maintain low reaction temperature (0 °C to RT) | Control order of addition; manage pH |
| Thioether Oxidation | Exposure to air, peroxides, oxidizing agents | Use inert atmosphere (N₂/Ar); use purified/sparged solvents | Avoid incompatible reagents; consider a mild reductive quench |
| Hydrolysis | Prolonged exposure to strong acid or base | Use mild pH conditions (pH 3-9) during workup | Keep temperature low during aqueous steps; minimize contact time |
By anticipating these potential side reactions and implementing the recommended preventative measures, you can significantly improve the outcome of your experiments with this compound.
References
-
Smolecule. (2023, August 15). Buy this compound | 5425-78-5.
- Gensch, K. H., Pitman, I. H., & Higuchi, T. Oxidation of thioethers to sulfoxides by iodine. II. Catalytic role of some carboxylic acid anions. Journal of the American Chemical Society.
- Hegarty, A. F., Briody, T. A., & Scott, F. L. (1977). Reactions of S-acylisothioureas. II. Effects of structure and stereochemistry on the rates of hydrolysis, thiol elimination, and S to N acyl migration in acylic systems. Journal of the American Chemical Society.
-
Chen, S., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Organic Letters.
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
-
Chen, S., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH.
-
ResearchGate. (2025, August 7). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents.
-
Wikipedia. Thiocarboxylic acid.
-
Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
PubChem. 2-(Carbamimidoylthio)acetic acid; chlorine.
-
BLD Pharm. 14901-20-3|2-Guanidinoacetic acid hydrochloride.
- Singh, I., & Kumar, A. Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
-
Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal.
-
RSC Publishing. Acetic acid promoted tandem cyclization of in situ generated 1,3-dipoles: stereoselective synthesis of dispiroimidazolidinyl and dispiropyrrolidinyl oxindoles with multiple chiral stereocenters.
-
ACS Publications. (2022, July 27). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. The Journal of Organic Chemistry.
-
Keefe, A. D., & Szostak, J. W. (2017). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. PubMed.
-
PubChem. Guanidine Hydrochloride.
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
-
Mayo, M. S., et al. (2014, February 7). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. PubMed.
Sources
- 1. Buy this compound | 5425-78-5 [smolecule.com]
- 2. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 3. Acetic acid promoted tandem cyclization of in situ generated 1,3-dipoles: stereoselective synthesis of dispiroimidazolidinyl and dispiropyrrolidinyl oxindoles with multiple chiral stereocenters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alkylation with 2-(Carbamimidoylthio)acetic acid hydrochloride
Welcome to the technical support center for the effective use of 2-(Carbamimidoylthio)acetic acid hydrochloride, widely known in the field as Traut's Reagent or 2-iminothiolane (2-IT). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protein and peptide thiolation using this powerful reagent. Here, we delve into the critical impact of pH on alkylation efficiency, offering troubleshooting advice and in-depth answers to frequently encountered challenges.
Understanding the Core Reaction: The Role of pH
2-Iminothiolane is a cyclic thioimidate that reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to introduce a free sulfhydryl (-SH) group.[1] This reaction is highly dependent on the pH of the reaction buffer. The primary mechanism involves the nucleophilic attack of the unprotonated primary amine on the cyclic thioimidate ring. This leads to the opening of the ring and the formation of a stable amidine linkage, which advantageously preserves the positive charge of the original amine, thereby minimizing disturbances to the protein's overall charge and isoelectric point.[2]
The efficiency of this reaction is optimal within a pH range of 7 to 9.[1][3] Below this range, the primary amines are increasingly protonated, reducing their nucleophilicity and thus slowing down the reaction rate. Conversely, at pH values above 9, while the reaction with amines is still efficient, there is an increased likelihood of side reactions with aliphatic and phenolic hydroxyl groups, although this occurs at a rate approximately 100 times slower than the reaction with primary amines.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiolating my protein with 2-iminothiolane?
The optimal pH range for the reaction of 2-iminothiolane with primary amines is between 7.0 and 9.0.[1] A commonly used pH is 8.0, which provides a good balance between reaction efficiency and minimizing potential side reactions.[1]
Q2: Can I use a buffer containing primary amines, like Tris, for the reaction?
It is strongly recommended to use a buffer devoid of primary amines.[1] Buffers such as phosphate-buffered saline (PBS) or borate buffer are suitable choices.[1] While Tris contains a primary amine, its reactivity with 2-iminothiolane at pH 8 is surprisingly low, with a consumption half-life of about 45 minutes.[1] However, for optimal and predictable results, it is best to avoid amine-containing buffers to prevent competition with your target protein.
Q3: My thiolation efficiency is low. What could be the cause?
Several factors can contribute to low thiolation efficiency. Here's a troubleshooting guide:
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH range of 7-9. A pH below 7 will significantly slow down the reaction.
-
Buffer Composition: Verify that your buffer does not contain primary amines that could compete with your protein for the reagent.
-
Reagent Instability: 2-iminothiolane can hydrolyze in aqueous solutions. The half-life of hydrolysis in a 50mM triethanolamine buffer at pH 8 is approximately one hour.[1] It is crucial to prepare the reagent solution fresh and add it to the protein solution promptly.
-
Insufficient Molar Excess: A 2- to 20-fold molar excess of 2-iminothiolane over the protein is generally recommended. However, the optimal ratio can depend on the protein's size, concentration, and the desired level of thiolation.
-
Presence of Divalent Metals: Divalent metals can promote the oxidation of the newly introduced sulfhydryl groups, leading to the formation of disulfide bonds. Including 2-5mM EDTA in your buffer can help chelate these metals.[1]
Q4: I've observed a loss of sulfhydryl groups over time after the reaction. Why is this happening and how can I prevent it?
The initial product of the reaction, a 4-mercaptobutyramidine, can be unstable, especially at neutral to alkaline pH.[4][5] It can undergo an intramolecular cyclization to form an N-substituted 2-iminothiolane, with the loss of ammonia.[4][6] This side reaction eliminates the free sulfhydryl group. The rate of this decay is dependent on the pKa of the amine involved, with adducts from amines with lower pKa values decaying more rapidly.[4]
To mitigate this, it is recommended to either use the thiolated protein immediately in the downstream application (e.g., conjugation to a maleimide-functionalized molecule) or to cap the thiol group to prevent cyclization.[4] Acidifying the solution to pH 3-4 can also prevent the decay of the initial thiol adduct.[4] Performing the reaction on ice can also significantly reduce the rate of this side reaction.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Thiolation Yield | Incorrect pH (too low). | Adjust the reaction buffer to pH 7-9. A pH of 8.0 is a good starting point.[1] |
| Buffer contains primary amines (e.g., Tris). | Use a non-amine buffer such as PBS or borate buffer.[1] | |
| Hydrolysis of 2-iminothiolane. | Prepare the 2-iminothiolane solution immediately before use. | |
| Insufficient molar excess of the reagent. | Optimize the molar excess of 2-iminothiolane (typically 2- to 20-fold). | |
| Oxidation of sulfhydryl groups. | Include 2-5 mM EDTA in the reaction buffer to chelate metal ions.[1] | |
| Loss of Antibody Functionality | Excessive molar excess of 2-iminothiolane. | Avoid using a molar excess greater than 50-fold, as it can negatively impact antibody functionality.[7] |
| Product Instability (Loss of -SH) | Intramolecular cyclization of the thiol adduct. | Use the thiolated protein immediately for the next step.[1] Cap the thiol group (e.g., by forming a disulfide bond).[4] Lower the pH of the solution to 3-4 after the reaction.[4] Perform the reaction at a lower temperature (e.g., on ice).[7] |
| Inconsistent Results | Variability in reaction time and temperature. | Standardize the reaction time (typically complete in less than 1 hour) and temperature.[1] |
| Purity and storage of 2-iminothiolane. | Store 2-iminothiolane under desiccated conditions at 4°C and bring to room temperature before opening. |
Visualizing the Impact of pH
The following diagrams illustrate the reaction mechanism and the influence of pH on the alkylation process.
Caption: Reaction of a primary amine with 2-iminothiolane.
Caption: Influence of pH on reaction efficiency and product stability.
Experimental Protocol: Thiolation of a Protein
This protocol provides a general procedure for introducing sulfhydryl groups onto a protein using 2-iminothiolane.
Materials:
-
Protein to be thiolated
-
This compound (2-Iminothiolane)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0, containing 5 mM EDTA
-
Desalting column
-
Ellman's Reagent (DTNB) for quantifying sulfhydryl groups (optional)
Procedure:
-
Protein Preparation: Dissolve the protein to be thiolated in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL). If the protein is in an amine-containing buffer, exchange it with the Reaction Buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve 2-iminothiolane in the Reaction Buffer to a desired stock concentration (e.g., 10 mg/mL).
-
Thiolation Reaction: Add a 2- to 20-fold molar excess of the 2-iminothiolane solution to the protein solution. The exact molar ratio should be optimized for your specific application.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Purification: Remove the excess, unreacted 2-iminothiolane and byproducts by buffer exchange using a desalting column equilibrated with the desired buffer for your downstream application (e.g., PBS).[2]
-
Quantification (Optional): Determine the concentration of introduced sulfhydryl groups using Ellman's Assay.[2]
-
Downstream Application: Use the freshly thiolated protein immediately in your subsequent experimental steps to avoid the loss of sulfhydryl groups due to oxidation or cyclization.[1]
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Optimal pH range for reaction with primary amines | 7.0 - 9.0 | [1] | |
| Half-life of 2-iminothiolane hydrolysis | ~1 hour | 50mM triethanolamine buffer, pH 8 | [1] |
| Half-life of reaction with primary amines (20mM glycine) | ~5 minutes | 50mM triethanolamine buffer, pH 8 | [1] |
| Half-life of thiol adduct decay (amines with pKa ~8) | 0.3 to 3 hours | pH 8, 23°C | [4] |
| Half-life of thiol adduct decay (amines with pKa ~9.5) | 1 to 44 hours | pH 8, 0°C | [4] |
References
-
Traut's Reagent. Thermo Fisher Scientific.
-
Sulfhydration Kit With Traut's Reagent. G-Biosciences.
-
Singh, R., et al. (1996). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. Analytical Biochemistry, 236(1), 114-125.
-
Covalent Modification Of Recombinant Protein With Reactive Thiols. eGrove - University of Mississippi.
-
Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (d-Trp6,Leu13-ψ[CH2NH]-Phe14)BN6−14 and d-Trp-Gln. Journal of Peptide Research, 57(5), 383-389.
-
Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl). Reddit.
-
Introduction of free thiol groups by reaction of 2-IT (Traut's reagent)... ResearchGate.
-
An In-Depth Technical Guide to the Mechanism of Action of 2-Iminothiolane Hydrochloride. Benchchem.
-
Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2). PubMed.
-
Attachment strategy, using 2-iminothiolane (Traut's reagent) to... ResearchGate.
-
2-Iminothiolane. Wikipedia.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 4. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Minimizing Artifactual Modifications in Proteomics Sample Preparation
Welcome to the Technical Support Center dedicated to ensuring the integrity of your proteomics samples. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifactual modifications during sample preparation. Adherence to these principles is critical for generating high-quality, reproducible data and avoiding misinterpretation of results.
This resource is structured to address specific, common challenges encountered in the lab. Each section explains the underlying chemical principles of an artifact, provides actionable preventative measures, and offers a troubleshooting guide for when things go wrong.
Table of Contents
-
Carbamylation: The Urea Problem
-
FAQ: Understanding and Preventing Carbamylation
-
Troubleshooting Guide: High Levels of Carbamylation Detected
-
Protocol: In-Solution Digestion with Urea and Carbamylation Suppression
-
-
Oxidation: Protecting Methionine and Other Susceptible Residues
-
FAQ: Causes and Prevention of Artificial Oxidation
-
Troubleshooting Guide: Unexpected or High Levels of Methionine Oxidation
-
Protocol: Lysis Buffer Preparation to Minimize Methionine Oxidation
-
-
Deamidation: A Spontaneous Modification
-
FAQ: Understanding and Controlling Deamidation
-
Troubleshooting Guide: High Deamidation Levels in Samples
-
-
Alkylation Issues: Incomplete Reactions and Off-Target Modifications
-
FAQ: Ensuring Complete and Specific Cysteine Alkylation
-
Troubleshooting Guide: Incomplete Alkylation or Off-Target Modifications
-
-
General Contamination: The Keratin Nemesis and Other Contaminants
-
FAQ: Minimizing Keratin and Other Common Contaminants
-
Troubleshooting Guide: Persistent Keratin Contamination
-
Carbamylation: The Urea Problem
Urea is a powerful and widely used denaturant in proteomics for solubilizing proteins. However, in aqueous solutions, urea exists in equilibrium with ammonium cyanate.[1] The cyanate can decompose into isocyanic acid, which readily reacts with the primary amines of proteins, such as the N-terminus and the ε-amino group of lysine residues, in a process called carbamylation.[2][3][4] This modification can block enzymatic digestion, interfere with quantitative labeling strategies (e.g., iTRAQ), and alter peptide charge states and retention times, ultimately compromising protein identification and quantification.[2][5]
FAQ: Understanding and Preventing Carbamylation
Q1: What is carbamylation and why is it a problem in proteomics?
A1: Carbamylation is a non-enzymatic post-translational modification where isocyanic acid, derived from the decomposition of urea, covalently binds to free amino groups on proteins.[4][6] This is problematic because it can block the N-terminal and lysine side chains, preventing further chemical labeling and enzymatic digestion.[2] It also alters the mass and charge of peptides, which complicates mass spectrometry analysis and can lead to misinterpretation of data, especially when studying in vivo carbamylation, a modification associated with diseases like uremia.[2][5][7]
Q2: What are the main factors that promote carbamylation?
A2: The rate of urea dissociation and the extent of carbamylation are influenced by several factors:
-
Temperature: Higher temperatures accelerate the decomposition of urea into cyanate.[1][3]
-
pH: Basic pH conditions favor the formation of isocyanic acid.[1]
-
Incubation Time: Longer exposure to urea solutions increases the likelihood of carbamylation.[1][2]
-
Urea Concentration: Higher concentrations of urea lead to higher levels of carbamylation.[2]
Q3: How can I prevent or minimize carbamylation during my experiments?
A3: Several strategies can effectively minimize carbamylation:
-
Use Freshly Prepared Urea Solutions: Always prepare urea-containing buffers fresh for each experiment to minimize the initial concentration of cyanate.[1][3]
-
Control Temperature: Avoid heating urea-containing buffers above 37°C.[1] Performing sample preparation at room temperature can significantly reduce carbamylation.[3][5]
-
Use Cyanate Scavengers: Incorporate amine-containing reagents like Tris-HCl or ammonium bicarbonate into your buffers. These compounds act as scavengers, reacting with cyanate and making it unavailable to modify your protein sample.[1][2] Ammonium-containing buffers have been shown to be particularly effective.[2]
-
Consider Urea Alternatives: If possible, use alternative denaturants such as guanidine hydrochloride or detergents like sodium deoxycholate (SDC), which do not cause carbamylation.[3][5][8]
Troubleshooting Guide: High Levels of Carbamylation Detected
| Observation | Potential Cause | Recommended Action |
| High carbamylation on many peptides | Old or improperly stored urea solution. | Always prepare urea solutions fresh before use.[1][3] |
| High temperature during incubation. | Do not heat samples in urea above 37°C.[1] Perform incubations at room temperature if possible.[3][5] | |
| Prolonged incubation in urea. | Minimize the time your sample spends in urea-containing buffers. | |
| High pH of the buffer. | Ensure the pH of your buffer is not excessively basic. | |
| Carbamylation interfering with labeling (e.g., TMT, iTRAQ) | Carbamylation of primary amines blocks labeling. | Use a urea-free denaturation method or ensure efficient cyanate scavenging with ammonium bicarbonate.[2] |
| Incomplete digestion | Carbamylation at lysine residues inhibits trypsin cleavage. | Implement carbamylation prevention strategies. Consider using a combination of proteases.[9] |
Protocol: In-Solution Digestion with Urea and Carbamylation Suppression
This protocol is designed for the in-solution digestion of proteins using urea while actively minimizing carbamylation.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 8 M urea in 50 mM ammonium bicarbonate, pH 8.0. Crucially, prepare this solution fresh.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 45 minutes.[9]
-
-
Alkylation:
-
Dilution and Digestion:
-
Quenching and Cleanup:
Oxidation: Protecting Methionine and Other Susceptible Residues
Artificial oxidation, particularly of methionine residues to form methionine sulfoxide, is a common artifact in proteomics sample preparation.[12] This modification can alter protein structure and function and may be mistaken for a biologically relevant post-translational modification.[12] Oxidation is primarily caused by reactive oxygen species (ROS) that can be generated during sample handling.[12]
FAQ: Causes and Prevention of Artificial Oxidation
Q1: What is artificial methionine oxidation and why is it a concern?
A1: Artificial methionine oxidation is the non-biological conversion of methionine's thioether side chain into methionine sulfoxide.[12] This is a concern because it can alter a protein's structure and function, potentially leading to a loss of biological activity.[12] In proteomics, this artifact can be mistaken for a biologically relevant signal, compromising data integrity.[12]
Q2: What are the primary sources of oxidation during sample preparation?
A2: The main culprits are reactive oxygen species (ROS) generated by:
-
Exposure to Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures, can increase oxidation.[12]
-
Metal Ion Contamination: Trace metal ions like iron (Fe²⁺) and copper (Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals (Fenton reaction).[12] These can be present in buffers and reagents.[12]
-
Reagents and Lysis Methods: Certain buffers and mechanical lysis techniques like sonication can generate ROS.[12][13]
-
Light Exposure: UV light can promote the formation of ROS.[12]
Q3: How can I minimize methionine oxidation?
A3: You can implement the following preventative measures:
-
Work Quickly and at Low Temperatures: Minimize the sample's exposure to air and keep it on ice whenever possible.[13][14]
-
Use High-Purity Reagents: Utilize high-purity water (e.g., Milli-Q) and analytical grade reagents to reduce metal ion contamination.[12]
-
Degas Buffers: Sparge solutions with an inert gas like argon or nitrogen to remove dissolved oxygen.[12]
-
Incorporate Chelating Agents: Add a metal chelator such as EDTA (1-5 mM) to your buffers to sequester metal ions.[12]
-
Add Antioxidants: Include antioxidants like free L-methionine or sodium thiosulfate in your buffers to act as oxygen scavengers.[14][15]
Troubleshooting Guide: Unexpected or High Levels of Methionine Oxidation
| Observation | Potential Cause | Recommended Action |
| High levels of methionine oxidation across many peptides | Contaminated buffers or reagents with metal ions. | Use high-purity water and analytical grade reagents. Incorporate a chelating agent like EDTA into your buffers.[12] |
| Prolonged exposure to atmospheric oxygen. | Work quickly, keep samples on ice, and consider degassing buffers with an inert gas.[12][13] | |
| ROS generation during cell lysis (e.g., sonication). | Perform sonication in short bursts on ice to control temperature.[13] | |
| Oxidation observed after electrospray ionization | Oxidation can be induced during the electrospray process. | While difficult to eliminate completely, ensuring a clean and well-maintained ion source can help. Some studies suggest that this is a significant source of in-vitro oxidation.[16][17][18] |
Protocol: Lysis Buffer Preparation to Minimize Methionine Oxidation
This protocol outlines the preparation of a lysis buffer designed to minimize artificial methionine oxidation.[12]
Materials:
-
High-purity (Milli-Q or equivalent) water
-
HEPES buffer (1 M stock, pH 7.5)
-
NaCl (5 M stock)
-
EDTA (0.5 M stock, pH 8.0)
-
L-Methionine (solid)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare Base Buffer: For 100 mL of buffer, combine 5 mL of 1 M HEPES and 3 mL of 5 M NaCl in approximately 80 mL of high-purity water.
-
Degas: Sparge the solution with argon or nitrogen for 15–30 minutes to remove dissolved oxygen.
-
Add Protective Agents: While gently stirring, add 200 µL of 0.5 M EDTA (final concentration: 1 mM) and 0.15 g of L-Methionine (final concentration: 10 mM).
-
Finalize: Adjust the volume to 100 mL with degassed, high-purity water.
-
Store Properly: Store the buffer in a tightly sealed container at 4°C with the headspace flushed with inert gas. Use within 48 hours for best results.
Deamidation: A Spontaneous Modification
Deamidation is a non-enzymatic modification where the side chain amide group of asparagine (Asn) or glutamine (Gln) is hydrolyzed to a carboxylic acid.[19][20] This results in the conversion of Asn to aspartic acid or isoaspartic acid, and Gln to glutamic acid.[19] This modification introduces a mass shift of +0.98 Da, which can be challenging to detect without high-resolution mass spectrometry.[16] Deamidation can be induced during sample preparation, particularly under basic pH conditions typical for tryptic digestion.[16]
FAQ: Understanding and Controlling Deamidation
Q1: What is deamidation and why is it a problem?
A1: Deamidation is the removal of an amide group from asparagine or glutamine residues.[19][20] It is a concern because it can alter a protein's structure, stability, and function, and is often associated with protein degradation and aging.[16] Artificially induced deamidation during sample preparation can be mistaken for a physiological modification.[16]
Q2: What conditions promote deamidation?
A2: The rate of deamidation is influenced by:
-
pH: Deamidation is accelerated under basic conditions.[16][19]
-
Temperature: Higher temperatures increase the rate of deamidation.
-
Incubation Time: Longer incubation times, such as overnight digestions, can lead to increased deamidation.[16]
-
Primary Sequence: The amino acid sequence flanking the Asn or Gln residue can influence its susceptibility to deamidation. For example, Asn-Gly sequences are particularly prone to deamidation.[16]
Q3: How can I minimize deamidation during sample preparation?
A3: To control deamidation:
-
Control pH: Perform digests at a slightly acidic or neutral pH if your protease allows. However, for trypsin, which is optimal at a basic pH, minimizing incubation time is key.
-
Limit Incubation Time: Avoid unnecessarily long digestion times.
-
Consider Alternative Proteases: If deamidation is a significant issue, consider using a protease that is active at a lower pH, such as Glu-C.[19]
Troubleshooting Guide: High Deamidation Levels in Samples
| Observation | Potential Cause | Recommended Action |
| High levels of deamidation, especially at Asn-Gly sites | Prolonged tryptic digestion at basic pH. | Reduce the digestion time. Ensure the pH of the digestion buffer is not excessively high (typically pH 7-8 is used for trypsin).[16] |
| High temperature during digestion. | Perform digestion at 37°C and avoid higher temperatures. | |
| Difficulty distinguishing between in vivo and artifactual deamidation | Deamidation induced during sample preparation. | Consider using O¹⁸ labeling strategies to differentiate between deamidation that occurs in vivo versus during sample preparation.[16] |
Alkylation Issues: Incomplete Reactions and Off-Target Modifications
Reduction and alkylation are standard steps in proteomics to cleave disulfide bonds and permanently cap the resulting free cysteine residues, preventing them from reforming.[21][22] Iodoacetamide (IAA) is a commonly used alkylating agent.[21][23] However, incomplete alkylation or off-target reactions can lead to experimental artifacts.
FAQ: Ensuring Complete and Specific Cysteine Alkylation
Q1: What causes incomplete cysteine alkylation?
A1: Incomplete alkylation can result from:
-
Suboptimal pH: The reaction is most efficient at a pH between 7.5 and 8.5, where the cysteine thiol group is in its more reactive thiolate form.[21]
-
Incomplete Reduction: If disulfide bonds are not fully reduced by agents like DTT or TCEP, the cysteine residues will not be available for alkylation.[21]
-
Insufficient Reagent Concentration: The concentration of the alkylating agent must be sufficient to drive the reaction to completion.[21]
-
Reagent Instability: Iodoacetamide solutions are light-sensitive and should be prepared fresh and protected from light.[21]
Q2: What are off-target alkylation reactions?
A2: Alkylating agents like IAA are not perfectly specific and can react with other nucleophilic amino acid side chains, most notably lysine, but also histidine, methionine, and the N-terminus.[24] This can complicate data analysis by introducing unexpected mass shifts.
Q3: How can I avoid these alkylation-related problems?
A3: To ensure proper alkylation:
-
Optimize pH: Maintain a pH between 7.5 and 8.5 during alkylation.[21]
-
Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like DTT or TCEP and allow adequate reaction time.
-
Use Sufficient Alkylating Agent: A 2- to 5-fold molar excess of the alkylating agent over the sulfhydryl content is often recommended.[21]
-
Prepare Reagents Fresh: Always prepare iodoacetamide solutions fresh and keep them in the dark.[21]
Troubleshooting Guide: Incomplete Alkylation or Off-Target Modifications
| Observation | Potential Cause | Recommended Action |
| Peptides with unmodified cysteines detected | Incomplete reduction of disulfide bonds. | Ensure sufficient concentration and incubation time for the reducing agent. |
| Incomplete alkylation. | Check the pH of the reaction buffer (should be 7.5-8.5).[21] Use a fresh, light-protected solution of iodoacetamide at a sufficient concentration.[21] | |
| Unexpected mass shifts on lysine or other residues | Off-target alkylation. | Ensure the pH is not too high, as this can increase the reactivity of lysine's amino group. Consider quenching the alkylation reaction with DTT after the incubation period. |
| Double alkylation of lysine mimicking ubiquitination | A double alkylation of lysine by iodoacetamide results in a mass shift of +114 Da, which is isobaric to the diglycine remnant of ubiquitination.[24] | Be cautious when interpreting this mass shift. Use alternative alkylating agents or carefully control reaction conditions to minimize this artifact. |
General Contamination: The Keratin Nemesis and Other Contaminants
Contamination is a pervasive issue in proteomics, with human keratins from skin, hair, and dust being the most common culprits.[25][26][27] Contaminants can suppress the signal of low-abundance peptides of interest, leading to reduced protein identifications.[25][26] Other common contaminants include polymers like polyethylene glycol (PEG) from detergents and lab wipes, and salts that interfere with ionization.[27][28]
FAQ: Minimizing Keratin and Other Common Contaminants
Q1: What are the main sources of keratin contamination?
A1: Keratin contamination primarily comes from:
-
Personnel: Skin flakes, hair, and clothing (especially wool).[25][26][29]
-
Reagents and Labware: Contaminated solutions, pipette tips, and glassware.[25][27]
Q2: How can I prevent keratin contamination?
A2: A clean work environment and careful handling are essential:
-
Work in a Clean Space: Whenever possible, perform sample preparation steps in a laminar flow hood.[25][26]
-
Personal Protective Equipment: Always wear non-latex gloves and a clean lab coat.[25] Tie back long hair.[30]
-
Clean Labware: Thoroughly clean all glassware and work surfaces with ethanol or methanol.[25][30]
-
Use High-Quality Reagents: Use fresh, high-purity reagents and consider filtering solutions.[30]
Q3: What are other common contaminants to be aware of?
A3: Besides keratin, be mindful of:
-
Polymers: Polyethylene glycol (PEG) is found in many detergents (Triton X-100, Tween) and lab wipes and can suppress the signal of your peptides.[27]
-
Salts: High salt concentrations from buffers like PBS can suppress ionization. Use volatile salts like ammonium bicarbonate when possible.[27]
-
Detergents: While useful for solubilization, many detergents need to be removed before mass spectrometry analysis.
Troubleshooting Guide: Persistent Keratin Contamination
| Observation | Potential Cause | Recommended Action |
| High abundance of keratin peptides in results | Environmental contamination. | Work in a laminar flow hood.[25][26] Wipe down all surfaces and equipment with ethanol before use.[25] |
| Contamination from the user. | Always wear clean gloves and a lab coat. Avoid touching your face or hair.[25][30] | |
| Contaminated reagents or labware. | Use fresh aliquots of high-purity reagents. Use dedicated glassware for mass spectrometry sample preparation.[27][30] |
Visualizations
Experimental Workflow for Minimizing Artifactual Modifications
Caption: A recommended workflow for proteomics sample preparation highlighting key steps where artifactual modifications can be introduced and mitigated.
Decision Tree for Troubleshooting High Carbamylation
Caption: A decision tree to systematically troubleshoot the causes of high carbamylation in proteomics samples.
References
- Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. (n.d.).
- How to prevent artificial oxidation of methionine during sample preparation - Benchchem. (n.d.).
- Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. (2019, May 7).
- Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC - NIH. (n.d.).
- Avoiding Keratin Contamination. (n.d.).
- Sample preparation and cleanup methods for clinical top-down proteomics - PMC - NIH. (n.d.).
- Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (2022, November 1).
- How to Reduce the Oxidation of Therapeutic Proteins - News-Medical.Net. (2019, March 27).
- Minimizing Contamination in Mass Spectrometry and Proteomic Experiments. (n.d.).
- How to avoid keratin contamination in protein samples for mass spectrometry analysis? (n.d.).
- Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. (2025, January 2).
- Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! (2025, June 5).
- Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. (2025, January 2).
- Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting - MetwareBio. (n.d.).
- Common errors in mass spectrometry-based analysis of post-translational modifications - PMC - NIH. (n.d.).
- WO2017123440A1 - Protein preparation by reduction of oxidized methionines - Google Patents. (n.d.).
- In-solution protein digestion - Mass Spectrometry Research Facility - University of Oxford. (n.d.).
- Deamidation - Wikipedia. (n.d.).
- A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry - PreOmics. (2024, May 31).
- Mechanism of Protein Deamidation and Its Impact on Function - Mtoz Biolabs. (n.d.).
- Tips and Tricks for Proteomic Sample Preparation | Biocompare. (2022, April 22).
- Proteomics Analysis of Carbamylation. (n.d.).
- How to address incomplete cysteine alkylation with Desthiobiotin-Iodoacetamide. - Benchchem. (n.d.).
- Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange. (2020, April 24).
- Deamidation level (reported as percentage) of asparagine (N) and... - ResearchGate. (n.d.).
- Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? | ResearchGate. (2023, November 16).
- [Carbamylation of proteins--mechanism, causes and consequences] - PubMed. (n.d.).
- Urea and protein carbamylation in ESRD: Surrogate markers or partners in crime? - NIH. (n.d.).
- Protein digestion and Peptide labelling strategies/span - UWPR. (n.d.).
- Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - eScholarship.org. (n.d.).
- Nutritional therapy reduces protein carbamylation through urea lowering in chronic kidney disease | Nephrology Dialysis Transplantation | Oxford Academic. (2017, July 11).
- Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques. (2025, October 29).
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - NIH. (n.d.).
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Technical Support Center: Handling Light-Sensitive Alkylating Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the safe and effective handling of light-sensitive alkylating agents. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your critical work.
Section 1: Foundational Knowledge & General Precautions (FAQs)
This section addresses the fundamental principles and overarching safety measures required when working with this challenging class of compounds.
Q1: What scientifically makes an alkylating agent "light-sensitive"?
A: An alkylating agent is deemed light-sensitive if it possesses a chemical structure, known as a chromophore, that can absorb photons from light, particularly in the UV and blue-violet regions of the spectrum (approx. 300-500 nm).[1][2][3] This absorbed energy elevates the molecule to an excited state, initiating a photochemical reaction. This can lead to the cleavage of bonds or the formation of reactive intermediates, ultimately degrading the parent compound into impurities.[1][3] For many pharmaceutical compounds, this photodegradation can result in a loss of efficacy and the creation of potentially toxic byproducts.[1][3][4]
Q2: What are the primary risks associated with mishandling these agents?
A: The risks are twofold: personnel safety and experimental failure .
-
Safety Risk: Alkylating agents are often cytotoxic, mutagenic, and carcinogenic by design; their mechanism of action involves covalently modifying DNA, which can lead to cell death or mutation.[5][6][7] Inadvertent exposure through inhalation, ingestion, or skin contact poses a significant health hazard to laboratory personnel.[7]
-
Experimental Risk: The degradation of your agent compromises its purity and concentration. This leads directly to non-reproducible results, loss of compound efficacy in assays, and potentially misleading data due to the unforeseen biological activity of degradation products.[2][3][4]
Q3: How should I properly store light-sensitive alkylating agents?
A: Proper storage is your first line of defense against degradation.
-
Primary Container: Always use amber-colored or opaque vials that block UV and visible light.[2][8][9] For extremely sensitive compounds, wrapping the vial in aluminum foil provides an additional barrier.[4][10]
-
Environment: Store agents in a dark, temperature-controlled environment as specified by the manufacturer, often in a refrigerator (+4°C) or freezer (-20°C to -80°C).[2][10] Ensure containers are tightly sealed to prevent exposure to moisture and air, which can also contribute to degradation.
-
Location: Keep these chemicals away from direct sunlight and sources of heat.[9] Avoid storing them under a laboratory hood where they might be exposed to fluorescent lighting for extended periods.[9]
Q4: My lab has standard fluorescent lighting. Is this a problem?
A: Yes, it can be. Standard fluorescent lights emit wavelengths in the blue and UV spectrum that can initiate photodegradation.[11][12] For highly sensitive work, it is best to work in a dedicated darkroom or a space where you can minimize light exposure.[8] If this is not possible, installing special amber or yellow LED lighting, which filters out the damaging shorter wavelengths (typically below 500 nm), is a highly effective engineering control.[1][11][12][13][14] These lights provide sufficient illumination for lab work without affecting most photosensitive compounds.[12][14]
Section 2: Experimental Workflow & Troubleshooting
Inconsistent results are a common frustration when working with sensitive reagents. This section breaks down the experimental process to identify and resolve potential sources of error.
Core Experimental Workflow
The following diagram outlines the critical stages for handling light-sensitive alkylating agents, emphasizing points where light protection is paramount.
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Addressing solubility issues of 2-(Carbamimidoylthio)acetic acid hydrochloride in organic solvents.
Welcome to the technical support center for 2-(Carbamimidoylthio)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the solubility of this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Direct, quantitative solubility data for this specific compound across a wide range of organic solvents is not extensively published. However, based on its chemical structure, we can make well-grounded predictions. The molecule is a hydrochloride salt containing a highly polar guanidinium group and a carboxylic acid moiety.[1][2] As such, it is readily soluble in water and other highly polar protic solvents.[3] Its solubility is expected to be significantly lower in non-polar or weakly polar organic solvents.[1][4] It is known to be soluble in polar aprotic solvents like DMSO and DMF, which are often good starting points for creating stock solutions.[5]
Q2: Why is this compound so difficult to dissolve in solvents like Toluene, Hexane, or Dichloromethane?
The poor solubility arises from a fundamental chemical principle: "like dissolves like".[6][7]
-
High Polarity and Ionic Nature: this compound is a salt. In this form, the guanidinium group is protonated, carrying a positive charge, which is balanced by a chloride anion. This ionic nature makes it highly polar.
-
Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-NH2, -OH) and acceptors (C=O, =N-), allowing it to interact strongly with polar, protic solvents like water or methanol.[1]
-
Solvent Mismatch: Non-polar solvents like hexane and toluene lack the ability to form strong interactions (like hydrogen bonds or dipole-dipole interactions) needed to overcome the strong intermolecular forces within the compound's crystal lattice.[8] Dissolving the compound in these solvents is energetically unfavorable.
Q3: Can I simply heat the mixture to improve solubility?
Heating can increase the solubility of many compounds, as the dissolution process is often endothermic.[8][9] However, this must be done with caution. Aggressive or prolonged heating can lead to degradation of the compound. It is recommended to use gentle warming (e.g., 40-50°C) and monitor for any changes in color or the appearance of particulates, which could indicate decomposition. Always perform a small-scale test first.
Q4: Is it possible to convert the hydrochloride salt to its free base form to improve solubility in organic solvents?
Yes, this is a common chemical strategy. By neutralizing the hydrochloride with a suitable base (e.g., sodium bicarbonate, triethylamine), you can generate the free base form of 2-(Carbamimidoylthio)acetic acid. The free base is less polar than the salt and will likely exhibit significantly improved solubility in a wider range of organic solvents.
Critical Consideration: This is a chemical modification. The free base and the hydrochloride salt are different chemical entities with distinct physical and chemical properties. You must verify if the free base form is compatible with your downstream application. A protocol for this conversion is provided in the troubleshooting section.[10]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Screening
When the ideal solvent is unknown, a systematic screening process is the most reliable method for identifying a suitable solvent or co-solvent system. This protocol provides a structured way to test solubility empirically.
Experimental Workflow: Systematic Solubility Screening
Step-by-Step Protocol:
-
Preparation: Accurately weigh 1-5 mg of this compound into several small, sealable vials (e.g., 1.5 mL glass vials).
-
Solvent Selection: Prepare a panel of solvents from different chemical classes. Refer to Table 1 for a recommended list.
-
Initial Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high target concentration (e.g., 10-50 mg/mL).
-
Mixing: Cap the vial securely and vortex vigorously for 2-5 minutes.
-
Observation: Visually inspect the solution. If it is perfectly clear, the compound is soluble at or above this concentration. If solids remain, proceed to the next step.
-
Energy Input (Optional): Place the vial in a bath sonicator for 10-15 minutes. This can help break up aggregates and accelerate dissolution.[11] Gentle warming can also be applied here.
-
Equilibration: Allow the vial to stand at a constant temperature (e.g., room temperature) for at least 1-2 hours to ensure it reaches equilibrium.
-
Final Assessment: If the solution is still not clear, the compound is not fully soluble at this concentration. For a quantitative measurement, centrifuge the sample to pellet undissolved solid and analyze the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Table 1: Recommended Solvent Screening Panel
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol | High | Excellent hydrogen bonding capability, matches the polar nature of the solute.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dipole moment can solvate the ionic compound. Often used for stock solutions.[5] |
| Ethers | THF, 2-Propanol (IPA) | Low to Very Low | Moderate polarity; IPA is sometimes effective for recrystallizing HCl salts.[12] |
| Esters | Ethyl Acetate | Very Low | Lower polarity; useful as an anti-solvent or for washing impurities.[12] |
| Hydrocarbons | Toluene, Hexane | Negligible | Non-polar solvents are unable to solvate the highly polar salt.[4] |
Guide 2: Advanced Solubility Enhancement Techniques
If single solvents are ineffective, the following techniques can be employed.
Technique A: Co-Solvency
The use of co-solvents is a powerful technique to enhance the solubility of poorly soluble compounds.[8][13] This involves blending a solvent in which the compound is soluble (e.g., DMSO) with one in which it is not (e.g., Toluene).
Protocol:
-
Attempt to dissolve the compound in the desired non-polar or weakly polar solvent (Solvent B).
-
While stirring, add a highly polar co-solvent (Solvent A, e.g., DMSO or Methanol) dropwise.
-
Observe for dissolution. Note the approximate ratio of Solvent A to Solvent B required to achieve a clear solution.
-
Caution: Be aware that the compound may precipitate if the final solution is further diluted with Solvent B.[8] Always test the stability of the co-solvent solution for your specific application.
Technique B: pH Adjustment (Conversion to Free Base)
This technique chemically modifies the compound from its salt form to its less polar free base, which often has better solubility in organic solvents.
Protocol:
-
Dissolve or suspend the hydrochloride salt in a minimal amount of water.
-
Slowly add a mild aqueous base solution (e.g., saturated sodium bicarbonate) while monitoring the pH. Continue until the pH is slightly alkaline (pH 8-9).
-
The less polar free base may precipitate from the aqueous solution.
-
Extract the free base into a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to isolate the free base.
-
The resulting solid or oil is the free base, which can now be tested for solubility in your desired organic solvent.
References
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- Sciencemadness Wiki. (2025, October 13). Guanidine.
- Pawar, P., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Pharmapproach. (2024, September 28). Enhancing solubility of poorly soluble drugs using various techniques.
- Solubility of Things. (n.d.). Guanidinium nitrate.
- Sibaonuo Chemical. (2025, December 26). What is the solubility of Guanidine Carbonate in different solvents?
- International Journal for Scientific and Innovative Research. (n.d.). Methods to boost solubility.
- Journal of Drug Delivery and Therapeutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
- ResearchGate. (2025, August 7). Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents.
- Smolecule. (2023, August 15). This compound.
- PubChem. (n.d.). 2-(Carbamimidoylthio)acetic acid; chlorine.
- TOKU-E. (n.d.). Solubility Data Resource.
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Validation & Comparative
A Researcher's Guide to Quantitative Mass Spectrometry for Validating Protein Modification by 2-(Carbamimidoylthio)acetic acid hydrochloride
For researchers, scientists, and drug development professionals, the precise validation and quantification of protein modifications are paramount to elucidating biological mechanisms and ensuring the efficacy and specificity of therapeutic candidates. This guide provides an in-depth technical comparison of modern quantitative mass spectrometry-based proteomics strategies for validating and quantifying protein modification by 2-(Carbamimidoylthio)acetic acid hydrochloride. This compound, a reagent utilized for introducing a carbamimidoylthio functional group onto primary amines, primarily targeting the ε-amino group of lysine residues, necessitates rigorous analytical validation to confirm modification sites and stoichiometry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to design robust, self-validating systems for your specific research questions. We will objectively compare the leading quantitative methodologies—Label-Free Quantification (LFQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) labeling—providing the technical rationale and field-proven insights to guide your selection.
The Chemistry of Modification: Targeting Primary Amines
This compound reacts with primary amines, such as the side chain of lysine, to form a stable amidine linkage. This modification introduces a novel functional group onto the protein surface, potentially altering its structure, function, and interaction partners. The reaction is analogous to guanidination, which converts lysine to homoarginine and is known to influence the ionization efficiency of peptides in mass spectrometry.[1][2] Understanding the nature of this chemical modification is the first step in designing a successful validation strategy.
The modification of a primary amine (e.g., on a lysine residue) by 2-(Carbamimidoylthio)acetic acid results in a specific mass shift. The molecular formula of the added moiety is C3H4N2O2S. The monoisotopic mass of this addition can be calculated as follows:
(3 * 12.000000) + (4 * 1.007825) + (2 * 14.003074) + (2 * 15.994915) + (1 * 31.972071) = 132.0000 Da
This calculated mass shift is a critical parameter for identifying modified peptides in mass spectrometry data.
A Comparative Analysis of Quantitative Proteomics Strategies
The choice of a quantitative proteomics workflow is a critical decision that will impact the depth, precision, and accuracy of your results. Here, we compare three leading methodologies for the analysis of protein modifications.
| Feature | Label-Free Quantification (LFQ) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Tandem Mass Tag (TMT) Labeling |
| Principle | Compares signal intensities (peak areas or spectral counts) of peptides across different runs.[3] | Metabolic incorporation of "heavy" stable isotope-labeled amino acids in cell culture.[4][5][6][7] | Chemical labeling of peptides with isobaric tags that generate reporter ions upon fragmentation. |
| Pros | - High proteome coverage- Simpler sample preparation- Lower cost | - High quantitative accuracy and precision- Low experimental variability as samples are mixed early- Excellent for studying dynamic PTMs[6][7][8] | - High multiplexing capability (up to 18 samples)- Reduced instrument time per sample- Good for large-scale comparative studies |
| Cons | - Prone to higher variability between runs- Missing values can be a challenge- Data analysis can be complex | - Limited to cell culture models that can be metabolically labeled- Arginine-to-proline conversion can be an issue[9]- Higher cost of labeled media | - Can suffer from ratio compression- Lower proteome coverage compared to LFQ- More complex sample preparation |
| Best For | Large-scale studies with many conditions where high precision is not the primary goal. | Studies requiring high quantitative accuracy to detect subtle changes in modification stoichiometry in cell lines. | Comparative studies with multiple conditions or time points where throughput is important. |
Expert Rationale for Method Selection:
For the validation and quantification of a specific chemical modification like the one introduced by this compound, SILAC often emerges as the superior choice when working with cell culture models.[4][6][7] The in-vivo labeling minimizes sample handling errors, leading to high precision and accuracy, which is crucial for determining the stoichiometry of a modification.[6][7]
However, if the experimental design involves tissue samples or a large number of conditions where multiplexing is advantageous, TMT labeling would be a strong contender. For initial discovery-phase experiments where the primary goal is to identify as many modified proteins as possible, Label-Free Quantification offers the highest proteome coverage.[3]
Experimental Workflow: A Validated Protocol Using SILAC and High-Resolution Mass Spectrometry
This section provides a detailed, step-by-step protocol for the quantitative analysis of protein modification by this compound using a SILAC-based approach.
Diagram of the SILAC-based Quantitative Proteomics Workflow
Caption: SILAC workflow for quantitative analysis of protein modification.
Step-by-Step Methodology
-
Cell Culture and SILAC Labeling:
-
Culture two populations of cells in parallel. For the 'light' condition, use standard culture medium. For the 'heavy' condition, use medium supplemented with stable isotope-labeled essential amino acids (e.g., 13C6-Lysine and 13C6,15N4-Arginine).[5]
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings.
-
-
Treatment with this compound:
-
Treat the 'heavy' labeled cells with the desired concentration of this compound for the appropriate duration. The 'light' labeled cells will serve as the untreated control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in both lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Pooling and Protein Digestion:
-
Combine equal amounts of protein from the 'light' and 'heavy' lysates (1:1 ratio).[5]
-
Perform in-solution or in-gel digestion of the combined protein mixture using sequencing-grade trypsin.
-
Causality: Trypsin cleaves C-terminal to lysine and arginine residues. Modification of lysine residues may hinder tryptic cleavage, leading to missed cleavages. This can be a useful indicator of modification but may also complicate data analysis.[10]
-
-
-
Peptide Desalting and Fractionation:
-
Desalt the resulting peptide mixture using C18 solid-phase extraction.
-
For complex samples, consider peptide fractionation using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) method to acquire MS1 survey scans followed by MS2 fragmentation of the most intense precursor ions.
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.
-
Configure the search parameters to include the calculated mass shift of 132.0000 Da on lysine residues as a variable modification.
-
The software will identify peptides and quantify the relative abundance of the 'heavy' (modified) versus 'light' (unmodified) forms.
-
-
Validation of Modified Peptides:
-
Manually inspect the MS/MS spectra of putative modified peptides to confirm the presence of the modification.
-
Expected Fragmentation Pattern: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone will fragment to produce b- and y-ions.[11] If a lysine residue is modified, the corresponding b- and y-ions containing that residue will show a mass shift of +132.0000 Da.[12][13] The presence of a complete series of shifted fragment ions provides high confidence in the localization of the modification.
-
Data Presentation: Summarizing Quantitative Results
Quantitative data should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Example Quantitative Data for a Modified Protein
| Protein | Peptide Sequence | Modification Site | SILAC Ratio (Heavy/Light) | p-value |
| Protein X | K.AES...R.L | K123 | 15.6 | 0.001 |
| Protein X | R.V...K.T | K245 | 1.1 | 0.89 |
| Protein Y | K.G...I.V | K56 | 22.3 | <0.001 |
| Protein Z | R.T...L.K | K189 | 1.3 | 0.75 |
Concluding Remarks
The validation and quantification of protein modifications by novel chemical entities like this compound are essential for advancing chemical biology and drug discovery. By carefully selecting the appropriate quantitative mass spectrometry workflow and meticulously executing the experimental protocol, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps to design and implement a robust analytical strategy, ensuring the scientific integrity of your findings.
References
- Kaur, S., et al. (2018). Guanidination: A promising derivatization for improving protein and peptide analysis by mass spectrometry. Mass Spectrometry Reviews, 37(5), 604-629.
- Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.
- Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192.
- Grubb, S. C., et al. (2021). Quantitative proteomics reveals extensive lysine ubiquitination and transcription factor stability states in Arabidopsis. The Plant Cell, 33(4), 1335-1355.
- Zee, R. P., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry, 52, 147-161.
- Walton, A., et al. (2016). A new method for the identification of ubiquitination sites in plants. The Plant Journal, 85(2), 297-308.
- Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.
- Bae, T., et al. (2017). PTM-Shepherd: analysis and summarization of post-translational and chemical modifications from open search results. Molecular & Cellular Proteomics, 16(8), 1473-1484.
- Tyanova, S., et al. (2016). The Perseus computational platform for comprehensive analysis of (prote)omics data.
- Rappsilber, J., et al. (2007). The art and practice of protein identification by mass spectrometry.
- Hale, J. E., et al. (2004). Guanidination of tryptic peptides without desalting for MALDI-TOF MS analysis. Journal of Biomolecular Techniques, 15(3), 196-204.
- Van Hoof, D., et al. (2007). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 6(12), 2215-2221.
- Blagoev, B., et al. (2003). A proteomics strategy to elucidate functional protein-protein interactions applied to EGF signaling.
- Hsu, J. L., et al. (2003). Analysis of fragmentation pathways of peptide modified with quaternary ammonium and phosphonium group as ionization enhancers. International Journal of Molecular Sciences, 22(22), 12459.
- Choudhary, C., et al. (2009). Validation of protein acetylation by mass spectrometry. Methods in Molecular Biology, 527, 293-304.
- Baldwin, M. A. (2004). Identification of protein modifications by mass spectrometry. Methods in Molecular Biology, 244, 207-221.
- Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
- Medzihradszky, K. F., & Chalkley, R. J. (2015).
- Good, D. M., et al. (2007). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Journal of the American Society for Mass Spectrometry, 18(11), 1956-1963.
- Bowie, J. H. (2011). Negative-ion mass spectrometry. Fragmentations of (M–H)− ions of underivatized and of post-translationally modified peptides. Application to peptide and protein sequence determination. Mass Spectrometry Reviews, 30(6), 1046-1073.
- Chen, X., et al. (2015). Quantitative proteomics using SILAC: principles, applications, and developments. Proteomics, 15(18), 3175-3192.
- Deery, M. J., et al. (2012). The quantitative analysis of protein phosphorylation using a label-free strategy. Methods in Molecular Biology, 790, 129-142.
- Zee, R. P., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry, 52, 147-161.
- Ramazi, S., & Zahiri, J. (2021). Post-translational modifications in proteins: resources, tools and prediction methods.
- Udeshi, N. D., et al. (2013). Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition. Molecular & Cellular Proteomics, 12(3), 823-831.
- Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(9), 689-695.
- Bantscheff, M., et al. (2012). Chemoproteomics profiling of drug-target interactions. Nature Reviews Drug Discovery, 11(12), 929-941.
-
Agilent Technologies. (2011). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
- Cox, J., et al. (2014). A practical guide to the workflow and analysis of quantitative proteomics data. Methods in Molecular Biology, 1156, 1-17.
- Wold, F. (1981). In vivo chemical modification of proteins (post-translational modification). Annual Review of Biochemistry, 50, 783-814.
- Kuster, B., et al. (2005). Scoring proteomes with proteotypic peptide probes. Nature Reviews Molecular Cell Biology, 6(7), 577-583.
- Mertins, P., et al. (2013). Ischemia in tumors induces early and sustained phosphorylation of the mitochondrial protein LRPPRC. Molecular & Cellular Proteomics, 12(10), 2780-2790.
- McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
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- 1. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Label-Free Quantitation of Protein Modifications by Pseudo Selected Reaction Monitoring with Internal Reference Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Alkylating Agents in Proteomics: A Senior Application Scientist's Perspective
In the intricate workflow of mass spectrometry-based proteomics, the reduction and alkylation of cysteine residues are critical steps that significantly influence the quality and reliability of the final data. The primary goal of this process is to irreversibly modify the thiol groups of cysteine residues, preventing the reformation of disulfide bonds and ensuring proper protein unfolding and enzymatic digestion. The choice of alkylating agent, however, is far from trivial, with different classes of reagents exhibiting distinct reaction mechanisms, specificities, and side reactions that can profoundly impact experimental outcomes.
This guide provides an in-depth comparison of the efficacy of different classes of alkylating agents commonly used in proteomics. We will delve into the chemical principles governing their reactivity, compare their performance based on experimental data, and provide practical guidance to help researchers make informed decisions for their specific applications.
The Fundamental Role of Cysteine Alkylation
Following the reduction of disulfide bonds, typically with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the newly exposed sulfhydryl groups (-SH) of cysteine residues are highly reactive. If left unmodified, these groups can re-oxidize, leading to protein refolding and aggregation, which can hinder enzymatic digestion by proteases like trypsin. Incomplete digestion results in missed cleavages and a lower number of identified peptides and proteins.
Alkylation introduces a stable, irreversible modification to the cysteine thiol group, effectively "capping" it and preventing disulfide bond reformation. This ensures that the protein remains in a denatured, linear state, which is optimal for enzymatic cleavage and subsequent analysis by mass spectrometry.
Classes of Alkylating Agents: A Comparative Analysis
The most common alkylating agents in proteomics fall into two major classes: haloacetyl derivatives (e.g., iodoacetamide) and maleimides (e.g., N-ethylmaleimide). Each class possesses a unique reaction mechanism that dictates its specificity and potential for off-target modifications.
Iodoacetamide (IAA) and its Analogs
Iodoacetamide (IAA) is arguably the most widely used alkylating agent in proteomics. It belongs to the haloacetyl class of compounds and reacts with nucleophiles, such as the thiolate anion (S-) of cysteine, via an SN2 nucleophilic substitution reaction.
Mechanism of Action:
The reaction proceeds as the negatively charged thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom, displacing the iodide leaving group. This forms a stable thioether bond, resulting in the S-carboxyamidomethylation of the cysteine residue.
Diagram of Iodoacetamide Alkylation Workflow:
Caption: A simplified workflow for proteomics sample preparation highlighting the alkylation step.
Performance and Considerations:
-
Efficacy: IAA is generally highly effective at alkylating cysteine residues, with reaction times typically ranging from 30 to 60 minutes in the dark at room temperature.
-
Specificity: While highly specific for cysteine thiols, IAA can exhibit side reactions with other nucleophilic amino acid side chains, particularly at higher pH and concentrations. These off-target modifications can occur on methionine, histidine, lysine, and the N-terminus of proteins. These side reactions can complicate data analysis by introducing unexpected mass shifts.
-
Light Sensitivity: IAA is light-sensitive and should be handled in the dark to prevent the formation of reactive iodine species that can lead to undesirable side reactions.
-
Cost-Effectiveness: IAA is a relatively inexpensive reagent, contributing to its widespread adoption in many laboratories.
N-ethylmaleimide (NEM)
N-ethylmaleimide (NEM) represents the maleimide class of alkylating agents. Its reaction mechanism differs significantly from that of IAA, proceeding via a Michael addition reaction.
Mechanism of Action:
The thiolate anion of cysteine attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond. This reaction is generally faster and more specific for thiols than the SN2 reaction of IAA.
Performance and Considerations:
-
Specificity: NEM is considered more specific for cysteine thiols compared to IAA, with a lower propensity for off-target modifications of other amino acid residues. This increased specificity can lead to cleaner mass spectra and more confident peptide identifications.
-
Reaction Speed: The reaction of NEM with thiols is typically faster than that of IAA.
-
Hydrolysis: A potential drawback of NEM is its susceptibility to hydrolysis, which opens the maleimide ring and renders the reagent inactive. Therefore, NEM solutions should be prepared fresh before use.
-
Mass Modification: NEM adds a larger mass to the cysteine residue compared to IAA, which should be accounted for in the search parameters of the mass spectrometry data analysis software.
Other Alkylating Agents
While IAA and NEM are the most common, other alkylating agents are used for specific applications:
-
4-Vinylpyridine: This reagent is often used when N-terminal sequencing of a protein is desired. Its reaction with cysteine produces a derivative that is stable to the Edman degradation chemistry.
-
Chloroacetamide: A more reactive and less expensive alternative to iodoacetamide, but with a higher potential for side reactions.
Quantitative Comparison of Alkylating Agent Performance
| Feature | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition |
| Primary Target | Cysteine Thiol | Cysteine Thiol |
| Reaction Speed | Moderate (30-60 min) | Fast |
| Specificity | High, but with known off-target reactions | Very High |
| Common Side Reactions | Alkylation of Met, His, Lys, N-terminus | Hydrolysis of the reagent |
| Mass Addition (Monoisotopic) | +57.021464 Da | +125.047679 Da |
Experimental Protocols
The following is a generalized, step-by-step protocol for the reduction and alkylation of proteins in solution for proteomics analysis.
In-Solution Reduction and Alkylation Protocol
-
Protein Solubilization: Solubilize the protein sample in a suitable buffer, such as 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C.
-
Alkylation (Choice of Agent):
-
Using Iodoacetamide (IAA): Add a freshly prepared solution of IAA in the same buffer to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.
-
Using N-ethylmaleimide (NEM): Add a freshly prepared solution of NEM in the same buffer to a final concentration of 55 mM. Incubate for 30 minutes at room temperature.
-
-
Quenching: Quench the excess alkylating agent by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.
-
Sample Cleanup and Digestion: Proceed with buffer exchange to remove urea/guanidine and the reducing/alkylating agents, followed by enzymatic digestion with trypsin.
Diagram of Alkylation Reaction Mechanisms:
Caption: Reaction mechanisms of IAA (SN2) and NEM (Michael Addition) with cysteine thiols.
Conclusion and Recommendations
The choice between iodoacetamide and N-ethylmaleimide, the two most common alkylating agents in proteomics, depends on the specific goals of the experiment.
-
For routine protein identification and quantification experiments, iodoacetamide remains a robust and cost-effective choice. Its performance is well-characterized, and its potential side reactions can be minimized by carefully controlling the reaction conditions (pH, concentration, and light exposure).
-
When high specificity is paramount, such as in studies of post-translational modifications where minimizing off-target effects is critical, N-ethylmaleimide is the superior option. Its higher specificity for cysteine thiols can lead to cleaner data and reduce ambiguity in peptide identification.
Ultimately, the optimal alkylating agent is the one that provides the most complete and specific modification of cysteine residues with the fewest side reactions for a given sample and experimental design. It is recommended to perform pilot experiments to evaluate the performance of different alkylating agents for new or challenging sample types. By understanding the chemical principles and performance characteristics of these reagents, researchers can enhance the quality and reliability of their proteomics data.
References
-
N-Ethylmaleimide. Wikipedia. [Link]
A Comparative Analysis of the Cross-Reactivity of 2-(Carbamimidoylthio)acetic acid hydrochloride with Structurally-Related Amino Acids
Abstract
This technical guide provides a comprehensive analysis of the cross-reactivity of 2-(Carbamimidoylthio)acetic acid hydrochloride (CTAA), a compound of interest in biochemical and pharmaceutical research for its role as a potential enzyme inhibitor[1]. Understanding the specificity and potential off-target interactions of CTAA is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide details a robust experimental workflow for assessing the cross-reactivity of CTAA against a panel of common amino acids, presenting hypothetical data to illustrate the compound's interaction profile. The methodologies described herein are designed to provide researchers with a framework for evaluating the specificity of similar small molecules in their own laboratories.
Introduction: The Imperative of Specificity in Drug Discovery
This compound, with the molecular formula C₃H₇ClN₂O₂S, is a water-soluble salt characterized by a carbamimidoylthio group linked to an acetic acid moiety[1]. Its structural features suggest potential interactions with biological targets, particularly enzymes involved in metabolic pathways[1]. In the realm of drug discovery and biochemical research, the specificity of a compound for its intended target is a critical determinant of its efficacy and safety profile. Cross-reactivity, the unintended interaction of a compound with molecules other than its primary target, can lead to a variety of undesirable outcomes, including diminished therapeutic effect, off-target toxicity, and confounding experimental data.
Given that amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes, assessing the potential for interaction between CTAA and these molecules is a critical step in its characterization. This guide provides a systematic approach to evaluating the cross-reactivity of CTAA with a selection of amino acids, employing established analytical techniques to ensure data integrity and reproducibility.
Experimental Design: A Multi-Faceted Approach to Cross-Reactivity Analysis
To comprehensively assess the potential for interactions between CTAA and amino acids, a multi-tiered experimental approach is recommended. This involves an initial screening assay to identify potential interactions, followed by a more quantitative method to determine the extent of any observed binding.
Rationale for Experimental Choices
The selection of analytical techniques is pivotal for generating reliable cross-reactivity data. For this analysis, we propose a combination of High-Performance Liquid Chromatography (HPLC) for initial screening and Isothermal Titration Calorimetry (ITC) for quantitative binding analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture[2][3]. By incubating CTAA with individual amino acids and analyzing the resulting mixture, we can detect the formation of any new chemical species, such as adducts, which would indicate a reactive interaction. The use of a reversed-phase column is suitable for separating the polar amino acids from the slightly more complex CTAA[4].
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This technique provides definitive evidence of a binding event and quantifies its strength.
Experimental Workflow
The following diagram illustrates the proposed workflow for the cross-reactivity analysis of CTAA with amino acids.
Caption: Experimental workflow for cross-reactivity analysis.
Detailed Experimental Protocols
Protocol 1: HPLC Screening for CTAA-Amino Acid Adduct Formation
Objective: To qualitatively assess whether CTAA chemically reacts with a panel of amino acids under physiological conditions.
Materials:
-
This compound (CTAA)
-
Amino Acid Panel (e.g., Cysteine, Serine, Lysine, Arginine, Histidine, Glutamic Acid, Aspartic Acid, Glycine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Formic acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of CTAA in PBS.
-
Prepare 10 mM stock solutions of each amino acid in PBS.
-
-
Incubation:
-
For each amino acid, mix 100 µL of the 10 mM CTAA stock solution with 100 µL of the 10 mM amino acid stock solution in a microcentrifuge tube.
-
Prepare control samples: 100 µL of 10 mM CTAA with 100 µL of PBS, and 100 µL of each 10 mM amino acid with 100 µL of PBS.
-
Incubate all tubes at 37°C for 24 hours.
-
-
Sample Preparation for HPLC:
-
After incubation, dilute the samples 1:10 with the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Filter the diluted samples through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms of the CTAA-amino acid mixtures with the control chromatograms.
-
The appearance of new peaks in the mixture chromatogram that are not present in either the CTAA or amino acid control would suggest the formation of a new chemical entity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity between CTAA and any amino acid that showed potential interaction in the HPLC screen.
Materials:
-
Isothermal Titration Calorimeter
-
CTAA
-
Amino acid of interest
-
PBS, pH 7.4 (degassed)
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM solution of the amino acid in degassed PBS. This will be the sample in the cell.
-
Prepare a 10 mM solution of CTAA in the same degassed PBS. This will be the titrant in the syringe.
-
-
ITC Experiment Setup:
-
Equilibrate the ITC instrument to 25°C.
-
Load the amino acid solution into the sample cell.
-
Load the CTAA solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of 0.5 µL to remove any air from the syringe tip, and discard this data point from the analysis.
-
Perform a series of 19 subsequent injections of 2 µL of the CTAA solution into the amino acid solution at 150-second intervals.
-
Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Hypothetical Comparative Data
The following table summarizes the hypothetical results from the cross-reactivity analysis of CTAA with a panel of amino acids.
| Amino Acid | HPLC Screening Result (Adduct Formation) | ITC Binding Affinity (Kd) | Interpretation |
| Cysteine | New peak observed | 50 µM | Moderate Interaction |
| Serine | No new peaks | Not Determined | No Interaction |
| Lysine | No new peaks | Not Determined | No Interaction |
| Arginine | No new peaks | Not Determined | No Interaction |
| Histidine | Minor new peak observed | 500 µM | Weak Interaction |
| Glutamic Acid | No new peaks | Not Determined | No Interaction |
| Aspartic Acid | No new peaks | Not Determined | No Interaction |
| Glycine | No new peaks | Not Determined | No Interaction |
Interpretation and Discussion
Based on the hypothetical data, CTAA demonstrates a notable interaction with cysteine and a weak interaction with histidine, while showing no discernible cross-reactivity with the other tested amino acids under the experimental conditions.
Interaction with Cysteine
The observation of a new peak in the HPLC chromatogram of the CTAA-cysteine mixture suggests a potential covalent interaction. The thiol group of the cysteine side chain is a likely nucleophile that could react with the carbamimidoylthio moiety of CTAA. The ITC data, with a Kd in the micromolar range, supports a moderate binding affinity. This interaction is significant and should be considered in any biological experiments involving CTAA in the presence of proteins containing accessible cysteine residues.
Interaction with Histidine
The minor new peak in the HPLC and the higher Kd value from ITC for histidine suggest a much weaker interaction compared to cysteine. The imidazole side chain of histidine can act as a nucleophile, potentially leading to a weak and likely reversible interaction.
Lack of Interaction with Other Amino Acids
The absence of new peaks in the HPLC chromatograms for serine, lysine, arginine, glutamic acid, aspartic acid, and glycine indicates a lack of covalent adduct formation under the tested conditions. This suggests a high degree of specificity of CTAA and a lower likelihood of off-target interactions with these common amino acid residues.
Visualizing Molecular Interactions
The following diagram illustrates the potential interaction between CTAA and the side chain of cysteine.
Caption: Potential nucleophilic attack by cysteine on CTAA.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for assessing the cross-reactivity of this compound with amino acids. The hypothetical data presented herein suggest that CTAA exhibits a degree of specificity, with a notable interaction observed only with cysteine and a weak interaction with histidine.
For researchers working with CTAA, these findings underscore the importance of considering its potential interaction with cysteine residues in target proteins. Further studies, such as mass spectrometry to characterize the CTAA-cysteine adduct and kinetic assays to determine the effect of this interaction on enzyme function, are recommended.
The experimental framework detailed in this guide is broadly applicable to the cross-reactivity analysis of other small molecules and serves as a valuable resource for ensuring the scientific rigor of research in drug discovery and chemical biology.
References
-
PubChem. 2-(Carbamimidoylthio)acetic acid; chlorine. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2018, January 5). Recent trends in analytical methods for the determination of amino acids in biological samples. Retrieved from [Link]
-
Amino Acids. (2020, August 28). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
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- 3. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Site-Specificity of 2-(Carbamimidoylthio)acetic acid hydrochloride (WR-1065) Binding
For researchers, scientists, and drug development professionals, ensuring the precise and specific binding of a therapeutic candidate to its intended molecular target is paramount. This guide provides an in-depth technical comparison for validating the site-specificity of 2-(Carbamimidoylthio)acetic acid hydrochloride, also known as amifostine thiol or WR-1065, the active metabolite of the cytoprotective prodrug amifostine.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a framework for self-validating systems, and compares WR-1065 with other thiol-based cytoprotectants, namely N-acetylcysteine (NAC) and Mesna. Our objective is to equip you with the knowledge to design and execute robust validation studies that ensure both scientific rigor and confidence in your findings.
Understanding the Molecular Landscape of WR-1065
WR-1065 is a broad-spectrum cytoprotective agent employed to mitigate the toxic effects of chemotherapy and radiation.[1] Its primary mechanism of action is the scavenging of free radicals, thereby protecting DNA and other cellular components from damage.[2][3] However, its protective effects are not solely attributable to this non-specific antioxidant activity. Emerging evidence indicates that WR-1065 directly interacts with and modulates the function of key cellular proteins.
Initial research has identified several protein targets of WR-1065, including:
-
p53: WR-1065 can activate the tumor suppressor protein p53 through a JNK-dependent signaling pathway, independent of DNA damage.[4][5] It has been shown to modulate p53's DNA-binding activity in a redox-dependent manner.[6]
-
14-3-3σ: WR-1065 covalently modifies a unique cysteine residue (Cys38) on the 14-3-3σ protein, stabilizing its interactions with partner proteins like p53 and the estrogen receptor α (ERα).[7]
-
NF-κB and AP-1: Under non-reducing conditions, WR-1065 has been observed to bind to the p50 subunit of NF-κB and the c-Jun subunit of AP-1, influencing downstream signaling events.[8]
-
Topoisomerase II alpha: WR-1065 can affect the phosphorylation status and activity of this enzyme, leading to alterations in cell cycle progression.[9]
The polyamine-like structure and the presence of a sulfhydryl group in WR-1065 contribute to its ability to engage in these diverse cellular interactions.[10]
The Imperative of Site-Specificity Validation
While the multi-target nature of WR-1065 may contribute to its broad cytoprotective effects, it also underscores the critical need to validate its binding specificity. A lack of specificity can lead to unintended off-target effects, potentially causing toxicity or diminishing the desired therapeutic outcome. Rigorous validation of site-specificity is therefore a cornerstone of preclinical drug development.
This guide will focus on a multi-pronged approach to validation, combining biophysical techniques for direct binding analysis with cell-based assays to confirm target engagement in a physiological context.
Comparative Landscape: WR-1065 vs. Alternative Thiol-Based Cytoprotectants
To provide a comprehensive perspective, we will compare WR-1065 with two other commonly used thiol-containing cytoprotective agents: N-acetylcysteine (NAC) and Mesna.
dot
Caption: Mechanisms of Action for WR-1065, NAC, and Mesna.
| Feature | This compound (WR-1065) | N-acetylcysteine (NAC) | Mesna |
| Primary Mechanism | Free radical scavenger, direct protein interaction and modulation.[2][3][8] | Precursor to glutathione, direct antioxidant, anti-inflammatory.[11] | Detoxification of urotoxic metabolites (e.g., acrolein).[12][13] |
| Known Direct Targets | p53, 14-3-3σ, NF-κB, AP-1, Topoisomerase IIα.[4][7][8][9] | Primarily acts as a precursor and scavenger, though it can modulate NF-κB activity.[11] | Acrolein and other urotoxic metabolites of ifosfamide and cyclophosphamide.[12] |
| Cellular Localization | Intracellular, with potential for lysosomal accumulation.[14] | Intracellular.[15] | Primarily localized to the bladder for uroprotection.[12] |
| Clinical Application | Cytoprotection during chemotherapy and radiotherapy.[1] | Mucolytic agent, acetaminophen overdose, and investigational use in various psychiatric and inflammatory disorders.[11] | Prevention of ifosfamide- and cyclophosphamide-induced hemorrhagic cystitis.[12] |
Experimental Validation of Binding Specificity: A Step-by-Step Guide
A robust validation strategy should be multi-tiered, progressing from in vitro biophysical characterization to in-cell target engagement confirmation.
Tier 1: Biophysical Assays for Direct Binding Analysis
These techniques provide quantitative data on the direct interaction between WR-1065 and a purified target protein.
dot
Caption: Workflow for biophysical validation of direct binding.
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (WR-1065) to an immobilized ligand (target protein). This allows for real-time, label-free determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd).
Experimental Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of concentrations of WR-1065 in a suitable running buffer. Include a zero-concentration sample (buffer only) for baseline subtraction.
-
Binding Analysis: Inject the WR-1065 solutions over the immobilized protein surface. Monitor the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Specificity Testing: To assess specificity, immobilize a non-target protein and inject WR-1065. A lack of significant binding will support the specificity of the interaction with the target protein.
Principle: ITC directly measures the heat change that occurs upon binding of a ligand (WR-1065) to a macromolecule (target protein) in solution. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and WR-1065 in the titration syringe. It is crucial that both solutions are in identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of WR-1065 into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine Ka, n, and ΔH.
-
Comparative Analysis: Perform ITC experiments with alternative thiol compounds (NAC, Mesna) to directly compare their binding thermodynamics to the target protein.
Tier 2: Cell-Based Assays for Target Engagement
These assays confirm that WR-1065 can access and bind to its target within the complex environment of a living cell.
dot
Caption: Workflow for cell-based target engagement validation.
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected and quantified.[4][7][16]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with various concentrations of WR-1065 or a vehicle control.
-
Thermal Challenge: Heat the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Generate a "melting curve" for the target protein in the presence and absence of WR-1065. A shift in the melting temperature (Tm) indicates target engagement.
-
Comparative Specificity: Perform CETSA with NAC and Mesna to compare their ability to stabilize the target protein in a cellular context.
Principle: By coupling CETSA with quantitative mass spectrometry, it is possible to assess the thermal stability of thousands of proteins simultaneously, providing a global view of a compound's on- and off-target interactions.[17][18]
Experimental Protocol:
-
Cell Treatment and Thermal Challenge: As described for standard CETSA.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis (e.g., tryptic digestion and TMT labeling).
-
LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, determine the change in thermal stability upon treatment with WR-1065.
-
Target and Off-Target Identification: Proteins that show a significant and dose-dependent thermal shift are considered potential targets or off-targets of WR-1065.
Data Interpretation and Building a Case for Specificity
The strength of your validation lies in the convergence of data from multiple, orthogonal assays.
| Assay | Information Provided | Interpretation for Specificity |
| SPR | Binding affinity (Kd), kinetics (kon, koff) | A low Kd value for the intended target and minimal binding to non-target proteins supports specificity. |
| ITC | Binding affinity (Ka), stoichiometry (n), thermodynamics (ΔH, ΔS) | A defined stoichiometry (e.g., n=1) and a favorable binding affinity for the target protein are indicative of a specific interaction. |
| CETSA | Target engagement in cells (Tm shift) | A significant and dose-dependent thermal shift of the intended target, with minimal shifts for other proteins, confirms in-cell specificity. |
| Proteome-wide CETSA | Global on- and off-target profile | Identification of the intended target with a significant thermal shift and a limited number of off-targets with high confidence provides a comprehensive view of specificity. |
By systematically applying these methodologies and critically evaluating the resulting data, researchers can build a robust and compelling case for the site-specificity of this compound binding. This rigorous approach is essential for advancing promising therapeutic candidates with a clear understanding of their molecular mechanism of action and potential for off-target effects.
References
-
N-Acetylcysteine (NAC): Impacts on Human Health. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (n.d.). PubMed. Retrieved from [Link]
-
Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. (n.d.). PubMed. Retrieved from [Link]
-
The potential of amifostine: from cytoprotectant to therapeutic agent. (n.d.). PubMed. Retrieved from [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. Retrieved from [Link]
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Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction. (n.d.). PubMed Central. Retrieved from [Link]
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WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells. (n.d.). PubMed. Retrieved from [Link]
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A Comparative Assessment Study of Known Small‐Molecule Keap1‐Nrf2 Protein‐Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity. (n.d.). ResearchGate. Retrieved from [Link]
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The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron. (n.d.). Retrieved from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved from [Link]
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Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity. (n.d.). PubMed. Retrieved from [Link]
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WR-1065, the active metabolite of amifostine, mitigates radiation-induced delayed genomic instability. (2008, December 15). PubMed. Retrieved from [Link]
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Three-Dimensional Cell Metabolomics Deciphers the Anti-Angiogenic Properties of the Radioprotectant Amifostine. (2021, June 9). PubMed Central (PMC). Retrieved from [Link]
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Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. (n.d.). PubMed. Retrieved from [Link]
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WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal. (n.d.). Retrieved from [Link]
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NAC: The Overlooked Supplement Changing Psychiatry? (2025, February 17). YouTube. Retrieved from [Link]
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WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells. (n.d.). PubMed. Retrieved from [Link]
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WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis. (n.d.). PubMed. Retrieved from [Link]
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Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity. (n.d.). PubMed. Retrieved from [Link]
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Navigating the Complex Landscape of Modified Peptides: A Comparative Guide to LC-MS/MS Identification Strategies
In the intricate world of proteomics, the identification of post-translationally modified (PTM) peptides is paramount to unraveling the complex regulatory networks that govern cellular function. These modifications dramatically expand the functional diversity of proteins, influencing everything from signal transduction to protein stability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone technology for these investigations. However, the path from a complex biological sample to confident identification of a modified peptide is paved with critical methodological choices.
This guide provides an in-depth comparison of the key LC-MS/MS strategies for the identification of modified peptides. We will move beyond simple protocol listings to explore the underlying principles, compare the performance of alternative approaches with supporting data, and provide actionable insights for researchers, scientists, and drug development professionals. Our focus is on building a robust, self-validating experimental framework for the confident identification of these crucial molecular players.
The Challenge: The Low-Abundance Nature of Modified Peptides
A primary hurdle in PTM analysis is the substoichiometric nature of most modifications.[1] Modified peptides are often present at far lower concentrations than their unmodified counterparts, making their detection a significant challenge.[2][3] This necessitates strategies to both enrich the modified peptides of interest and employ analytical techniques with high sensitivity and specificity.
Part 1: Strategic Enrichment of Modified Peptides
Prior to LC-MS/MS analysis, enriching for modified peptides is a critical step to increase their relative abundance and improve the chances of successful identification.[1][4] The choice of enrichment strategy is dictated by the specific PTM being investigated.
Common Enrichment Strategies: A Head-to-Head Comparison
| Enrichment Strategy | Principle | Target PTMs | Advantages | Limitations |
| Immobilized Metal Affinity Chromatography (IMAC) | Chelating interaction between phosphate groups and immobilized metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺).[2] | Phosphorylation | Broadly applicable, good for quantitative studies.[2][5] | Can have non-specific binding to other acidic peptides.[2] |
| Metal Oxide Affinity Chromatography (MOAC) | Strong interaction between phosphate groups and metal oxides (e.g., TiO₂, ZrO₂).[6] | Phosphorylation | High specificity for phosphopeptides. | Can be less efficient for multiply phosphorylated peptides. |
| Antibody-based Affinity Enrichment | Highly specific antibody-antigen binding.[7] | Specific PTMs (e.g., Acetylation, Ubiquitination, Phosphotyrosine)[8] | Excellent specificity.[2] | Dependent on antibody availability and quality, can be costly.[2] |
| Lectin Affinity Chromatography (LAC) | Specific binding of lectins to carbohydrate moieties.[4] | Glycosylation | Effective for enriching glycopeptides.[4] | Specificity depends on the lectin used. |
| Chemical Derivatization | Covalent modification of the PTM to introduce an affinity tag (e.g., biotin).[9] | Various PTMs | Can be tailored for specific modifications. | May introduce side reactions and sample loss.[2] |
Experimental Workflow: Phosphopeptide Enrichment using IMAC
This protocol outlines a typical workflow for the enrichment of phosphopeptides from a complex protein digest using IMAC.
Caption: A streamlined workflow for phosphopeptide enrichment using IMAC.
Protocol Steps:
-
Protein Digestion: Digest the protein sample into peptides using a protease such as trypsin. Ensure complete digestion to maximize peptide coverage. The pH of the digestion can be critical to avoid inducing artificial modifications.[10][11]
-
IMAC Resin Equilibration: Equilibrate the IMAC resin (e.g., Fe³⁺-IMAC) with a low-pH loading buffer. This protonates the phosphopeptides, promoting their binding to the resin.[2]
-
Peptide Loading: Load the peptide digest onto the equilibrated IMAC column.
-
Washing: Wash the column extensively with the loading buffer to remove non-specifically bound, unmodified peptides.
-
Elution: Elute the bound phosphopeptides using a high-pH buffer or a buffer containing a competing phosphate source.[2]
-
LC-MS/MS Analysis: The enriched phosphopeptide fraction is now ready for analysis by LC-MS/MS.
Part 2: Fragmentation Techniques for Modified Peptide Sequencing
Tandem mass spectrometry (MS/MS) is the engine of peptide identification. The choice of fragmentation technique is critical, as it directly impacts the quality of the resulting spectrum and the ability to pinpoint the modification site.
The Big Three: CID, HCD, and ETD/EThcD
The most common fragmentation methods each have distinct advantages and disadvantages for modified peptide analysis.
Caption: A comparative overview of the three major fragmentation techniques.
Performance Comparison: CID vs. ETD for Phosphopeptide Identification
Experimental data consistently demonstrates the complementary nature of different fragmentation techniques.
| Metric | CID | ETD | Alternating CID/ETD |
| Phosphopeptides Identified | Lower | Higher for labile PTMs | Highest |
| Sequence Coverage | Moderate | Higher | Highest |
| Confidence in Site Localization | Can be ambiguous due to neutral loss | High | Very High |
A study evaluating alternating CID and ETD for phosphopeptide analysis found that this combined approach overcomes the individual drawbacks of each method, leading to more comprehensive and confident identifications.[12] While CID may identify a larger total number of peptides in some cases, ETD provides superior sequence coverage and preservation of the modification.[13]
Optimizing Fragmentation: The Rise of Stepped HCD
For HCD, the applied collision energy is a critical parameter. A "one-size-fits-all" approach is often suboptimal. Stepped normalized collision energy (stepped HCD) involves applying a range of collision energies to a single precursor ion. This increases the diversity of fragment ions generated, leading to improved sequence coverage and more confident site localization, particularly for phosphopeptides.[14] Studies have shown that optimized stepped-HCD methods can identify more cross-links than other methods.[15]
Part 3: Data Analysis - Deciphering the Spectra
The final, and equally critical, piece of the puzzle is the bioinformatic analysis of the acquired MS/MS data. A variety of software tools are available, each with its own algorithms for identifying peptides and localizing PTMs.
Key Software for Modified Peptide Identification
| Software | Key Features | Availability |
| MaxQuant | Widely used, integrated pipeline for quantification and PTM analysis. | Free |
| SEQUEST | Classic database search engine, good for general peptide identification.[16] | Commercial (Thermo Fisher Scientific) |
| Mascot | Probabilistic scoring algorithm, widely used in many proteomics labs. | Commercial (Matrix Science) |
| Byonic | Advanced algorithm for identifying a wide range of PTMs, including complex and unexpected modifications.[16] | Commercial (Protein Metrics) |
| MSFragger | Fast database searching tool capable of open searches for PTM discovery.[16] | Free |
| Inspect | Emphasizes confident identification of modified peptides, with special scoring for phosphorylation.[17] | Free |
The choice of software can significantly impact the results. It is often beneficial to use multiple search engines and compare the results to increase confidence in the identified modified peptides. Many of these tools are part of larger open-source platforms that facilitate a wide range of proteomics data analysis tasks.[18][19] Additionally, resources like PepQuery allow for searching against massive public MS/MS datasets to validate novel peptide identifications.[20]
Conclusion: An Integrated Approach for Confident Identification
The successful identification of modified peptides by LC-MS/MS is not the result of a single "best" method, but rather the thoughtful integration of optimized sample preparation, enrichment, fragmentation, and data analysis strategies. By understanding the strengths and weaknesses of each available tool and tailoring the experimental design to the specific biological question and PTM of interest, researchers can navigate the complexities of the modified proteome with confidence. The continuous evolution of enrichment chemistries, fragmentation techniques, and bioinformatic algorithms promises to further enhance our ability to explore this critical layer of biological regulation.
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The Unseen Advantage: A Guide to Non-Iodine Containing Alkylation Reagents in Proteomics and Beyond
A Senior Application Scientist's Perspective on Minimizing Artifacts and Maximizing Data Quality
This guide provides an in-depth comparison of traditional iodine-containing alkylating agents with their non-iodine-containing counterparts. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer practical protocols to help you select the optimal reagent for your specific research needs, thereby enhancing the reliability and accuracy of your results.
The Hidden Cost of Iodine: Unraveling the Side Reactions of Iodoacetamide
While iodoacetamide effectively alkylates cysteine residues, its high reactivity, a consequence of the excellent leaving group properties of iodine, extends to other amino acid residues. This lack of specificity can lead to a host of off-target modifications, complicating data analysis and potentially obscuring true biological insights.[4][5]
The primary concern with iodine-containing reagents like iodoacetamide is their propensity to modify residues other than cysteine.[6] These "side reactions" are not trivial and can significantly impact the interpretation of mass spectrometry data.[7] The most commonly observed off-target modifications include:
-
Methionine Alkylation: The sulfur-containing side chain of methionine is susceptible to alkylation by iodoacetamide.[4][5] This modification can interfere with peptide identification and quantification, and in some cases, mimic post-translational modifications.[8] Studies have shown that iodine-containing reagents can lead to a more than nine-fold increase in the modification of methionine-containing peptides compared to non-iodine alternatives.[5]
-
Lysine, Histidine, and N-terminal Alkylation: The nucleophilic side chains of lysine and histidine, as well as the N-terminal amino group of peptides, can also be targets for iodoacetamide.[6][7] Alkylation of lysine residues is particularly problematic as it can interfere with trypsin digestion, which specifically cleaves at the C-terminus of lysine and arginine.[9] Di-alkylation of lysine by iodoacetamide can even create a mass shift that mimics a ubiquitin remnant, potentially leading to false-positive identifications of ubiquitination sites.[10][11]
-
Aspartic and Glutamic Acid Modification: The carboxyl groups of aspartic and glutamic acid can also be modified by iodoacetamide, further increasing the complexity of the resulting peptide mixture.[6]
These off-target modifications not only complicate data analysis by generating unexpected mass shifts but can also lead to a decrease in the number of identified peptides and proteins.[12]
The Non-Iodine Alternatives: A Focus on Specificity and Clean Data
To circumvent the issues associated with iodine-containing reagents, researchers have turned to alternatives such as N-ethylmaleimide (NEM) and chloroacetamide (CAA). These reagents offer a more specific approach to cysteine alkylation, resulting in cleaner and more easily interpretable data.
N-Ethylmaleimide (NEM): NEM reacts with cysteine residues via a Michael addition reaction, which is highly specific for thiol groups under controlled pH conditions (typically 6.5-7.5).[9][13] This mechanism is less prone to the side reactions observed with iodoacetamide.[14] NEM is an irreversible inhibitor of cysteine peptidases, highlighting its specificity for the active site thiol group.[13]
Chloroacetamide (CAA): As a non-iodine haloacetamide, chloroacetamide provides a less reactive alternative to iodoacetamide.[15] While it still operates through a nucleophilic substitution reaction, the poorer leaving group ability of chlorine compared to iodine results in a reduced rate of off-target alkylation.[16] However, it is important to note that some studies have shown that CAA can lead to an increase in methionine oxidation, a different type of artifact.[17][18]
The choice of a non-iodine containing reagent can significantly reduce the complexity of your sample, leading to higher confidence in peptide identifications and more accurate quantification.
Comparative Performance: A Data-Driven Look at Alkylating Agents
The theoretical advantages of non-iodine containing reagents are borne out by experimental data. Systematic evaluations have consistently demonstrated their superior performance in terms of specificity and the reduction of off-target modifications.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Chloroacetamide (CAA) |
| Primary Reaction | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Alkylation Efficiency | High | High | High |
| Key Side Reactions | Alkylation of Met, Lys, His, Asp, Glu, N-terminus[4][5][6] | Can react with amines at alkaline pH[13][19] | Can cause methionine oxidation[17][18] |
| Impact on MS Data | Complex spectra, potential for false positives, reduced peptide ID | Cleaner spectra, higher confidence in peptide ID | Reduced off-target alkylation, but potential for oxidation artifacts |
One study systematically comparing different alkylating agents found that iodoacetamide gave the highest number of peptides with alkylated cysteine but also the highest number of side reactions.[6] In contrast, another study concluded that chloroacetamide was superior in terms of the number of identified peptides and a reduction in undesirable off-site reactions.[20] Furthermore, research has highlighted that the use of acrylamide, another non-iodine alternative, yields the best results with minimal side reactions.[21]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Caption: Reaction mechanisms of Iodoacetamide and N-Ethylmaleimide.
Caption: Standard proteomics sample preparation workflow.
Experimental Protocol: Protein Sample Preparation for Mass Spectrometry using a Non-Iodine Containing Alkylating Agent
This protocol provides a step-by-step guide for preparing protein samples for mass spectrometry analysis, with a focus on the use of N-ethylmaleimide (NEM) as the alkylating agent.
Materials:
-
Protein extract in a suitable lysis buffer
-
Urea or Guanidine Hydrochloride
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
N-ethylmaleimide (NEM)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
To your protein extract, add urea to a final concentration of 8 M or guanidine hydrochloride to 6 M to denature the proteins and expose the cysteine residues.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
-
Alkylation (The Critical Step):
-
Cool the sample to room temperature.
-
Add NEM to a final concentration of 25 mM. Note: NEM is light-sensitive, so perform this step in the dark or in a light-protected tube.
-
Incubate at room temperature for 30 minutes in the dark. The reaction with NEM is rapid.[9]
-
-
Quenching (Optional but Recommended):
-
To quench any excess NEM, add DTT to a final concentration of 5 mM and incubate for 15 minutes.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.[3]
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Conclusion: A Paradigm Shift for Data Integrity
The routine use of iodoacetamide in proteomics and other protein chemistry applications warrants careful reconsideration. The evidence strongly suggests that non-iodine containing alkylating reagents, such as N-ethylmaleimide and chloroacetamide, offer a significant advantage by minimizing off-target modifications and producing cleaner, more reliable data. By understanding the underlying chemistry and adopting optimized protocols, researchers can significantly enhance the quality and integrity of their results, paving the way for more accurate and impactful scientific discoveries.
References
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Chen, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. [Link]
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Chen, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH National Library of Medicine. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
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Re-Brud, E., et al. (2013). Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by N-Ethylmaleimide. The Journal of Biological Chemistry. [Link]
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Moshkovskii, S. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]
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Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry. [Link]
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Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. [Link]
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Chen, Y., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]
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Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications. [Link]
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Kaufmann, H., et al. (2011). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]
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Lee, D. Y., et al. (2004). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]
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Shao, C., et al. (2000). Modification of Cysteine Residues by N-ethylmaleimide Inhibits Annexin II Tetramer Mediated Liposome Aggregation. Archives of Biochemistry and Biophysics. [Link]
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Rogers, L. K., et al. (2013). Methods for the determination and quantification of the reactive thiol proteome. NIH National Library of Medicine. [Link]
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Head-to-head comparison of TCEP vs DTT as reducing agents prior to alkylation.
<_ _>
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein chemistry, the reversible formation of disulfide bonds between cysteine residues is a critical determinant of protein structure, stability, and function. For researchers in proteomics, drug development, and molecular biology, the effective cleavage of these bonds is a foundational step for a multitude of downstream applications, from mass spectrometry-based protein identification to site-specific bioconjugation. The choice of reducing agent for this task is not trivial and can significantly influence experimental outcomes. This guide provides a comprehensive, data-driven comparison of the two most prominent reducing agents: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).
At a Glance: Key Differences Between TCEP and DTT
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Chemical Nature | Phosphine-based, thiol-free | Thiol-based |
| Odor | Odorless | Strong, unpleasant odor |
| Stability in Air | Highly resistant to oxidation[1][2][3] | Prone to air oxidation[1] |
| Effective pH Range | Wide (1.5 - 8.5)[4][5][6] | Narrow (7.0 - 9.0)[1][7][8] |
| Reaction Mechanism | Irreversible, nucleophilic attack by phosphorus[2][4] | Reversible, thiol-disulfide exchange[7][8] |
| Downstream Compatibility | ||
| Maleimide Labeling | Generally preferred, though removal is recommended for quantitative work[4][5][9] | Must be removed prior to labeling[1][9] |
| Immobilized Metal Affinity Chromatography (IMAC) | Compatible, does not reduce metal ions[1] | Incompatible, can reduce and strip metal ions[1] |
| Isoelectric Focusing (IEF) | Not recommended due to its charge in solution[4][10] | Compatible |
| Mass Spectrometry | Generally compatible; can act as a charge-reducing agent in native MS[11] | Compatible; can act as a mild supercharging agent in native MS[11] |
Delving Deeper: A Mechanistic and Practical Comparison
The fundamental differences in the chemical nature of TCEP and DTT dictate their distinct advantages and limitations in the laboratory.
Chemical Structure and Reaction Mechanism
TCEP , a phosphine-based reducing agent, operates through a nucleophilic attack of its phosphorus atom on one of the sulfur atoms in the disulfide bond. This reaction is essentially irreversible and results in the formation of two free sulfhydryl groups and TCEP oxide.[2][4] This thiol-free mechanism is a key differentiator from DTT.
DTT , also known as Cleland's reagent, is a dithiol compound.[7] Its reducing power stems from the ability of its two thiol groups to participate in a thiol-disulfide exchange reaction. This process involves the formation of a mixed disulfide intermediate, followed by an intramolecular cyclization to form a stable six-membered ring, thereby releasing the reduced protein.[7][8][12] This reaction is reversible.
Stability and Handling: A Practical Perspective
From a practical standpoint, TCEP offers significant advantages in terms of stability and ease of use. It is an odorless, crystalline solid that is much more resistant to air oxidation compared to DTT.[1] This stability translates to longer-lasting stock solutions and more reproducible experimental results. However, it's important to note that TCEP's stability can be compromised in phosphate buffers.[1][13]
DTT, on the other hand, is notorious for its strong, unpleasant odor and its susceptibility to oxidation, especially in solutions with a pH above 7.5.[14] This necessitates the preparation of fresh DTT solutions for optimal performance.[15]
The Influence of pH on Reducing Efficacy
The efficiency of both TCEP and DTT is influenced by the pH of the reaction buffer. TCEP demonstrates remarkable efficacy over a broad pH range, typically from 1.5 to 8.5.[4][5][6] This versatility allows for its use in a wide array of experimental conditions.
In contrast, the reducing activity of DTT is highly pH-dependent, with optimal performance observed between pH 7.0 and 9.0.[1][7][8] At lower pH values, the thiol groups of DTT are protonated, which diminishes their nucleophilicity and, consequently, their reducing efficiency.[8]
Experimental Data: A Quantitative Look at Performance
Several studies have quantitatively compared the performance of TCEP and DTT. One study systematically evaluated various reducing and alkylating agents for proteomics applications and found that while both TCEP and DTT were effective, the choice of the subsequent alkylating agent also played a significant role in the number of identified peptides.[16] For instance, the combination of DTT with iodoacetamide (IAA) yielded a high number of peptide-spectrum matches (PSMs), while TCEP paired with acrylamide also performed exceptionally well.[16]
Another study highlighted that below pH 8, TCEP is significantly more effective than DTT in reducing the disulfide bond in 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[14] This underscores TCEP's superior performance in more acidic conditions.
Downstream Application Compatibility: A Critical Consideration
The choice between TCEP and DTT often hinges on the requirements of subsequent experimental steps.
-
Maleimide-Based Labeling: For bioconjugation reactions involving maleimides, TCEP is the preferred reducing agent.[5] Because DTT contains thiol groups, it will readily react with maleimides, competing with the cysteine residues on the protein of interest and reducing labeling efficiency.[4][9] Therefore, DTT must be removed before the labeling step.[1][9] While TCEP does not contain thiols, some reactivity with maleimides has been observed, so for highly quantitative and reproducible labeling, removal of excess TCEP is still recommended.[1]
-
Immobilized Metal Affinity Chromatography (IMAC): When purifying His-tagged proteins using Ni-NTA or other IMAC resins, TCEP is the clear choice.[1] It does not reduce the nickel ions complexed in the column, preserving the integrity of the purification system.[1] DTT, conversely, can reduce the metal ions, causing them to be released from the column and compromising the purification.[1]
-
Mass Spectrometry: Both TCEP and DTT are generally compatible with mass spectrometry-based proteomics. However, a recent study on native mass spectrometry revealed that TCEP can act as a potent charge-reducing agent, while DTT can function as a mild supercharging agent.[11] This is an important consideration for researchers conducting native MS experiments where preserving the native charge state of the protein is crucial.
Experimental Protocols: A Step-by-Step Guide
The following are standardized protocols for protein reduction and alkylation using TCEP and DTT in a typical proteomics workflow.
Protocol 1: Protein Reduction and Alkylation with TCEP
This protocol is suitable for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
0.5 M TCEP stock solution (pH adjusted to ~7.0)
-
500 mM Iodoacetamide (IAA) solution (freshly prepared and protected from light)
-
Digestion buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
Sequencing-grade trypsin
Procedure:
-
Reduction: To the protein sample, add the 0.5 M TCEP stock solution to a final concentration of 5-10 mM.[1]
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM IAA solution to a final concentration of 15-20 mM.[1]
-
Incubate the reaction in the dark at room temperature for 30 minutes.[1][17]
-
Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 2 M) to ensure optimal activity of the proteolytic enzyme.[17]
-
The sample is now ready for enzymatic digestion.
Protocol 2: Protein Reduction and Alkylation with DTT
This protocol details the use of DTT for protein reduction prior to mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
1 M DTT stock solution (freshly prepared)
-
500 mM Iodoacetamide (IAA) solution (freshly prepared and protected from light)
-
Digestion buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
Sequencing-grade trypsin
Procedure:
-
Reduction: Add the 1 M DTT stock solution to the protein sample to a final concentration of 10 mM.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM IAA solution to a final concentration of 20-25 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.[16][18]
-
Quenching: Add DTT to a final concentration of 5 mM to quench any unreacted IAA. Incubate for 15 minutes at room temperature in the dark.[18]
-
Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the denaturant concentration.
-
The sample is now ready for enzymatic digestion.
Conclusion: Making the Right Choice for Your Research
Both TCEP and DTT are highly effective reducing agents, each with a distinct set of properties that make them suitable for different applications.
TCEP is the superior choice when:
-
Odor is a concern.
-
Stability and a long shelf-life are desired.
-
The experimental workflow involves a wide pH range.
-
Downstream applications include maleimide labeling or IMAC purification.[1]
DTT remains a viable and cost-effective option for:
-
Routine applications where its limitations are not a concern.
-
Experiments that are optimized within its effective pH range (7.0-9.0).
-
Workflows where subsequent removal of the reducing agent is already standard practice.
Ultimately, the decision to use TCEP or DTT should be based on a thorough consideration of the specific requirements of your experiment, from sample preparation to downstream analysis. By understanding the fundamental differences between these two workhorse reagents, researchers can make informed decisions that enhance the quality, reproducibility, and success of their scientific endeavors.
References
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protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). protocols.io. Retrieved from [Link]
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Wikipedia. (n.d.). Dithiothreitol. Wikipedia. Retrieved from [Link]
- Lau, A. Y., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1185.
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Astral Scientific. (n.d.). Dithiothreitol (DTT) Applications you must know. Astral Scientific. Retrieved from [Link]
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Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?. Proteomics and Mass Spectrometry Core Facility. Retrieved from [Link]
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Optimization of TCEP Reduction Conditions protocol. NanoTemper Technologies. Retrieved from [Link]
- Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical Biochemistry, 220(1), 5–10.
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Carver College of Medicine. (n.d.). Procedure for Reduction and Alkylation. University of Iowa. Retrieved from [Link]
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ChemRxiv. (2024). Selecting Reducing Agents for Native Mass Spectrometry. ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM) v1. ResearchGate. Retrieved from [Link]
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Boston Children's Research. (n.d.). Proteomics Center Useful Protocols. Boston Children's Research. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Reduction: Unpacking Dithiothreitol (DTT) in Modern Biochemistry. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Cline, D. J., et al. (2004). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. Journal of the American Chemical Society, 126(45), 14750–14751.
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Analytical and Bioanalytical Chemistry. (2019). Optimization of tris(2-carboxyethyl) phosphine reduction conditions for fast analysis of total biothiols in mouse serum samples. Springer. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of S N 2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. ResearchGate. Retrieved from [Link]
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G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Retrieved from [Link]
- Schlieve, C. R., et al. (2017). Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection. Antioxidants & Redox Signaling, 26(1), 1–16.
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Yunbio Tech Co.,Ltd. (n.d.). TCEP Operation Instruction. Yunbio Tech Co.,Ltd. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Journal of The American Society for Mass Spectrometry. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Springer. Retrieved from [Link]
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Bio-Synthesis. (2012). Disulfide reduction using TCEP reaction. Bio-Synthesis. Retrieved from [Link]
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DALO CHEM. (2024). How Does DTT Unlock the Secrets of Protein and Nucleic Acid Research?. DALO CHEM. Retrieved from [Link]
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ChemRxiv. (n.d.). Selecting Reducing Agents for Native Mass Spectrometry. ChemRxiv. Retrieved from [Link]
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G-Biosciences. (n.d.). TCEP Reducing Resin Reduction of Peptides & Protein (Cat. # 786-822). G-Biosciences. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-(Carbamimidoylthio)acetic Acid Hydrochloride
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(Carbamimidoylthio)acetic acid hydrochloride (also known as Guanidino-S-acetic acid hydrochloride). As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage the entire lifecycle of our chemical reagents. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance for your laboratory.
Hazard Identification and Regulatory Imperative
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, data from the parent compound, Guanidinoacetic acid, and structurally related guanidinium salts provide a strong basis for a conservative risk assessment.
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[1]. A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[2].
This compound is not found on common EPA P or U lists of acute or toxic commercial chemical products[3]. However, its nature as a hydrochloride salt and data from analogous compounds strongly suggest it must be managed as a hazardous waste. The guiding principle for laboratory safety is to treat any chemical waste as hazardous unless it is definitively confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department[4].
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale & Authoritative Source |
| Skin Irritation (Category 2) | Causes skin irritation.[5][6][7] | Based on SDS for the parent compound, Guanidinoacetic acid. |
| Eye Irritation (Category 2) | Causes serious eye irritation.[5][6][7] | Based on SDS for the parent compound, Guanidinoacetic acid. |
| Acute Oral Toxicity | May be harmful if swallowed.[8][9] | Inferred from data on Guanidine Hydrochloride and Guanidinoacetic acid. |
| Target Organ Toxicity | May cause respiratory irritation.[5][7][10] | Based on SDS for the parent compound, Guanidinoacetic acid. |
Given this profile, improper disposal via sanitary sewer or standard refuse is a violation of regulatory standards and poses a risk to human health and the environment[4][11].
Personnel Protection and Engineering Controls
Protecting laboratory personnel is the first priority. The selection of Personal Protective Equipment (PPE) and engineering controls is directly dictated by the hazard assessment.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use[12].
-
Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a significant risk of splashing[13].
-
Skin and Body Protection: A standard flame-resistant laboratory coat should be worn and fully fastened. Ensure that legs and feet are covered with long pants and closed-toe shoes[12].
-
Respiratory Protection: When handling the solid compound outside of a chemical fume hood, especially if dust may be generated, a NIOSH-approved particulate respirator is necessary to prevent respiratory tract irritation[12][14].
Engineering Controls:
-
All handling and weighing of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[12].
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[15][16].
Standard Operating Procedure (SOP) for Disposal
This protocol ensures that waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and logical. The fundamental principle is waste segregation; never mix incompatible waste streams[17][18].
Step 1: Waste Minimization
The most effective disposal strategy begins with source reduction. Federal regulations require institutions to have a Waste Minimization Strategy[2].
-
Procurement: Order only the quantity of chemical required for your immediate research needs[2].
-
Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicate reagents and the expiration of existing stock[2].
-
Surplus Sharing: Before designating a chemical as waste, check if other labs within your institution can use the surplus material[2].
Step 2: Waste Collection
-
Designate a Container: Use a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate. The container must have a secure, tight-fitting screw cap[17].
-
Collect Waste: Place solid this compound waste directly into the designated container. This includes any contaminated materials such as weighing paper, spatulas, and grossly contaminated gloves[12].
-
Avoid Contamination: Do not mix this waste with other chemical waste streams, particularly strong bases or oxidizing agents, to prevent violent reactions[14][17].
Step 3: Labeling and Storage
-
Proper Labeling: Immediately label the waste container. The label must include:
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste[4][17]. Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the laboratory personnel[2][17]. The SAA must be inspected weekly for any signs of leakage[17].
Step 4: Arranging Disposal
-
Contact EHS: Once the container is full or you have finished the project generating this waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[2][4].
-
Do Not Transport: Laboratory personnel should never transport their own hazardous waste to a central collection facility[4]. This must be done by trained EHS staff.
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental spill or personnel exposure, immediate and correct action is critical.
Spill Management
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel[12].
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, close the doors to the lab and contact EHS immediately[12].
-
Assess & Protect: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2, including respiratory protection.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Avoid creating dust[14][15]. Carefully sweep or scoop the material into your designated hazardous waste container[12][15].
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials (paper towels, wipes) as hazardous waste[12].
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size[12].
Personnel Exposure and First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10][15].
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[5][7].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[10][15].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[15][16].
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and regulatory compliance.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]
-
Charles River Laboratories. Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
